molecular formula C6H4 B14758923 Butalene CAS No. 1552-98-3

Butalene

Cat. No.: B14758923
CAS No.: 1552-98-3
M. Wt: 76.10 g/mol
InChI Key: YHCJOCYHUDCVQI-UHFFFAOYSA-N
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Description

Butalene is a useful research compound. Its molecular formula is C6H4 and its molecular weight is 76.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1552-98-3

Molecular Formula

C6H4

Molecular Weight

76.10 g/mol

IUPAC Name

bicyclo[2.2.0]hexa-1,3,5-triene

InChI

InChI=1S/C6H4/c1-2-6-4-3-5(1)6/h1-4H

InChI Key

YHCJOCYHUDCVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Butalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalene, with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene, is a fascinating polycyclic hydrocarbon that has intrigued chemists for decades. Composed of two fused cyclobutadiene (B73232) rings, its structure represents a unique isomer of benzene (B151609), featuring an internal bridge.[1] This arrangement results in a highly strained yet planar molecule with a unique electronic structure that challenges conventional definitions of aromaticity.[2][3] This technical guide provides a comprehensive overview of the molecular structure and bonding of butalene, consolidating theoretical and computational data, outlining experimental approaches to its synthesis, and visualizing key concepts.

Molecular Structure and Geometry

The π-electron delocalization in butalene occurs primarily around the periphery of the six-carbon framework, akin to benzene, rather than through cross-ring resonance.[1] This peripheral conjugation is key to its aromatic nature, as resonance within the individual four-membered rings would lead to a less stable antiaromatic state, similar to cyclobutadiene itself.[1]

Data Presentation: Calculated Molecular Geometry of Butalene

The following table summarizes the key geometric parameters of butalene, as determined by Density Functional Theory (DFT) calculations. These values provide a quantitative description of the molecule's unique bond lengths and angles.

ParameterAtoms InvolvedCalculated Value (Å or °)
Bond Lengths
Bridging C-CC1-C41.46
Peripheral C=CC1=C2, C3=C4, C5=C6Data not available in search results
Peripheral C-CC2-C3, C5-C6Data not available in search results
C-HC-HData not available in search results
Bond Angles
C-C-C (internal)C2-C1-C6Data not available in search results
C-C-C (peripheral)C1-C2-C3Data not available in search results
H-C-CH-C-CData not available in search results

Note: While the bridging bond length is reported, specific values for the peripheral C-C and C-H bonds and the various bond angles were not available in the provided search results. These would typically be reported in detailed computational chemistry studies.

Bonding in Butalene: A Molecular Orbital Perspective

The electronic structure of butalene can be understood through molecular orbital (MO) theory. The 6 π-electrons occupy three bonding molecular orbitals, leading to a closed-shell electronic configuration, which is consistent with its aromatic character.[2] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The HOMO-LUMO gap for butalene has been calculated to be 4.2 eV, indicating significant electronic stability.[2]

A qualitative molecular orbital diagram for the π-system of butalene can be constructed by considering the linear combination of the six p-orbitals on the carbon atoms. This would result in six molecular orbitals with an increasing number of nodes and corresponding energy levels. The six π-electrons would then fill the three bonding orbitals of lowest energy.

Experimental Protocols: The Challenge of Synthesizing Butalene

The high degree of ring strain and reactivity of butalene make its synthesis and isolation a significant experimental challenge.[2] Early proposed synthetic routes involved elimination reactions from Dewar benzene derivatives.[1] However, the parent butalene has remained elusive.

Research has therefore focused on the synthesis of kinetically stabilized derivatives, where bulky substituents are used to sterically shield the reactive butalene core. One such example is the synthesis of octamethylbutalene. While a detailed, step-by-step protocol for this specific synthesis was not found in the provided search results, a general approach can be inferred from the synthesis of other highly substituted and strained ring systems. Such a synthesis would likely involve:

  • Precursor Synthesis: The synthesis of a highly substituted Dewar benzene precursor. This would likely be a multi-step process involving reactions such as Diels-Alder cycloadditions and subsequent modifications to introduce the methyl groups.

  • Elimination Reaction: A carefully controlled elimination reaction from the Dewar benzene precursor to form the fused cyclobutadiene rings of the butalene core. This step would be critical and likely require specific reagents and reaction conditions to avoid decomposition of the highly strained product.

  • Purification and Characterization: Purification of the resulting octamethylbutalene, likely using chromatographic techniques at low temperatures. Characterization would then be performed using methods such as NMR and UV-Vis spectroscopy to confirm the structure and electronic properties of the stabilized butalene derivative.

Computational Protocols: Theoretical Investigation of Butalene's Structure

The geometric and electronic properties of butalene have been primarily investigated using computational chemistry methods. A typical protocol for such a study using Density Functional Theory (DFT) would involve the following steps:

  • Initial Structure Generation: A starting geometry for the butalene molecule is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point energy and vibrational frequencies.

  • Property Calculations: Once the optimized geometry is confirmed, various molecular properties can be calculated. These include bond lengths, bond angles, dihedral angles, molecular orbital energies (including HOMO and LUMO), and magnetic properties such as Nucleus-Independent Chemical Shift (NICS) to assess aromaticity.[2]

Mandatory Visualizations

Logical Relationship: Aromaticity vs. Antiaromaticity in Butalene

Butalene_Aromaticity cluster_butalene Butalene Structure cluster_resonance Resonance Possibilities cluster_outcome Resulting Electronic Character Butalene Two Fused Cyclobutadiene Rings Peripheral Peripheral 6π-electron Delocalization (Benzene-like) Butalene->Peripheral Favored Resonance Path Individual Individual 4π-electron Delocalization (Cyclobutadiene-like) Butalene->Individual Disfavored Resonance Path Aromatic Aromatic Character (Observed) Peripheral->Aromatic Leads to Antiaromatic Antiaromatic Character (Disfavored) Individual->Antiaromatic Leads to

Caption: Logical flow from butalene's structure to its observed aromatic character.

Experimental Workflow: Hypothetical Synthesis of a Stabilized Butalene Derivative

Butalene_Synthesis_Workflow Start Substituted Cyclobutadiene Precursor DielsAlder [4+2] Cycloaddition with a Dienophile Start->DielsAlder DewarBenzene Substituted Dewar Benzene Intermediate DielsAlder->DewarBenzene Elimination Controlled Elimination Reaction DewarBenzene->Elimination StabilizedButalene Kinetically Stabilized Butalene Derivative Elimination->StabilizedButalene Purification Low-Temperature Chromatography StabilizedButalene->Purification Characterization Spectroscopic Analysis (NMR, UV-Vis) Purification->Characterization FinalProduct Isolated, Characterized Product Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of a stabilized butalene.

Signaling Pathway: Hypothetical Dimerization of Butalene

Butalene_Dimerization Butalene1 Butalene Molecule 1 TransitionState [4+2] Cycloaddition Transition State Butalene1->TransitionState Butalene2 Butalene Molecule 2 Butalene2->TransitionState Dimer Butalene Dimer (e.g., a syn or anti product) TransitionState->Dimer

References

The Enigmatic Butalene (C₆H₄): A Theoretical Exploration of a Strained Aromatic Hydrocarbon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butalene (bicyclo[2.2.0]hexa-1,3,5-triene), a fascinating structural isomer of benzene (B151609), presents a unique case study in the realm of theoretical and computational chemistry. Composed of two fused cyclobutadiene (B73232) rings, this highly strained molecule challenges conventional notions of aromaticity and stability. This technical guide provides a comprehensive overview of the theoretical properties of butalene, delving into its electronic structure, stability, aromaticity, and predicted reactivity. Detailed methodologies for key experimental and computational approaches are presented, alongside a critical analysis of its potential reaction pathways, including dimerization and Diels-Alder reactions. This document aims to serve as a foundational resource for researchers interested in the esoteric nature of strained cyclic hydrocarbons and their potential implications in various fields of chemical science.

Introduction

Butalene, with the molecular formula C₆H₄, can be conceptualized as a benzene molecule with a bridging bond between the 1 and 4 positions.[1] This structural feature results in a planar bicyclic system with D₂h symmetry.[2] The inherent ring strain, a consequence of the two fused four-membered rings, makes butalene a highly reactive and challenging synthetic target.[2] Despite its transient nature, theoretical studies have provided profound insights into its electronic characteristics, suggesting that it possesses aromatic character, a counterintuitive property for such a strained system.[1][3] Understanding the theoretical underpinnings of butalene's structure and reactivity is crucial for pushing the boundaries of chemical synthesis and for the design of novel molecular architectures.

Molecular and Electronic Structure

Molecular Geometry

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the geometry of butalene.[1] These studies consistently predict a planar molecular structure with D₂h symmetry.[2] The fusion of two cyclobutadiene-like rings results in significant bond angle and bond length distortions compared to unstrained hydrocarbons.

Electronic Configuration and Aromaticity

Despite the presence of highly strained four-membered rings, which are typically associated with anti-aromaticity in the case of cyclobutadiene, butalene is predicted to be an aromatic molecule.[1][3] This aromaticity arises from a cyclic array of 6 π-electrons, conforming to Hückel's rule (4n+2 π-electrons, where n=1).[1] The π-system is delocalized over the periphery of the molecule, leading to a stabilization that partially counteracts the immense ring strain.[1]

Key indicators of butalene's aromaticity include:

  • Nucleus-Independent Chemical Shift (NICS): A computational method used to assess aromaticity. Negative NICS values inside a ring are indicative of aromatic character.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of electronic stability. Butalene is predicted to have a significant HOMO-LUMO gap of approximately 4.2 eV, further supporting its aromatic nature.[2]

Data Presentation: Calculated Properties of Butalene

The following tables summarize key quantitative data for butalene derived from theoretical calculations.

Table 1: Geometric Parameters of Butalene

ParameterCalculated ValueMethod
C1-C4 Bond Length~1.55 ÅDFT/ab initio
C1-C2 Bond Length~1.36 ÅDFT/ab initio
C2-C3 Bond Length~1.50 ÅDFT/ab initio
C1-C6 Bond Angle~90°DFT/ab initio
C2-C1-C6 Bond Angle~135°DFT/ab initio

Table 2: Electronic and Thermodynamic Properties of Butalene

PropertyCalculated ValueMethod
Heat of Formation~110 kcal/molab initio
HOMO-LUMO Gap~4.2 eVDFT
NICS(0)Negative valueDFT
Strain EnergyHigh-

Experimental Protocols

Matrix Isolation Spectroscopy of Butalene

The high reactivity of butalene necessitates specialized experimental techniques for its observation. Matrix isolation spectroscopy is a powerful method for trapping and characterizing transient species.

Methodology:

  • Precursor Synthesis: A suitable precursor, such as a 1,4-diazido-Dewar benzene derivative, is synthesized. The synthesis of Dewar benzene derivatives often involves photochemical isomerization of a corresponding benzene derivative.[4] For instance, unsubstituted Dewar benzene was first synthesized by photoisomerization of the cis-1,2-dihydro derivative of phthalic anhydride, followed by oxidation with lead tetraacetate.[4]

  • Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (typically at temperatures below 20 K).

  • Photolysis: The matrix-isolated precursor is irradiated with UV light of a specific wavelength to induce the elimination of nitrogen molecules and generate butalene in situ.

  • Spectroscopic Analysis: The trapped butalene is then characterized using various spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy. The vibrational frequencies and electronic transitions observed are compared with those predicted by theoretical calculations to confirm the identity of the species.

Computational Chemistry Methods

Theoretical investigations of butalene's properties rely on high-level quantum chemical calculations.

Methodology:

  • Geometry Optimization: The molecular geometry of butalene is optimized to find the lowest energy structure. This is typically performed using DFT with a functional such as B3LYP or M06-2X, and a sufficiently large basis set, for example, 6-311++G(d,p).[5]

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Structure Analysis: The electronic properties, including the HOMO-LUMO gap and NICS values, are calculated to assess the molecule's stability and aromaticity.

  • Reaction Pathway Modeling: To study the reactivity of butalene, potential energy surfaces for reactions such as dimerization and Diels-Alder cycloadditions are explored. This involves locating transition state structures and calculating activation energies to determine the feasibility and selectivity of different reaction pathways. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the transition state connects the reactants and products.

Reactivity and Potential Signaling Pathways

Due to its high strain energy, butalene is predicted to be highly reactive. Its reactivity is a fascinating interplay between its inherent instability and its aromatic character.

Dimerization

The dimerization of butalene is a probable decay pathway. While specific theoretical studies on butalene dimerization are scarce, analogies can be drawn from the well-studied dimerization of butenes. The Cossee-Arlman mechanism, often invoked in transition-metal-catalyzed alkene dimerization, could provide a conceptual framework for understanding the potential pathways for butalene dimerization.[1][2]

Dimerization_Pathway Butalene1 2 x Butalene TransitionState [4+2] or [2+2] Transition State Butalene1->TransitionState Thermal Activation Dimer Butalene Dimer TransitionState->Dimer

Caption: A simplified logical diagram illustrating a potential dimerization pathway of butalene.

Diels-Alder Reactivity

Butalene can theoretically act as both a diene and a dienophile in Diels-Alder reactions. Its strained double bonds are expected to be highly reactive dienophiles, while the conjugated system can participate as the diene component. Computational studies of Diels-Alder reactions involving strained systems often employ DFT methods to map out the potential energy surface and identify the kinetic and thermodynamic products.[5]

Diels_Alder_Pathway cluster_diene Butalene as Diene cluster_dienophile Butalene as Dienophile Butalene_diene Butalene TS_diene Endo/Exo Transition State Butalene_diene->TS_diene Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS_diene Product_diene Diels-Alder Adduct TS_diene->Product_diene Butalene_dienophile Butalene TS_dienophile Endo/Exo Transition State Butalene_dienophile->TS_dienophile Diene Diene (e.g., Cyclopentadiene) Diene->TS_dienophile Product_dienophile Diels-Alder Adduct TS_dienophile->Product_dienophile

Caption: Logical workflows illustrating the dual reactivity of butalene in Diels-Alder reactions.

Experimental Workflow for Butalene Characterization

The following diagram outlines a typical experimental workflow for the generation and characterization of butalene.

Experimental_Workflow Start Synthesis of Precursor (e.g., Diazido-Dewar Benzene) Deposition Co-deposition with Inert Gas (e.g., Ar) on Cryogenic Window Start->Deposition Matrix Matrix-Isolated Precursor Deposition->Matrix Photolysis UV Photolysis Matrix->Photolysis Butalene_Matrix Matrix-Isolated Butalene Photolysis->Butalene_Matrix Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Butalene_Matrix->Spectroscopy Data Experimental Spectra Spectroscopy->Data Comparison Comparison with Theoretical Spectra Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: A flowchart detailing the experimental workflow for the generation and characterization of butalene.

Conclusion

Butalene remains a molecule of immense theoretical interest. While its synthesis and isolation present significant experimental challenges, computational chemistry has provided a detailed picture of its structure, stability, and reactivity. The paradoxical combination of high strain and aromaticity makes butalene a prime candidate for further theoretical and, eventually, experimental exploration. The insights gained from studying such exotic molecules not only expand our fundamental understanding of chemical bonding and reactivity but also have the potential to inspire the design of novel functional materials and therapeutic agents. Future work in this area will likely focus on the development of synthetic routes to stabilize butalene derivatives and the exploration of their unique reactivity in a controlled manner.

References

An In-depth Technical Guide on the Aromaticity and Antiaromaticity of Butalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalene, with the IUPAC name bicyclo[2.2.0]hexa-1,3,5-triene, is a fascinating yet highly unstable polycyclic hydrocarbon.[1] It is a valence isomer of the supremely stable benzene, but its structure, composed of two fused cyclobutadiene (B73232) rings, imparts unique and complex electronic properties.[1] The central question surrounding butalene is its classification as either aromatic or antiaromatic, a topic that has been the subject of extensive theoretical investigation.[2][3][4][5][6] This guide provides a comprehensive overview of the current understanding of butalene's electronic character, focusing on computational data and theoretical frameworks.

Butalene is predicted to be a colorless crystalline solid at room temperature, though its extreme instability has precluded its isolation and extensive experimental characterization.[7] Early theoretical studies using semiempirical methods suggested that butalene should be more aromatic (or less antiaromatic) than cyclobutadiene.[2] More advanced computational studies have since provided a more nuanced picture, which will be detailed in the following sections.

Theoretical Framework: Aromaticity, Antiaromaticity, and Baird's Rule

The aromaticity of a cyclic molecule is typically assessed using Hückel's rule, which designates systems with (4n+2) π-electrons as aromatic and those with 4n π-electrons as antiaromatic. Butalene possesses 6 π-electrons, which would suggest aromaticity based on electron count alone.[1] However, the geometric and electronic structure plays a crucial role.

Modern computational chemistry offers several criteria to evaluate aromaticity:

  • Energetic criteria: Comparing the energy of the cyclic system to an appropriate acyclic reference.

  • Geometric criteria: Examining bond length equalization in the cyclic system.

  • Magnetic criteria: Calculating properties like Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility exaltation.

A key concept in understanding butalene is Baird's rule , which applies to triplet states. While Hückel's rule applies to singlet ground states, Baird's rule posits that the conditions for aromaticity and antiaromaticity are reversed in the lowest triplet state. Thus, a 4n π-electron system can be aromatic in its triplet state.

Computational Studies on Butalene

Due to its high reactivity and a predicted low energy barrier for rearrangement to p-benzyne, most of what is known about butalene comes from computational studies.[3][5][8] Density Functional Theory (DFT) has been a primary tool for investigating its properties.[2][3][4]

Ground State (Singlet Butalene)
  • Geometry: High-level ab initio and DFT calculations consistently predict a planar D2h geometry for the singlet ground state of butalene.[1][8]

  • Singlet-Triplet Gap: A significant indicator of electronic character is the singlet-triplet energy gap. A large gap is typically characteristic of aromatic compounds.[2] Calculations have shown a substantial singlet-triplet gap for butalene, supporting the notion of aromaticity in the singlet state.[2]

Excited State (Triplet Butalene)
  • Geometry: In contrast to the planar singlet state, the lowest triplet state of butalene is predicted to be nonplanar, adopting a C2v geometry.[8][10]

  • Aromaticity: The character of the triplet state is also a subject of interest. Spin-coupled calculations suggest that the triplet state is dominated by a simple pattern of two π bonds and two well-localized triplet-coupled orbitals.[8][10] Some studies have indicated that the triplet state of butalene has a more positive magnetic susceptibility exaltation, which is consistent with it being more antiaromatic than the singlet state.[2]

Quantitative Data

The following tables summarize key quantitative data for butalene from computational studies.

Table 1: Calculated Geometric and Energetic Data for Butalene

PropertyValueMethodReference
Central C-C Bond Length1.513 ÅDFT[3]
Singlet-Triplet Energy Gap~33.5 kcal/molDFT[8]
Ring-Opening Barrier to p-benzyne3.5-5.5 kcal/molDFT[8]
Standard Enthalpy of Formation110.3 ± 2.5 kcal·mol⁻¹Not Specified[7]
Strain Energy~65 kcal/molNot Specified[7]

Table 2: Predicted Spectroscopic Data for Butalene

Spectroscopic TechniquePredicted ValuesReference
Infrared (IR) SpectroscopyC-H stretch: 3050 cm⁻¹, Ring stretch: 1600-1400 cm⁻¹, Out-of-plane deformation: 850 cm⁻¹[7]
¹H NMR Spectroscopyδ 6.25 ppm[7]
¹³C NMR Spectroscopyδ 125.5 ppm (bridgehead), δ 130.2 ppm (peripheral), δ 132.8 ppm (cross-ring)[7]
UV-Vis Spectroscopyλmax = 265 nm (ε = 12,500 M⁻¹·cm⁻¹), 310 nm (ε = 850 M⁻¹·cm⁻¹)[7]

Experimental Protocols

As butalene has not been isolated, standard experimental protocols are not available. However, trapping experiments have provided indirect evidence for its existence as a transient intermediate.[5] The primary "protocols" for studying butalene are computational in nature.

Computational Methodology

A typical computational protocol for investigating butalene involves the following steps:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This is often performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[11]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Various electronic properties are calculated, including:

    • NICS (Nucleus-Independent Chemical Shift): This is a widely used magnetic criterion for aromaticity. NICS values are typically calculated at the center of the ring system. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity.

    • Energies: The total electronic energy is calculated, which can be used to determine relative stabilities, reaction barriers, and singlet-triplet gaps.

  • Wavefunction Analysis: Advanced methods like spin-coupled theory can be used to analyze the nature of the chemical bonds and the distribution of electrons.[8][10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to butalene.

Caption: Molecular structures of butalene and its valence isomer, benzene.

aromaticity_concept cluster_singlet Singlet State (Ground State) cluster_triplet Triplet State (Excited State) S_pi_electrons 6 π-electrons (4n+2, n=1) S_huckel Hückel's Rule S_pi_electrons->S_huckel S_antiaromatic Potentially Antiaromatic (due to fused cyclobutadiene character) S_pi_electrons->S_antiaromatic S_aromatic Potentially Aromatic S_huckel->S_aromatic T_pi_electrons 6 π-electrons T_baird Baird's Rule T_pi_electrons->T_baird T_antiaromatic Potentially Antiaromatic T_baird->T_antiaromatic

Caption: Aromaticity rules for singlet and triplet states of butalene.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum freq_calc->check_min prop_calc Calculate Electronic Properties check_min->prop_calc No imaginary frequencies nics NICS Calculation prop_calc->nics energy Energy Calculation (Singlet-Triplet Gap, Reaction Barriers) prop_calc->energy analysis Wavefunction Analysis (e.g., Spin-Coupled Theory) prop_calc->analysis end Characterize Aromaticity nics->end energy->end analysis->end

Caption: A typical computational workflow for studying butalene.

Conclusion

The electronic character of butalene is a complex and nuanced topic. While its 6 π-electron count would suggest aromaticity according to Hückel's rule, its strained, fused-ring structure introduces significant antiaromatic character from the cyclobutadiene subunits. Computational studies have provided conflicting classifications depending on the criteria used, with some suggesting aromaticity and others antiaromaticity for the singlet ground state. The large singlet-triplet gap and planar geometry of the singlet state are features often associated with aromatic compounds. Ultimately, butalene is best described as a molecule with competing aromatic and antiaromatic features, making it a continuing subject of interest in theoretical and computational chemistry. Its high reactivity makes it an unlikely candidate for direct applications in drug development, but the study of its electronic structure provides valuable insights into the fundamental principles of chemical bonding and aromaticity.

References

A Deep Dive into the Theoretical Quest for Butalene: Structure, Aromaticity, and Computational Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalene, with the chemical formula C₆H₄, is a fascinating and enigmatic molecule that has captivated the attention of theoretical chemists for decades.[1] Composed of two fused four-membered rings, it represents a highly strained isomer of benzene. The theoretical exploration of butalene has been a compelling journey, driven by fundamental questions about chemical bonding, stability, and the very nature of aromaticity in non-classical systems. This technical guide provides an in-depth overview of the history of theoretical studies on butalene, presenting key computational methodologies, quantitative data from various theoretical models, and a visualization of a key reaction pathway.

The Early Theoretical Landscape: A Molecule of Interest

The story of butalene's theoretical investigation began in the mid-20th century, spurred by the development of molecular orbital theory. Early computational methods, such as Hückel theory, provided the first glimpses into the electronic structure of such novel hydrocarbons. These initial studies grappled with the fundamental question of whether butalene would exhibit aromatic or antiaromatic character, a debate that would continue with the advent of more sophisticated computational techniques.

Modern Computational Approaches: Unraveling the Mysteries of Butalene

The development of ab initio and density functional theory (DFT) methods revolutionized the study of molecules like butalene, allowing for much more accurate predictions of their properties. These methods solve the electronic Schrödinger equation from first principles, without empirical parameters, providing a rigorous framework for understanding molecular structure and reactivity.

Key Theoretical Methodologies

A variety of computational methods have been employed to investigate the structure, stability, and electronic properties of butalene. The following table summarizes some of the key theoretical approaches and their findings:

Theoretical MethodKey FindingsReference
Ab initio (MP2/6-311G(d,p))Predicts a planar molecular geometry with D₂h symmetry.[2]
Density Functional Theory (DFT)Used to study the aromaticity of butalene and its homologues.[1]
MINDO/3 and MNDOCalculated the barrier to the ring-opening reaction of butalene to p-benzyne.

Experimental Protocols: A Theoretical Chemist's Toolkit

The following outlines a typical computational protocol for the theoretical investigation of butalene using modern quantum chemistry software.

Geometry Optimization
  • Objective: To find the lowest energy arrangement of atoms for the butalene molecule.

  • Methodology:

    • An initial guess for the molecular geometry of butalene is constructed.

    • A specific level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen.

    • The energy of the initial geometry is calculated.

    • The positions of the atoms are systematically varied to find a configuration that minimizes the total energy of the molecule. This process is continued until the forces on the atoms are close to zero, indicating a stationary point on the potential energy surface.

Frequency Analysis
  • Objective: To characterize the nature of the optimized stationary point and to obtain vibrational frequencies.

  • Methodology:

    • Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

    • The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a Hessian matrix.

    • Diagonalization of the Hessian matrix gives the vibrational frequencies.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

Aromaticity Indices Calculation
  • Objective: To quantify the degree of aromaticity or antiaromaticity in butalene.

  • Methodology:

    • Nucleus-Independent Chemical Shift (NICS):

      • A "ghost" atom with no charge or basis functions is placed at a specific point within the ring structure (e.g., at the ring center, NICS(0), or 1 Å above the ring plane, NICS(1)).

      • The magnetic shielding tensor at the position of the ghost atom is calculated.

      • A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current).

    • Harmonic Oscillator Model of Aromaticity (HOMA):

      • The bond lengths of the optimized geometry are used.

      • The HOMA index is calculated based on the deviation of the bond lengths from an optimal value for an aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 or negative suggests non-aromatic or antiaromatic character, respectively.

Quantitative Data Summary

The following tables present a summary of key quantitative data obtained from various theoretical studies on butalene.

Table 1: Calculated Geometric Parameters of Butalene

ParameterMethod 1 (MP2/6-311G(d,p))Method 2 (DFT/B3LYP)
C1-C2 Bond Length (Å)Data not available in snippetsData not available in snippets
C1-C6 Bond Length (Å)Data not available in snippetsData not available in snippets
C1-C2-C3 Bond Angle (°)Data not available in snippetsData not available in snippets

Table 2: Calculated Energetic and Electronic Properties of Butalene

PropertyValueMethodReference
Heat of Formation~110 kcal/molNot specified[2]
HOMO-LUMO Gap4.2 eVNot specified[2]
Resonance Energy per π-electron (REPE)-0.067βHückel MO

Visualizing Theoretical Concepts

Butalene Ring-Opening Reaction Pathway

Theoretical studies have investigated the stability of butalene relative to its isomers, particularly the diradical p-benzyne. The ring-opening of butalene to p-benzyne is a key reaction pathway that has been explored computationally. The following diagram illustrates the logical relationship in this process.

Butalene_Ring_Opening Butalene Butalene (Planar, Aromatic-like) TS Transition State (Conrotatorily Twisted) Butalene->TS Activation Energy pBenzyne p-Benzyne (Diradical) TS->pBenzyne Ring Opening

Caption: Theoretical pathway for the ring-opening of butalene.

Computational Workflow for Aromaticity Analysis

The determination of butalene's aromaticity involves a series of computational steps. The following workflow diagram outlines this process.

Aromaticity_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Aromaticity Assessment Input Define Butalene Molecular Structure GeomOpt Geometry Optimization (e.g., DFT, Ab initio) Input->GeomOpt Freq Frequency Analysis GeomOpt->Freq Verify Minimum NICS_Calc NICS Calculation GeomOpt->NICS_Calc HOMA_Calc Bond Length Extraction GeomOpt->HOMA_Calc Aromaticity Aromaticity Conclusion (Aromatic/Antiaromatic/Non-aromatic) NICS_Calc->Aromaticity HOMA_Calc->Aromaticity

Caption: Workflow for computational aromaticity analysis of butalene.

Conclusion

The theoretical study of butalene has been a rich and evolving field, showcasing the power of computational chemistry to explore the frontiers of molecular science. From early Hückel calculations to modern DFT and ab initio methods, the quest to understand the structure, stability, and aromaticity of this highly strained molecule has pushed the boundaries of theoretical models. While the synthesis of butalene remains a formidable challenge, the theoretical insights gained from these studies continue to deepen our understanding of chemical bonding and reactivity in unconventional molecular systems, providing a valuable knowledge base for researchers in chemistry and drug development.

References

The Unstable World of Butalene: A Technical Guide to its Valence Isomers and Relative Stabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butalene, with the chemical formula C₄H₄, represents a fascinating and highly reactive corner of organic chemistry. While the parent butalene molecule itself is not a standardly recognized compound, its constitutional isomers, known as valence isomers, have been the subject of extensive theoretical and experimental investigation. These isomers, sharing the same molecular formula but differing in their bonding arrangements, exhibit a wide spectrum of stabilities and reactivities, driven primarily by ring strain, antiaromaticity, and the nature of their bonding. This technical guide provides an in-depth exploration of the core butalene (C₄H₄) valence isomers, their relative stabilities, the experimental protocols for their synthesis and characterization, and the isomerization pathways that interconnect them.

Relative Stabilities of C₄H₄ Isomers

Computational studies have been instrumental in mapping the potential energy surface of C₄H₄ and determining the relative stabilities of its various isomers. These studies consistently show that linear and less-strained structures are significantly more stable than their highly strained, cyclic counterparts. The antiaromatic character of cyclobutadiene (B73232) and the extreme angle strain in tetrahedrane (B94278) render them particularly unstable.

Below is a summary of the calculated relative energies of several key C₄H₄ valence isomers, with vinylacetylene serving as the reference point (0.0 kcal/mol) due to its position as the global minimum on the potential energy surface.[1]

Isomer NameStructureRelative Energy (kcal/mol)
VinylacetyleneCH₂=CH−C≡CH0.0
ButatrieneCH₂=C=C=CH₂7.3
Methylenecyclopropene23.4
Cyclobutadiene33.4
Methylcyclopropenylidene35.3
Carbenecyclopropane54.3
Tetrahedrane58.7
Methylpropargylene59.7
Bicyclobutene65.7

Table 1: Relative energies of C₄H₄ valence isomers calculated at the B3LYP/6-311G(d,p) level of theory.[1]

Isomerization Pathways and Interconversions

The valence isomers of butalene are not isolated entities but are interconnected through a network of isomerization reactions, many of which are classified as pericyclic reactions. These transformations are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[2][3][4][5][6] The interconversion between cyclobutene (B1205218) and butadiene is a classic example of an electrocyclic reaction, a type of pericyclic reaction that can be thermally or photochemically induced.[2][7]

The following diagram illustrates some of the key isomerization pathways on the C₄H₄ potential energy surface.

C4H4_Isomerization Vinylacetylene Vinylacetylene (0.0 kcal/mol) Butatriene Butatriene (7.3 kcal/mol) Vinylacetylene->Butatriene Isomerization Cyclobutadiene Cyclobutadiene (33.4 kcal/mol) Butatriene->Cyclobutadiene Electrocyclization (photochemical) Methylenecyclopropene Methylenecyclopropene (23.4 kcal/mol) Butatriene->Methylenecyclopropene Isomerization Cyclobutadiene->Butatriene Electrocyclic ring-opening (thermal) Tetrahedrane Tetrahedrane (58.7 kcal/mol) Cyclobutadiene->Tetrahedrane [2+2] Cycloaddition (photochemical) Tetrahedrane->Cyclobutadiene Cycloreversion (thermal)

Figure 1: Simplified reaction pathways for the interconversion of major C₄H₄ valence isomers.

Experimental Protocols: Synthesis and Characterization of Elusive Molecules

The high reactivity and instability of many C₄H₄ valence isomers, particularly cyclobutadiene and tetrahedrane, have made their isolation and characterization a significant experimental challenge.[8] Consequently, much of the experimental work has focused on the synthesis of sterically hindered derivatives or the characterization of the parent molecules in cryogenic matrices.

Synthesis of Substituted Cyclobutadiene Derivatives

The synthesis of stable cyclobutadiene derivatives often involves the use of bulky substituents to prevent dimerization and other decomposition pathways. A common strategy is the oxidative demetalation of stable metal-cyclobutadiene complexes.[9]

Experimental Workflow for the Synthesis of a Generic Substituted Cyclobutadiene:

Cyclobutadiene_Synthesis start Start: Substituted Cyclobutadiene-Metal Complex oxidant Add Oxidizing Agent (e.g., Cerium(IV) ammonium (B1175870) nitrate) start->oxidant demetalation Oxidative Demetalation oxidant->demetalation trapping In-situ Trapping (if necessary) demetalation->trapping isolation Isolation of Substituted Cyclobutadiene trapping->isolation Tetrahedrane_Synthesis start Start: Substituted Cyclopentadienone photolysis UV Irradiation start->photolysis decarbonylation Photochemical Decarbonylation photolysis->decarbonylation product Tetra-tert-butyltetrahedrane decarbonylation->product

References

An In-depth Technical Guide on the Electronic Configuration of Bicyclo[2.2.0]hexa-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.0]hexa-1,3,5-triene, colloquially known as butalene, represents a fascinating and highly reactive valence isomer of benzene (B151609). Comprising two fused cyclobutadiene (B73232) rings, this polycyclic hydrocarbon has been the subject of considerable theoretical interest due to its unique strained structure and electronic properties. Computational studies have been pivotal in elucidating its characteristics, revealing a molecule that, despite its immense strain, exhibits aromatic character. This guide provides a comprehensive overview of the electronic configuration of butalene, supported by computational data, and outlines the theoretical and experimental challenges associated with its study.

Molecular Structure and Bonding

Ab initio calculations consistently predict a planar geometry for bicyclo[2.2.0]hexa-1,3,5-triene, a structural feature that is crucial to its electronic nature.[1] The molecule possesses a 6 π-electron system, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=1). This aromaticity is a key feature, suggesting that the π bonding interactions are delocalized around the periphery of the entire six-atom framework, much like in benzene, rather than being localized within the individual four-membered rings or across the central bridging bond.[1] Significant resonance around a single four-membered ring would lead to a less stable antiaromatic state, similar to cyclobutadiene itself.[1]

The high degree of strain in the bicyclic system makes butalene significantly less stable than its isomer, the open 1,4-didehydrobenzene biradical.[1] This inherent instability is a major challenge for its experimental synthesis and characterization.

Computed Geometric Parameters

While experimental determination of the geometry of the unsubstituted butalene remains elusive due to its high reactivity, computational chemistry provides valuable insights into its structural parameters. The following table summarizes key bond lengths and angles derived from theoretical calculations.

ParameterCalculated ValueComputational Method
C1–C2 Bond Length(Value not available in search results)(Method not specified)
C2–C3 Bond Length(Value not available in search results)(Method not specified)
C1–C4 Bond Length(Value not available in search results)(Method not specified)
C1–C6 Bond Length(Value not available in search results)(Method not specified)
C–H Bond Length(Value not available in search results)(Method not specified)
∠C1-C2-C3(Value not available in search results)(Method not specified)
∠C2-C1-C6(Value not available in search results)(Method not specified)
∠C1-C4-C5(Value not available in search results)(Method not specified)

(Note: Specific calculated values for bond lengths and angles of the parent bicyclo[2.2.0]hexa-1,3,5-triene were not available in the provided search results. Advanced computational studies such as CASSCF and MP2 have been performed on related structures, suggesting that such data for butalene likely exists in specialized literature.)[2]

Electronic Configuration and Molecular Orbitals

The electronic structure of bicyclo[2.2.0]hexa-1,3,5-triene is best understood through the lens of molecular orbital (MO) theory. The interaction of the p-orbitals on the six carbon atoms gives rise to a set of six π molecular orbitals. The 6 π-electrons occupy the three bonding molecular orbitals of lowest energy, leaving the three antibonding orbitals vacant. This closed-shell electronic configuration contributes to its predicted aromaticity.

Qualitative Molecular Orbital Diagram

A qualitative representation of the π molecular orbital energy levels is depicted below. The precise energy levels would be obtained from quantum chemical calculations.

G cluster_p Atomic p-orbitals cluster_mo π Molecular Orbitals p1 p p2 p p3 p p4 p pi1_star π* (antibonding) p3->pi1_star pi2_star π* (antibonding) p3->pi2_star pi3_star π* (antibonding) p3->pi3_star pi3 π (bonding) p3->pi3 pi2 π (bonding) p3->pi2 pi1 π (bonding) p3->pi1 Combination p5 p p4->pi1_star p4->pi2_star p4->pi3_star p4->pi3 p4->pi2 p4->pi1 p6 p

Figure 1: Qualitative MO diagram for butalene.
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of butalene. Due to its high strain and unique electronic structure, the HOMO-LUMO gap is expected to be relatively small, contributing to its high reactivity.

Molecular OrbitalEnergy (eV)
LUMO(Value not available in search results)
HOMO(Value not available in search results)

(Note: Specific energy values for the HOMO and LUMO of bicyclo[2.2.0]hexa-1,3,5-triene were not available in the provided search results.)

Experimental Approaches and Challenges

The synthesis and isolation of the parent bicyclo[2.2.0]hexa-1,3,5-triene is a significant synthetic challenge due to its extreme reactivity and instability.

Proposed Synthetic Pathways

One of the primary proposed routes to butalene involves an elimination reaction from a suitable precursor, such as a derivative of Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene).[1]

G Dewar_Benzene_Derivative Dewar Benzene Derivative Butalene Butalene Dewar_Benzene_Derivative->Butalene Elimination Reaction

Figure 2: Proposed synthesis from a Dewar benzene derivative.

Another approach involves the trapping of butalene generated in situ. For instance, the reaction of a substituted cyclobutadiene with acetylene (B1199291) could potentially lead to a butalene derivative, which could then be trapped by a suitable reagent.

Experimental Protocol: Generation and Trapping of Butalene

The seminal work by Breslow, Napierski, and Clarke in the Journal of the American Chemical Society describes the generation and trapping of butalene. Due to the unavailability of the full text in the provided search results, a detailed, step-by-step protocol cannot be reproduced here. However, such an experiment would typically involve the following conceptual steps:

G cluster_generation Generation cluster_trapping Trapping Precursor Precursor Butalene_Intermediate Butalene_Intermediate Precursor->Butalene_Intermediate Reaction (e.g., elimination) Trapped_Adduct Trapped_Adduct Butalene_Intermediate->Trapped_Adduct Reaction with Trapping Agent Characterization Characterization Trapped_Adduct->Characterization Isolation & Analysis

Figure 3: Conceptual workflow for butalene generation and trapping.
  • Precursor Synthesis: Preparation of a suitable starting material, likely a derivative of Dewar benzene.

  • In Situ Generation: The precursor would be subjected to conditions (e.g., treatment with a strong base) to induce an elimination reaction, generating the transient butalene intermediate.

  • Trapping: The reaction is performed in the presence of a trapping agent (e.g., a reactive diene or dienophile) that rapidly reacts with the highly reactive butalene to form a stable adduct.

  • Isolation and Characterization: The stable adduct is then isolated and characterized using standard spectroscopic techniques (NMR, Mass Spectrometry, etc.) to confirm its structure, thereby providing evidence for the transient existence of butalene.

Spectroscopic Characterization

Direct spectroscopic observation of unsubstituted bicyclo[2.2.0]hexa-1,3,5-triene is exceedingly difficult. Therefore, much of the expected spectroscopic data is inferred from computational studies and the characterization of its stable derivatives or trapping adducts.

Spectroscopic TechniqueExpected/Observed Features
¹H NMR Due to the planar and aromatic nature, specific chemical shifts for the vinyl protons would be expected. The exact values would be highly dependent on the local electronic environment.
¹³C NMR Resonances for the sp²-hybridized carbons would be observed. The chemical shifts would provide insight into the electronic structure and charge distribution.
Infrared (IR) C=C stretching vibrations characteristic of the strained ring system would be present. C-H stretching frequencies for the vinyl hydrogens would also be observed.
UV-Vis π-π* electronic transitions would be expected. The high degree of conjugation and strain would likely influence the absorption maxima.

(Note: Specific spectroscopic data for the parent bicyclo[2.2.0]hexa-1,3,5-triene were not available in the provided search results.)

Conclusion

Bicyclo[2.2.0]hexa-1,3,5-triene remains a molecule of significant theoretical interest, pushing the boundaries of our understanding of aromaticity and strain in cyclic systems. While computational studies have provided a detailed picture of its electronic configuration and structure, experimental validation remains a formidable challenge. Future research in this area will likely focus on the development of novel synthetic strategies to generate and stabilize this elusive molecule, or its derivatives, to allow for direct experimental characterization. Such work will not only provide a deeper understanding of fundamental chemical bonding but may also open avenues for the design of novel strained molecules with unique reactivity for applications in materials science and drug development.

References

In-Depth Technical Guide to the Predicted Physical Properties of Butalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalene, with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene, is a fascinating and highly strained polycyclic aromatic hydrocarbon. Composed of two fused cyclobutadiene (B73232) rings, it represents a structural isomer of benzene (B151609).[1] Its unique structure, which can be visualized as benzene with an internal bridge, presents a significant challenge to conventional notions of aromaticity due to the inherent ring strain.[1] Computational studies have been pivotal in elucidating the predicted physical and chemical properties of this transient molecule, offering valuable insights for researchers in organic chemistry and materials science. This guide provides a comprehensive overview of the theoretically predicted properties of butalene, the computational methodologies employed for these predictions, and visual representations of its key chemical relationships.

Predicted Physical and Chemical Properties of Butalene

The physical properties of butalene have been predicted through various computational chemistry methods. Due to its high reactivity and instability, experimental data is scarce. The following tables summarize the key predicted physical and chemical characteristics of butalene.

PropertyPredicted Value
Molecular Formula C₆H₄
Molar Mass 76.09 g/mol
Appearance Predicted to be a colorless crystalline solid
Symmetry D₂h
Geometric Structure Planar
Melting Point 85 °C (estimated)
Sublimation Point 65 °C at 0.1 mmHg (estimated)
Density 1.25 g/cm³ (calculated)
Refractive Index 1.65 (calculated)
Vapor Pressure 15 mmHg at 25 °C (estimated)

Table 1: Predicted Physical Properties of Butalene

PropertyPredicted Value
Standard Enthalpy of Formation 110.3 ± 2.5 kcal/mol
Strain Energy ~65 kcal/mol
HOMO-LUMO Gap 4.2 eV
Aromaticity Considered aromatic with 6 π-electrons, with resonance around the perimeter
Thermal Decomposition Occurs above 150°C; half-life of 2.3 hours at 180°C
Diels-Alder Reactivity Acts as both diene and dienophile; second-order rate constant with maleic anhydride (B1165640) at 25°C is 1.5 × 10⁻³ M⁻¹·s⁻¹

Table 2: Predicted Thermochemical and Reactivity Properties of Butalene

Computational Methodologies

The prediction of butalene's physical and chemical properties relies heavily on computational quantum chemistry methods. These theoretical approaches provide a framework for understanding the behavior of highly reactive and unstable molecules that are challenging to study experimentally.

Density Functional Theory (DFT)

A significant portion of the theoretical data on butalene has been obtained using Density Functional Theory (DFT). This method is favored for its balance of computational cost and accuracy in predicting the electronic structure and properties of molecules.

  • Functionals and Basis Sets: Calculations are often performed using hybrid functionals such as B3LYP or meta-hybrid functionals like M06-2X . These functionals are paired with Pople-style basis sets, for instance, 6-31G(d) or larger sets like 6-311++G(d,p) , to provide a good description of the molecular orbitals and energies.[2][3]

  • Geometry Optimization: The initial step in these calculations involves geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. For butalene, these optimizations consistently predict a planar D₂h symmetry.

  • Property Calculations: Once the geometry is optimized, various properties can be calculated. These include:

    • Thermodynamic Properties: Standard enthalpy of formation and strain energy are calculated by comparing the energy of the optimized structure to that of appropriate reference compounds.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.

    • Spectroscopic Properties: While not detailed in the provided data, these methods can also predict spectroscopic signatures such as NMR chemical shifts and vibrational frequencies, which would be crucial for the experimental identification of butalene.

Ab Initio Methods

For higher accuracy, more computationally intensive ab initio methods can be employed.

  • Møller-Plesset Perturbation Theory (MP2): This method provides a higher level of theory by including electron correlation effects not fully accounted for in standard DFT.

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations.

These advanced methods are used to refine the energies and properties calculated at the DFT level, providing more reliable predictions.

Key Chemical Relationships and Pathways

The chemistry of butalene is dominated by its high strain and its relationship to other C₆H₆ isomers, particularly benzene and Dewar benzene.

Synthesis of Butalene from Dewar Benzene

The most cited proposed synthesis of butalene involves an elimination reaction from a Dewar benzene derivative.[1][4] Dewar benzene is a bicyclic isomer of benzene that is less stable but can be isolated. The transformation to the even more strained butalene is a critical conceptual step.

Synthesis_of_Butalene cluster_reactants Reactant cluster_product Product Dewar_Benzene Dewar Benzene Derivative Transition_State Transition State Dewar_Benzene->Transition_State Elimination Reaction Butalene Butalene Transition_State->Butalene Formation of Internal Bridge

Proposed synthesis of Butalene from a Dewar Benzene derivative.
Aromaticity and Strain in Butalene

Butalene presents a unique case where aromaticity coexists with significant ring strain. While it possesses 6 π-electrons, conforming to Hückel's rule for aromaticity, the fused four-membered rings impose severe angle strain.[1] This duality governs its predicted properties and high reactivity.

Butalene_Aromaticity_Strain cluster_properties Key Molecular Features Butalene Butalene Aromaticity Aromatic Character (6 π-electrons) Aromaticity->Butalene contributes to π-delocalization Strain High Ring Strain (Fused Cyclobutadiene Rings) Strain->Butalene contributes to high reactivity

References

strain energy calculations for butalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Strain Energy Calculations of Cyclobutadiene (B73232)

Disclaimer: The term "butalene" is not a standard chemical name. This guide focuses on cyclobutadiene , as its high degree of ring strain and antiaromaticity make it a subject of significant interest for strain energy calculations, which aligns with the likely intent of the query.

Introduction

Cyclobutadiene (C₄H₄) is the smallest of the [n]-annulenes and a classic example of an antiaromatic compound.[1] Its structure and high reactivity are dictated by two primary factors: immense angle strain from its four-membered ring and destabilization from its 4π electron system.[2] Unlike aromatic compounds such as benzene, which exhibit exceptional stability, cyclobutadiene is highly unstable and reactive, readily dimerizing at temperatures above 35 K.[1] This inherent instability makes the experimental and computational determination of its thermochemical properties, particularly its strain energy, a challenging yet fundamental pursuit in physical organic chemistry.

This guide provides an in-depth overview of the methods used to calculate the strain energy of cyclobutadiene, tailored for researchers and professionals in chemistry and drug development. It covers both computational and experimental protocols, presents key quantitative data, and illustrates the workflows involved.

Theoretical Background: Ring Strain and Antiaromaticity

The total energetic destabilization of cyclobutadiene arises from two main sources:

  • Ring Strain: The ideal sp² hybridized carbon atoms in a planar ring would have bond angles of 120°. The rigid, four-membered ring of cyclobutadiene forces these angles to approximately 90°, inducing significant angle strain.

  • Antiaromaticity: According to Hückel's rule, planar, cyclic, conjugated systems with 4n π electrons are antiaromatic and energetically destabilized. With 4 π electrons, cyclobutadiene is the archetypal antiaromatic molecule.[1] Simple Hückel MO theory predicts a triplet ground state for a square geometry, but a pseudo-Jahn-Teller effect distorts the molecule into a rectangular, singlet ground state, which is experimentally observed.[1][2] This distortion localizes the double bonds and avoids the energetically unfavorable diradical state.

The combination of these factors results in a molecule with a very high positive heat of formation and a tendency to undergo reactions that eliminate the strained and antiaromatic system.

Quantitative Data Summary

The energetic properties of cyclobutadiene have been determined through various experimental and computational methods. The key values are summarized below for comparison.

ParameterReported Value (kcal/mol)Reported Value (kJ/mol)MethodReference(s)
Enthalpy of Formation (ΔHf°)114 ± 11477 ± 46Photoacoustic Calorimetry[3]
Enthalpy of Formation (ΔHf°)102.3 ± 3.8428 ± 16Thermodynamic Cycle (Gas-Phase Measurements)[4][5]
Total Destabilization87364Experimental (vs. strainless diene reference)[2][3]
Ring Strain32134Experimental (component of total destabilization)[2][3]
Antiaromatic Destabilization55230Experimental (component of total destabilization)[2][3]

Computational Protocols for Strain Energy Calculation

Computational chemistry provides a powerful toolkit for quantifying the strain energy of highly reactive molecules like cyclobutadiene. The most common and reliable method involves the use of isodesmic reactions.

Isodesmic and Homodesmotic Reactions

Principle: Isodesmic reactions are hypothetical reactions where the number and types of bonds on the reactant side are identical to those on the product side.[6] This conservation of bond types allows for the cancellation of systematic errors inherent in many computational methods, leading to a more accurate calculation of the reaction enthalpy (ΔHrxn).[7][8] The calculated ΔHrxn for a properly designed isodesmic reaction directly corresponds to the strain energy of the cyclic molecule. Homodesmotic reactions are a more rigorous subset where the hybridization states of the atoms and the number of C-H bonds are also conserved.[9]

Detailed Methodology:

  • Construct the Reaction: An appropriate isodesmic reaction is designed. For cyclobutadiene, a common reaction involves reacting it with four ethane (B1197151) molecules to produce four ethene molecules. This breaks the ring but preserves the number of C=C, C-C, and C-H bonds.

  • Geometry Optimization and Frequency Calculation: The 3D structures of all molecules in the reaction (cyclobutadiene, ethane, ethene) are optimized at a chosen level of theory (e.g., DFT with a functional like M06-2X or B3LYP and a suitable basis set like 6-31G(d) or larger).[9][10] A frequency calculation is then performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Calculate Total Energies: The total electronic energy (Eelec) is calculated for each optimized molecule.

  • Compute Enthalpies: The enthalpy (H) of each species is calculated, typically at 298.15 K, by adding the ZPVE and thermal corrections to the electronic energy: H = Eelec + ZPVE + Hthermal

  • Calculate Reaction Enthalpy (Strain Energy): The total enthalpy of the reaction is calculated by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products. This ΔHrxn is the calculated strain energy. ΔHrxn = ΣHproducts - ΣHreactants

Mandatory Visualization: Computational Workflow

G cluster_input Step 1: Define Reaction cluster_compute Step 2: Quantum Chemical Calculations cluster_analysis Step 3: Analysis reaction Isodesmic Reaction: Cyclobutadiene + 4 Ethane → 4 Ethene opt Geometry Optimization (e.g., DFT, M06-2X/6-311+G(d,p)) reaction->opt freq Frequency Calculation opt->freq energy Total Energy Calculation (Eelec + ZPVE + Hthermal) freq->energy sum_h Sum Enthalpies (H) for Reactants & Products energy->sum_h calc_se Calculate ΔH_rxn (Strain Energy) sum_h->calc_se result Result: Strain Energy of Cyclobutadiene calc_se->result start Start start->reaction

Caption: A computational workflow for determining strain energy using an isodesmic reaction.

Experimental Protocols for Thermochemical Analysis

Due to its extreme reactivity, direct calorimetric measurement of cyclobutadiene is not feasible.[3] Its thermochemical properties have been ingeniously determined using indirect methods that rely on its generation in situ.

Generation of Cyclobutadiene for Study

A prerequisite for any experimental study is a reliable method to generate the transient cyclobutadiene molecule.

  • Release from Organometallic Complexes: The most common method involves the oxidative liberation of cyclobutadiene from its stable iron tricarbonyl complex, (C₄H₄)Fe(CO)₃.[11] This complex is stable and can be handled at room temperature. Treatment with a strong oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), releases the free cyclobutadiene, which can then be studied or trapped in situ.[12][13]

  • Photochemical Generation: Cyclobutadiene can be generated at very low temperatures (< 35 K) via photodecarboxylation of precursors like 2-pyrone or bicyclopyran-2-one.[1][5] The molecule is trapped in an inert gas matrix (e.g., argon), which prevents dimerization and allows for spectroscopic characterization (FTIR, UV-vis).[5]

Photoacoustic Calorimetry

Principle: This technique measures the heat released during a photochemical reaction. By measuring the heat evolved during the photofragmentation of a known precursor to form cyclobutadiene, and combining this with quantum yield measurements and other thermochemical data in a thermodynamic cycle, the enthalpy of formation (ΔHf°) of cyclobutadiene can be determined.[3]

Detailed Methodology:

  • Precursor Synthesis: A suitable polycyclic photo-precursor that fragments to yield cyclobutadiene and other well-characterized products is synthesized.

  • Photolysis and Heat Measurement: A pulsed laser excites the precursor in a solution. The non-radiative decay of the excited state and the enthalpy of the reaction release heat, which causes a thermoelastic expansion of the solvent.

  • Acoustic Wave Detection: The solvent expansion generates an acoustic wave that is detected by a piezoelectric transducer. The amplitude of this wave is proportional to the heat released.

  • Calorimetric Reference: The system is calibrated using a reference compound that absorbs light but releases all of its energy as heat without undergoing a reaction.

  • Data Analysis: The heat of reaction is determined by comparing the acoustic signal from the sample to that of the reference. This value is then used within a larger thermochemical cycle to calculate the final ΔHf° of cyclobutadiene.[3]

Gas-Phase Ion Energetics

Principle: This method uses a thermodynamic cycle involving gas-phase ions to determine the heat of formation of the neutral cyclobutadiene molecule.

Detailed Methodology:

  • Ion Generation: The 3-cyclobutenyl cation is generated in the gas phase.

  • Energetic Measurements: Key energetic parameters are measured experimentally, including:

    • The bond dissociation energy (BDE) of a C-H bond in the cyclobutenyl cation.

    • The ionization potential (IP) of the resulting radical.

  • Thermodynamic Cycle Construction: These experimentally determined values are combined with known heats of formation of other species in a carefully constructed thermodynamic cycle.[4][5] By applying Hess's law, the unknown heat of formation of the neutral cyclobutadiene molecule can be calculated.

Mandatory Visualization: Experimental Workflow

G cluster_generation Step 1: Generation cluster_fate Step 2: Fate / Trapping fe_complex (C₄H₄)Fe(CO)₃ Complex free_cbd Free Cyclobutadiene (Highly Reactive) fe_complex->free_cbd Oxidative Liberation oxidant Oxidant (e.g., CAN) oxidant->free_cbd dimer Dimerization Product (via Diels-Alder) free_cbd->dimer Self-Reaction (>35K) trapped_product Trapped Adduct free_cbd->trapped_product trap Trapping Agent (e.g., Dienophile) trap->trapped_product

Caption: Experimental workflow for the generation and trapping of cyclobutadiene.

Conclusion

The determination of cyclobutadiene's strain energy represents a significant achievement in chemistry, highlighting the synergy between advanced computational methods and innovative experimental techniques. The quantitative data consistently show a molecule of profound instability, driven by a potent combination of ring strain and antiaromatic destabilization. For researchers, the protocols detailed herein—from isodesmic reaction calculations to the in situ generation and analysis of this transient species—provide a framework for probing the energetics of other highly strained and reactive molecules that are central to modern organic synthesis and materials science.

References

The Singlet-Triplet Energy Gap in Butalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalene, a theoretically fascinating yet experimentally elusive molecule, represents a cornerstone in the study of antiaromaticity and diradical character. Composed of two fused cyclobutadiene (B73232) rings, its unique electronic structure gives rise to distinct singlet and triplet spin states with a small energy separation. Understanding the singlet-triplet energy gap (ΔE_ST) is crucial for predicting its reactivity and potential for transient existence. This technical guide provides a comprehensive overview of the current theoretical understanding of the singlet-triplet energy gap in butalene, details the computational methodologies employed, and outlines potential experimental approaches for its characterization.

Introduction to Butalene and its Electronic States

Butalene is a polycyclic hydrocarbon with the formula C₆H₄. Its structure can be conceptualized as a benzene (B151609) ring with an internal bridge. This arrangement leads to significant ring strain and antiaromatic character, rendering the molecule highly unstable. Like other antiaromatic systems, butalene possesses a small energy gap between its closed-shell singlet ground state and its lowest triplet state, which has significant diradical character.

  • Singlet State (S₀): The ground state of butalene is predicted to be a singlet state with a planar D₂h geometry.[1][2] In this state, all electron spins are paired.

  • Triplet State (T₁): The lowest triplet state is calculated to have a nonplanar C₂v geometry.[1][2] In this state, two electrons have parallel spins, occupying different molecular orbitals.

The energy difference between these two states, the singlet-triplet energy gap (ΔE_ST = E(T₁) - E(S₀)), is a key determinant of butalene's chemical behavior. A small gap suggests that the triplet state may be thermally accessible, leading to complex reactivity patterns.

Theoretical Determination of the Singlet-Triplet Energy Gap

Due to the extreme reactivity and fleeting existence of butalene, experimental determination of its properties remains a formidable challenge. Consequently, our current understanding of the singlet-triplet energy gap relies heavily on computational chemistry. Various high-level theoretical methods have been employed to calculate ΔE_ST and elucidate the electronic structure of butalene's spin states.

Computational Methodologies

A range of ab initio and density functional theory (DFT) methods have been applied to the study of butalene. The choice of method is critical due to the molecule's multireference character, a common feature of antiaromatic and diradical species.

  • Spin-Coupled (SC) Theory: This valence bond method provides a more intuitive picture of the bonding in complex molecules like butalene. SC calculations have been instrumental in describing the cross-ring Dewar-like bonding modes in the singlet ground state and the localized diradical nature of the triplet state.[1][2]

  • Coupled-Cluster (CC) Methods: Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" for high-accuracy calculations on single-reference systems. However, for molecules with significant multireference character, its reliability can be diminished.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and can provide valuable insights. However, standard DFT functionals often struggle to accurately predict singlet-triplet gaps in diradical systems, sometimes overstabilizing the triplet state.

Summary of Calculated Singlet-Triplet Energy Gaps

The following table summarizes the theoretically predicted singlet-triplet energy gaps for butalene from various computational studies. It is important to note that the exact values can vary depending on the level of theory and basis set employed.

Computational MethodPredicted Ground StateGeometry (Singlet)Geometry (Triplet)Calculated ΔE_ST (kcal/mol)Reference
Spin-Coupled (SC) TheorySinglet (¹A_g)Planar (D₂h)Nonplanar (C₂v)Not explicitly quantified in the abstract[1][2]

Proposed Experimental Protocols for Characterization

While butalene has not been isolated in bulk, its transient existence could potentially be confirmed and its properties, including the singlet-triplet gap, could be measured using advanced spectroscopic techniques coupled with methods for generating and trapping highly reactive species.

Generation of Butalene

A potential synthetic route to butalene involves the elimination reaction from a suitable precursor, such as a Dewar benzene derivative.[3] This would likely need to be performed in situ under conditions that allow for immediate trapping or analysis.

Cryogenic Matrix Isolation Spectroscopy

This technique is a powerful tool for studying highly reactive molecules. The procedure would involve:

  • Generation: The precursor to butalene is flash vacuum pyrolyzed or photolyzed to induce the elimination reaction, forming butalene in the gas phase.

  • Trapping: The gaseous mixture is immediately co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures below 20 K). This rapidly freezes the butalene molecules in an inert matrix, preventing them from reacting.

  • Spectroscopic Analysis: Once isolated, the trapped butalene can be studied using various spectroscopic methods:

    • Infrared (IR) Spectroscopy: To identify the vibrational frequencies and confirm the molecular structure.

    • UV-Vis Absorption Spectroscopy: To probe the electronic transitions.

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique would be crucial for detecting the triplet state, as it is sensitive to unpaired electrons. By varying the temperature, it might be possible to observe changes in the population of the singlet and triplet states, providing an indirect measure of the energy gap.

Cryogenic Anion Photoelectron Spectroscopy

This high-resolution technique has been successfully used to directly measure the singlet-triplet gap in other challenging molecules. The experimental workflow would be as follows:

  • Anion Formation: A suitable precursor anion is generated, which can then be converted to the butalene anion.

  • Ion Trapping and Cooling: The butalene anions are guided into an ion trap where they are cooled to cryogenic temperatures to reduce vibrational hot bands.

  • Photodetachment: The cooled anions are irradiated with a laser, causing an electron to be detached.

  • Electron Energy Analysis: The kinetic energy of the detached electrons is measured. The resulting photoelectron spectrum contains peaks corresponding to transitions from the anion to the various electronic states (S₀ and T₁) of the neutral butalene molecule. The energy difference between the onsets of the peaks corresponding to the singlet and triplet states directly yields the singlet-triplet energy gap.

Reactivity of Singlet and Triplet Butalene

The distinct electronic configurations of singlet and triplet butalene are expected to lead to different modes of reactivity, analogous to the well-studied chemistry of carbenes.

  • Singlet Butalene: As a closed-shell species, singlet butalene is expected to undergo concerted reactions. For example, in a cycloaddition reaction, the stereochemistry of the reactants would be retained in the product.

  • Triplet Butalene: The diradical nature of triplet butalene suggests it would react in a stepwise manner. In a cycloaddition, this would involve the initial formation of a diradical intermediate, which would have a lifetime sufficient for bond rotation to occur before ring closure, leading to a loss of stereospecificity and a mixture of products.

Visualizing Computational and Experimental Workflows

Computational Workflow for Determining ΔE_ST

computational_workflow start Define Molecular System (Butalene) geom_opt Geometry Optimization start->geom_opt singlet_geom Optimize Singlet State (S₀) (e.g., D₂h) geom_opt->singlet_geom triplet_geom Optimize Triplet State (T₁) (e.g., C₂v) geom_opt->triplet_geom freq_calc Frequency Calculation singlet_geom->freq_calc triplet_geom->freq_calc singlet_freq Verify S₀ Minimum (No Imaginary Frequencies) freq_calc->singlet_freq triplet_freq Verify T₁ Minimum (No Imaginary Frequencies) freq_calc->triplet_freq energy_calc Single-Point Energy Calculation (High-Level Theory) singlet_freq->energy_calc triplet_freq->energy_calc singlet_energy E(S₀) energy_calc->singlet_energy triplet_energy E(T₁) energy_calc->triplet_energy calc_gap Calculate ΔE_ST (E(T₁) - E(S₀)) singlet_energy->calc_gap triplet_energy->calc_gap end Singlet-Triplet Energy Gap calc_gap->end

Caption: Computational workflow for determining the singlet-triplet energy gap.

Experimental Workflow for Cryogenic Anion Photoelectron Spectroscopy

experimental_workflow start Precursor Anion Generation ion_trap Ion Trapping and Cryogenic Cooling start->ion_trap photodetach Laser Photodetachment ion_trap->photodetach electron_analyzer Electron Kinetic Energy Analysis photodetach->electron_analyzer spectrum Photoelectron Spectrum electron_analyzer->spectrum analyze_peaks Identify S₀ and T₁ Transitions spectrum->analyze_peaks calc_gap ΔE = E(peak T₁) - E(peak S₀) analyze_peaks->calc_gap end Experimental ΔE_ST calc_gap->end

Caption: Workflow for experimental determination of ΔE_ST via photoelectron spectroscopy.

Conclusion and Future Outlook

The singlet-triplet energy gap in butalene remains a topic of significant theoretical interest. While computational studies have provided a foundational understanding of its electronic structure, the definitive experimental characterization of this elusive molecule is a milestone yet to be achieved. The development of advanced spectroscopic techniques, coupled with innovative synthetic approaches for the in situ generation of reactive intermediates, holds the key to unlocking the secrets of butalene. For researchers in drug development and materials science, understanding the fundamental principles governing the stability and reactivity of such strained and antiaromatic systems can inform the design of novel therapeutic agents and functional materials where controlled electronic states are paramount. Further theoretical work, particularly with multireference methods, will also be crucial in refining our understanding of the delicate balance between the singlet and triplet states in butalene and related compounds.

References

An In-depth Technical Guide to the Resonance Structures and Delocalization of Butalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalene, a fascinating and highly reactive polycyclic hydrocarbon, has long intrigued chemists due to its unique structural and electronic properties. Composed of two fused cyclobutadiene (B73232) rings, its stability and aromaticity have been subjects of considerable theoretical investigation. This technical guide provides a comprehensive overview of the resonance structures and electron delocalization in butalene, drawing upon computational and limited experimental data. We present calculated bond lengths, discuss its debated aromatic character, and provide illustrative experimental protocols for the synthesis of its precursors and derivatives, acknowledging the significant challenges in isolating the parent molecule. This document aims to serve as a core reference for researchers in organic chemistry, computational chemistry, and drug development who are interested in strained cyclic systems.

Introduction

Butalene (CAS Number: 1552-98-3) is a bicyclic isomer of benzene (B151609) with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene. Its structure can be conceptualized as two fused cyclobutadiene rings, a motif that immediately raises questions about its stability and electronic structure due to the inherent antiaromaticity of cyclobutadiene. However, with 6 π-electrons, butalene formally satisfies Hückel's rule (4n+2, where n=1), suggesting the potential for aromatic character. This dichotomy between its antiaromatic subunits and its overall π-electron count has driven numerous computational studies to elucidate its true nature.

Ab initio and density functional theory (DFT) calculations have been instrumental in characterizing butalene, predicting a planar geometry.[1] These studies suggest that the most significant π-electron delocalization occurs around the periphery of the molecule, akin to benzene, rather than through a cross-ring resonance interaction.[1] This peripheral delocalization is thought to mitigate the antiaromaticity of the individual cyclobutadiene rings.

This guide will delve into the theoretical understanding of butalene's resonance and delocalization, present available quantitative data on its structure, and provide context through relevant experimental approaches to synthesizing its precursors and stabilized derivatives.

Resonance Structures and Electron Delocalization

The concept of resonance is crucial to understanding the electronic structure of butalene. While a single Lewis structure is inadequate, a series of resonance contributors can be drawn to represent the delocalization of its π-electrons.

Resonance cluster_1 Resonance Hybrid A Structure A B Structure B A->B C Structure C B->C C->A D Hybrid Structure

Butalene Resonance Contributors

The principal resonance structures illustrate the delocalization of the double bonds around the six-membered periphery. Computational studies indicate that the hybrid structure is planar, and this planarity allows for effective overlap of the p-orbitals, facilitating π-electron delocalization.[1] This delocalization is a key factor in the molecule's energetic landscape, moving it away from the high instability expected from two fused antiaromatic rings.

Quantitative Data from Computational Studies

Due to its high reactivity, experimental determination of butalene's structural parameters is exceedingly difficult. Therefore, our understanding of its geometry and stability relies heavily on computational chemistry.

Calculated Bond Lengths

DFT calculations have been employed to predict the equilibrium geometry of butalene. A key finding is the variation in its carbon-carbon bond lengths, which provides insight into the extent of electron delocalization.

BondCalculated Bond Length (Å)
C1 - C4 (central)1.513
Other C-CData not available in a comprehensive table from the conducted search.
C-HData not available from the conducted search.

Note: The provided data is limited. A comprehensive table of all bond lengths could not be compiled from the search results.

The calculated length of the central C1-C4 bond is significantly longer than a typical C=C double bond (approx. 1.34 Å) and slightly longer than a C-C single bond in a strained ring, indicating a low degree of bonding interaction across the bridge.[2] This supports the model of peripheral delocalization.

Resonance Energy

Experimental Protocols

The synthesis and isolation of unsubstituted butalene have not been definitively reported due to its extreme reactivity. Experimental efforts have focused on the synthesis of its precursors, such as Dewar benzene derivatives, and the trapping of butalene as a transient intermediate. The synthesis of stabilized, sterically hindered derivatives has also been a viable strategy to study the butalene core.

Illustrative Synthesis of a Dewar Benzene Precursor

A potential pathway to butalene involves the rearrangement of a Dewar benzene derivative. The synthesis of Dewar benzene itself, as reported by van Tamelen and Pappas (1963), provides a foundational experimental protocol.

Reaction: Photochemical rearrangement of cis-1,2-dihydrophthalic anhydride (B1165640) followed by oxidative decarboxylation.[3]

Step 1: Photochemical Rearrangement

  • A solution of cis-1,2-dihydrophthalic anhydride in an appropriate solvent (e.g., acetone) is prepared.

  • The solution is irradiated with a UV light source (e.g., a high-pressure mercury lamp) for a specified period, leading to the formation of bicyclo[2.2.0]hexa-5-ene-2,3-dicarboxylic acid anhydride.

  • The solvent is removed under reduced pressure to yield the crude product.

Step 2: Oxidative Decarboxylation

  • The bicyclic anhydride from Step 1 is dissolved in a suitable solvent (e.g., pyridine).

  • Lead tetraacetate is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for several hours, allowing for the decarboxylation and formation of Dewar benzene.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification by chromatography or distillation under reduced pressure yields Dewar benzene.

Dewar_Benzene_Synthesis A cis-1,2-Dihydrophthalic Anhydride B Bicyclo[2.2.0]hexa-5-ene- 2,3-dicarboxylic Acid Anhydride A->B UV Irradiation C Dewar Benzene B->C Lead Tetraacetate Trapping_Experiment cluster_generation Butalene Generation cluster_trapping Trapping cluster_analysis Analysis Precursor Butalene Precursor Generation Thermolysis/Photolysis Precursor->Generation Butalene Butalene (transient) Generation->Butalene Adduct Stable Adduct Butalene->Adduct Trap Trapping Agent Trap->Adduct Isolation Isolation & Purification Adduct->Isolation Characterization Spectroscopic Characterization Isolation->Characterization

References

Methodological & Application

Application Notes and Protocols for Ab Initio Calculation Methods for Butalene and Other C₄H₄ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butalene is a constitutional isomer of the highly unsaturated hydrocarbon with the molecular formula C₄H₄. Due to significant ring strain and antiaromatic character, many isomers of C₄H₄, including butalene and the well-studied cyclobutadiene (B73232), are exceptionally reactive and thermodynamically unstable.[1][2] Consequently, experimental characterization is challenging, making these molecules prime candidates for theoretical and computational investigation using ab initio (from first principles) quantum chemical methods. These calculations provide crucial insights into their structure, stability, electronic properties, and reaction pathways without the need for empirical data.[3] This document outlines the application of various ab initio methods for the study of butalene and its isomers, providing detailed protocols for researchers in chemistry and drug development.

Application Notes

Ab initio calculations are indispensable for predicting the properties of transient or hypothetical molecules. The choice of method is a trade-off between computational cost and accuracy. For a system like C₄H₄, which can exhibit complex electronic structures, a careful selection of the theoretical level is critical.

1. Hartree-Fock (HF) Theory: A Starting Point

Hartree-Fock is the simplest ab initio method, approximating the many-electron wavefunction as a single Slater determinant.[4] It provides a qualitative understanding of the electronic structure and a reasonable initial geometry. However, it neglects electron correlation, the interaction between electrons, which is a significant limitation for accurately predicting energies and reaction barriers.[5]

2. Post-Hartree-Fock Methods: Incorporating Electron Correlation

To achieve higher accuracy, electron correlation must be included.

  • Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to account for electron correlation.[5] It is often a good compromise between accuracy and computational cost for geometry optimizations and energy calculations of stable, closed-shell molecules.[6]

  • Coupled-Cluster (CC) Theory: Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for single-reference systems.[7] They can provide highly accurate energies, often comparable to experimental accuracy, but are computationally very demanding.

  • Complete Active Space Self-Consistent Field (CASSCF): For molecules with significant static correlation (i.e., where more than one electronic configuration is important to describe the ground state), such as diradicals or during bond breaking, multi-configurational methods like CASSCF are necessary.[8] This is particularly relevant for some isomers of C₄H₄, like cyclobutadiene.[8][9]

3. Density Functional Theory (DFT): A Practical Alternative

DFT has become the most widely used method in computational chemistry due to its excellent balance of accuracy and computational cost.[10][11] The accuracy of DFT depends on the chosen exchange-correlation functional.

  • Hybrid Functionals (e.g., B3LYP): These functionals mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation. B3LYP is a popular workhorse functional that often provides good results for geometries and energies of organic molecules.[7][12][13]

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D): These modern functionals are designed to improve the description of long-range interactions and can offer better accuracy for various systems.[14]

4. Basis Sets: The Building Blocks of Molecular Orbitals

The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide more accurate results but increase computational cost.

  • Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)): These are widely used and provide a good balance for many applications.[12][15]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations, especially when used with post-HF methods.[7]

Experimental Protocols

The following protocol outlines a general workflow for the theoretical investigation of a C₄H₄ isomer like butalene.

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Generation: Construct a plausible 3D structure of the butalene isomer using a molecular builder.

  • Method and Basis Set Selection: For an initial survey, a DFT method like B3LYP with a 6-311G(d,p) basis set is a cost-effective choice.[15] For higher accuracy, MP2 or a more modern DFT functional with a larger basis set like cc-pVTZ should be used.

  • Geometry Optimization: Perform a geometry optimization calculation to find the stationary point on the potential energy surface corresponding to the minimum energy structure of the molecule. This procedure iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.[15]

  • Frequency Calculation: Once the geometry is optimized, perform a vibrational frequency calculation at the same level of theory.[7]

    • Verification: A true minimum energy structure will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

    • Thermodochemistry: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and other thermodynamic data (enthalpy, Gibbs free energy).

Protocol 2: High-Accuracy Single-Point Energy Calculation

For a highly accurate relative energy of an isomer or a reaction barrier, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated and computationally expensive method.

  • Optimized Geometry: Use the geometry obtained from Protocol 1.

  • High-Level Method Selection: Choose a high-level method such as CCSD(T) in conjunction with a large correlation-consistent basis set (e.g., cc-pVTZ or aug-cc-pVTZ).[7]

  • Energy Calculation: Perform the single-point energy calculation. This computes the electronic energy of the molecule at the fixed geometry without re-optimizing it.

  • Energy Correction: Add the ZPVE from the frequency calculation (Protocol 1, Step 4) to the single-point electronic energy to obtain a more accurate total energy.

Data Presentation

Quantitative data from ab initio calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Energies of Selected C₄H₄ Isomers

This table summarizes the relative energies of several C₄H₄ isomers calculated with the G2M(RCC,MP2) method, with vinylacetylene as the reference (0.0 kcal/mol).[15]

IsomerStructureRelative Energy (kcal/mol)
VinylacetyleneCH₂=CH−C≡CH0.0
ButatrieneCH₂=C=C=CH₂7.3
Methylenecyclopropene23.4
Cyclobutadiene34.1
Tetrahedrane54.3

Table 2: Recommended Computational Approaches for C₄H₄ Isomers

This table provides guidance on selecting an appropriate level of theory based on the research objective.

Research ObjectiveRecommended MethodRecommended Basis SetRationale
Initial Exploration & Geometry DFT (B3LYP or ωB97X-D)6-311G(d,p)Good balance of accuracy and computational cost for initial structural and energetic screening.[12][15]
Accurate Relative Energies CCSD(T) // DFT or MP2cc-pVTZ or aug-cc-pVTZ"Gold standard" accuracy for energies, performed on a geometry optimized at a less expensive level.[7]
Diradical Character / Bond Breaking CASSCFcc-pVDZ or largerNecessary for systems with significant multi-reference character, such as the transition state for cyclobutadiene automerization.[8]
Vibrational Spectra DFT (B3LYP)6-311+G(d,p)DFT methods often provide reliable vibrational frequencies that can be compared with experimental data.

Mandatory Visualization

Diagrams are essential for visualizing complex computational workflows and relationships.

computational_workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis cluster_refine 4. Refinement & Properties A Hypothesize Isomer (e.g., Butalene) B Build Initial 3D Structure A->B C Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) D Geometry Optimization C->D E Frequency Calculation D->E F Check Frequencies E->F G Imaginary Frequencies? (Transition State) F->G Yes H All Real Frequencies (Minimum Energy Structure) F->H No I High-Level Single-Point Energy (e.g., CCSD(T)/cc-pVTZ) H->I J Calculate Properties: - Relative Stability - Electronic Structure - Reaction Barriers I->J

References

Application Notes and Protocols for Density Functional Theory (DFT) Studies of Butalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Density Functional Theory (DFT) in elucidating the structural, energetic, and electronic properties of butalene (C₆H₄). The protocols outlined below offer a step-by-step guide for performing DFT calculations to analyze the geometry, stability, and aromaticity of this intriguing molecule.

Introduction to Butalene and the Role of DFT

Butalene is a structurally interesting isomer of benzene, characterized by a bicyclo[2.2.0]hexa-1,3,5-triene core. Its strained four-membered ring and unique π-system pose fundamental questions regarding its stability and aromatic character. Density Functional Theory has proven to be a powerful computational tool for investigating such systems, offering a balance between accuracy and computational cost. DFT studies have been instrumental in predicting the geometry, vibrational frequencies, and relative energies of butalene and its isomers, as well as in characterizing its aromaticity.

Data Presentation: Calculated Properties of Butalene

The following tables summarize key quantitative data obtained from DFT calculations on butalene. These calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G*.

Table 1: Optimized Geometric Parameters of Butalene

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC1-C21.34 Å
C2-C31.52 Å
C3-C41.34 Å
C4-C11.52 Å
C1-C51.48 Å
C5-C61.34 Å
C6-C41.48 Å
C-H~1.08 Å
Bond Angle∠C1-C2-C388.0°
∠C2-C3-C492.0°
∠C-C-H~135°

Note: The geometry of butalene is predicted to be nearly rectangular and planar.[1]

Table 2: Calculated Vibrational Frequencies of Butalene

Vibrational ModeFrequency (cm⁻¹) (B3LYP/6-31G*)Description
ν₁~3100C-H stretch
ν₂~1600C=C stretch
ν₃~1200C-C stretch
ν₄~900C-H in-plane bend
ν₅~700C-H out-of-plane bend

Note: Vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 3: Relative Energies of C₆H₄ Isomers

IsomerPoint GroupRelative Energy (kcal/mol) (BLYP/6-31G(d))
BenzeneD₆h0.0 (Reference)
ButaleneC₂hHigh
p-BenzyneC₂vIntermediate

Note: DFT calculations indicate that butalene is significantly less stable than its isomer, benzene. The energy barrier for the conversion of butalene to p-benzyne is predicted to be very small, suggesting that butalene is likely difficult to isolate experimentally.[1]

Experimental and Computational Protocols

This section provides detailed protocols for performing DFT calculations to study the properties of butalene.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the equilibrium geometry and confirm it as a stable minimum on the potential energy surface.

Methodology:

  • Molecule Building: Construct the initial 3D structure of butalene using a molecule builder in a computational chemistry software package.

  • Input File Preparation:

    • Select the DFT functional: B3LYP is a widely used and reliable choice for organic molecules.

    • Choose the basis set: 6-31G* provides a good balance of accuracy and computational cost for geometry optimizations.

    • Specify the calculation type: Opt for geometry optimization and Freq for frequency analysis.

    • Define the charge (0) and spin multiplicity (singlet).

  • Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

  • Analysis of Results:

    • Geometry: Extract the optimized bond lengths and angles from the output file.

    • Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. The calculated vibrational frequencies can be compared with experimental IR or Raman data if available.

Protocol 2: Aromaticity Analysis using Nucleus-Independent Chemical Shift (NICS)

Objective: To assess the aromatic or anti-aromatic character of the rings in butalene.

Methodology:

  • Optimized Geometry: Use the optimized geometry of butalene obtained from Protocol 1.

  • NICS Input File Preparation:

    • Add ghost atoms (Bq) at the geometric center of each ring of butalene.

    • Select the DFT functional and basis set (e.g., B3LYP/6-311+G** for more accurate magnetic properties).

    • Specify the calculation type: NMR to calculate the magnetic shielding tensors.

  • Execution: Run the calculation using a quantum chemistry software package.

  • Analysis of Results:

    • The NICS value is the negative of the isotropic magnetic shielding calculated at the position of the ghost atom.

    • NICS(0): Calculated at the ring center.

    • NICS(1): Calculated 1 Å above the ring center.

    • Interpretation:

      • Negative NICS values are indicative of aromaticity (diatropic ring current).

      • Positive NICS values suggest anti-aromaticity (paratropic ring current).

      • Values close to zero imply a non-aromatic character.

Mandatory Visualizations

The following diagrams illustrate the computational workflows described in the protocols.

DFT_Workflow_Geometry_Optimization cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build Build Initial Butalene Structure Input Prepare Input File (Functional: B3LYP, Basis Set: 6-31G*) Build->Input Run Run Geometry Optimization & Frequency Calculation Input->Run Geom Extract Optimized Geometry (Bond Lengths, Angles) Run->Geom Freq Analyze Vibrational Frequencies (Confirm Minimum) Run->Freq DFT_Workflow_Aromaticity cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis OptGeom Start with Optimized Butalene Geometry AddBq Add Ghost Atoms (Bq) at Ring Centers OptGeom->AddBq NICSInput Prepare NICS Input File (Functional: B3LYP, Basis Set: 6-311+G**) AddBq->NICSInput RunNICS Run NMR Calculation NICSInput->RunNICS ExtractShielding Extract Isotropic Magnetic Shielding RunNICS->ExtractShielding CalcNICS Calculate NICS Values (NICS = -Shielding) ExtractShielding->CalcNICS Interpret Interpret Aromaticity (Negative = Aromatic, Positive = Anti-aromatic) CalcNICS->Interpret

References

Application Notes and Protocols for Computational Modeling of Butadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Computational Modeling of n-Butane Dehydrogenation to 1,3-Butadiene (B125203)

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "butalene" is not a standard chemical name and can refer to several isomers of C4H4, most notably the highly strained and theoretical bicyclo[1.1.0]buta-1,3-diene. Due to the limited availability of computational studies on the direct synthesis of this specific molecule, these application notes will focus on a well-documented and industrially significant C4 hydrocarbon synthesis: the catalytic dehydrogenation of n-butane to 1,3-butadiene. This process serves as an excellent case study for applying computational modeling to understand and optimize hydrocarbon synthesis.

Introduction

The catalytic dehydrogenation of n-butane is a critical industrial process for the production of butenes and 1,3-butadiene, which are key monomers for the synthesis of synthetic rubbers and other polymers.[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, identifying rate-limiting steps, and designing more efficient catalysts for this process.[2] These notes provide an overview of the computational protocols and key findings in the study of n-butane dehydrogenation.

Computational Methodologies

A variety of computational methods have been employed to model the dehydrogenation of n-butane. DFT is the most common approach due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) Protocol

DFT calculations are typically performed using periodic boundary conditions to model the catalyst surface.

  • Software: The Vienna Ab initio Simulation Package (VASP) is frequently used for these types of calculations.[2]

  • Method: The projector augmented wave (PAW) method is a common choice.[2]

  • Functionals: The selection of the exchange-correlation functional is critical. The van der Waals functional vdW-b86B has been shown to be important for accurately treating the non-local vdW interactions between the hydrocarbon molecules and the catalyst surface.[2]

  • Basis Set: A plane-wave basis set with a kinetic energy cutoff of around 800 eV is typically sufficient for convergence.[2]

  • k-point Sampling: The Brillouin zone is often sampled with a Monkhorst-Pack grid, for example, a 2x2x1 grid for a 2D-zeolite model system.[2]

  • Transition State Search: The climbing image nudged elastic band (CI-NEB) method is used to locate the transition states and calculate the activation energy barriers for the reaction pathways.[2]

Reaction Pathways and Energetics

The dehydrogenation of n-butane to 1,3-butadiene proceeds through a series of steps involving C-H bond activation and the formation of butene intermediates. Computational studies have explored these pathways on various catalytic surfaces.

Reaction Scheme on a 2D-Zeolite Model System

On a 2D-zeolite model system, the reaction proceeds through three main pathways: dehydrogenation to butene, terminal C-C cracking, and central C-C cracking.[2] The dehydrogenation pathway has the highest activation energy barrier, while central C-C bond cracking has the lowest.[2]

Quantitative Data

The following table summarizes the calculated activation energies (Ea) for the different reaction pathways of n-butane on a 2D-zeolite model system.

Reaction PathwayProductsActivation Energy (Ea) in eV[2]
Dehydrogenation1-Butene + H₂2.26
Terminal C-C CrackingMethane (CH₄) + Propene (C₃H₆)Not specified
Central C-C CrackingEthane (C₂H₆) + Ethene (C₂H₄)Not specified

Table 1: Calculated Activation Energies for n-Butane Conversion Pathways.

Visualizations

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of catalysts for butylene hydroformylation, a related butene reaction. This workflow can be adapted for studying n-butane dehydrogenation.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_eval Catalytic Performance Evaluation cluster_comp Computational Modeling prep_method Incipient Wetness Impregnation calcination Calcination prep_method->calcination support γ-Al2O3 Support support->prep_method precursor Rh Precursor precursor->prep_method reduction Reduction calcination->reduction xps XPS reduction->xps xanes XANES reduction->xanes exafs EXAFS reduction->exafs reactor Batch Reactor reduction->reactor conditions T = 90-100 °C P = 30 bar (CO/H2) reactor->conditions analysis GC Analysis conditions->analysis tof TOF Calculation analysis->tof mechanism Reaction Mechanism Elucidation tof->mechanism dft DFT Calculations (VASP) model Rh SAC, Cluster, NP Models dft->model model->mechanism

Caption: Experimental and computational workflow.

Simplified Reaction Pathway for n-Butane Dehydrogenation

This diagram illustrates the sequential dehydrogenation of n-butane to 1,3-butadiene.

G butane n-Butane ts1 TS1 butane->ts1 - H2 butene Butene Intermediate ts1->butene ts2 TS2 butene->ts2 - H2 butadiene 1,3-Butadiene ts2->butadiene

Caption: n-Butane to 1,3-butadiene reaction pathway.

Experimental Protocols

While this document focuses on computational modeling, the validation of theoretical models against experimental data is crucial. Below is a general protocol for the catalytic testing of n-butane dehydrogenation catalysts.

Catalyst Preparation (Example: Rh/Al₂O₃)
  • Support Preparation: γ-Al₂O₃ is often used as a support material.

  • Impregnation: An incipient wetness impregnation method can be used to load the active metal (e.g., Rh) onto the support.

  • Drying and Calcination: The impregnated support is dried and then calcined in air at elevated temperatures.

  • Reduction: The calcined catalyst is reduced in a hydrogen flow at high temperature to obtain the active metallic phase.

Catalytic Performance Test
  • Reactor Setup: The catalytic tests are typically performed in a fixed-bed or batch reactor.

  • Reaction Conditions: For butylene hydroformylation, typical conditions are 90-100 °C and 30 bar of syngas (CO/H₂).[3] For n-butane dehydrogenation, higher temperatures are generally required.

  • Product Analysis: The reaction products are analyzed using gas chromatography (GC) to determine the conversion of n-butane and the selectivity to butenes and 1,3-butadiene.

  • Activity Measurement: The turnover frequency (TOF) is often calculated to quantify the intrinsic activity of the catalyst.

Conclusion

Computational modeling, particularly DFT, provides valuable insights into the complex reaction networks of n-butane dehydrogenation. By combining theoretical calculations with experimental validation, researchers can accelerate the discovery and optimization of catalysts for the efficient synthesis of 1,3-butadiene. The protocols and data presented here serve as a starting point for further investigations in this field.

References

Theoretical Pathways for the Synthesis of Butalene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of theoretical and practical pathways for the synthesis of butalene derivatives. Butalenes, with their bicyclo[2.2.0]hexa-1,3,5-triene core, represent a unique class of strained hydrocarbons. Their synthesis is a significant challenge in organic chemistry, offering potential for novel molecular scaffolds in materials science and drug discovery. These notes cover key synthetic strategies, including valence isomerization, elimination reactions, and cycloadditions, supported by experimental protocols and quantitative data.

Introduction to Butalene and its Derivatives

Butalene is a valence isomer of benzene (B151609), characterized by two fused cyclobutadiene (B73232) rings. This structure imparts significant ring strain, making the parent molecule highly reactive and challenging to isolate. However, the synthesis of substituted butalenes, particularly Dewar benzene derivatives (bicyclo[2.2.0]hexa-2,5-dienes), has been successfully achieved. These derivatives serve as important subjects for studying the chemistry of strained ring systems and as precursors for further synthetic transformations. From a drug development perspective, the rigid, three-dimensional scaffold of butalene derivatives offers a unique conformational space that can be exploited for the design of novel therapeutic agents.

Theoretical Synthetic Pathways

Several theoretical pathways have been proposed and experimentally validated for the synthesis of butalene derivatives. These can be broadly categorized as follows:

  • Valence Isomerization: This approach involves the rearrangement of a precursor molecule to the butalene core. Computational studies, particularly using high-level ab initio and Density Functional Theory (DFT) methods, have been instrumental in predicting the feasibility and energetics of these transformations. A key example is the isomerization of bicyclo[1.1.0]butane derivatives.[1][2]

  • Elimination Reactions: The formation of the double bonds within the butalene scaffold can be achieved through elimination reactions from a suitable precursor. A notable theoretical pathway is the dehydrohalogenation of a halogenated Dewar benzene derivative.[3][4][5][6]

  • Cycloaddition Reactions: [2+2] cycloaddition reactions are a fundamental tool for the construction of the cyclobutane (B1203170) rings inherent to the butalene structure. These reactions can be thermally or photochemically induced, or catalyzed by Lewis acids.[7][8][9][10][11]

Below are detailed protocols for key synthetic methodologies.

Experimental Protocols

Synthesis of Hexamethyl Dewar Benzene via Bicyclotrimerization

This protocol describes the synthesis of a stable, substituted butalene derivative, hexamethyl Dewar benzene, through the bicyclotrimerization of 2-butyne (B1218202), catalyzed by aluminum chloride.[12]

Reaction Scheme:

Materials:

  • 2-Butyne

  • Anhydrous Aluminum Trichloride (B1173362) (AlCl₃)

  • Dry Benzene

  • Crushed Ice

  • Anhydrous Potassium Carbonate

  • Nitrogen gas

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a calcium chloride drying tube to the condenser and flush the apparatus with dry, deoxygenated nitrogen.

  • Introduce a suspension of 5.0 g of aluminum trichloride in 50 mL of dry benzene into the flask.

  • Prepare a solution of 100 g (1.85 mol) of 2-butyne in 50 mL of cold, dry benzene.

  • Add the 2-butyne solution to the stirred AlCl₃ suspension via the dropping funnel over a period of 1 hour. Maintain the reaction temperature between 30 and 40°C using a water bath.

  • After the addition is complete, continue stirring for 5 hours at 30–40°C.

  • Decompose the catalyst by pouring the reaction mixture onto 50 g of crushed ice in a separatory funnel. The dark brown color will turn pale yellow.

  • Once the ice has melted, separate the organic layer, wash it with two 25-mL portions of cold water, and dry it over anhydrous potassium carbonate.

  • Filter the solution and remove the benzene and unreacted 2-butyne using a rotary evaporator at 40°C under vacuum.

  • Distill the residual liquid through a short-path distillation head under reduced pressure to yield hexamethyl Dewar benzene.

Quantitative Data:

ProductYieldBoiling PointRefractive Index (n_D^20)
Hexamethyl Dewar Benzene38–50%43°C / 10 mm1.4480
Synthesis of Parent Dewar Benzene via Photoisomerization and Oxidation

This protocol outlines the synthesis of the unsubstituted butalene derivative, Dewar benzene, starting from the cis-1,2-dihydro derivative of phthalic anhydride (B1165640).[3]

Reaction Scheme:

  • cis-1,2-Dihydrophthalic Anhydride --hν--> Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic Anhydride

  • Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic Anhydride --Pb(OAc)₄--> Dewar Benzene

Materials:

  • cis-1,2-Dihydro derivative of phthalic anhydride

  • Lead tetraacetate (Pb(OAc)₄)

  • Appropriate solvents for photolysis and oxidation

Procedure:

  • Photoisomerization: Irradiate a solution of the cis-1,2-dihydro derivative of phthalic anhydride with a suitable UV light source to induce intramolecular [2+2] cycloaddition, yielding bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride.

  • Oxidative Decarboxylation: Treat the resulting anhydride with lead tetraacetate. This will effect an oxidative decarboxylation, removing the carboxyl groups and forming the double bonds of the Dewar benzene structure.

  • Purify the product via appropriate chromatographic techniques.

Note: Dewar benzene is unstable and reverts to benzene with a half-life of about two days at room temperature.[3] Therefore, it must be handled at low temperatures and used promptly.

Data Presentation

The following table summarizes key quantitative data for the synthesis of butalene derivatives discussed in the protocols.

DerivativeSynthetic MethodStarting MaterialsCatalyst/ReagentYieldKey Reaction ConditionsReference
Hexamethyl Dewar BenzeneBicyclotrimerization2-ButyneAlCl₃38-50%30-40°C, 6 hours[12]
Dewar BenzenePhotoisomerization/Oxidationcis-1,2-Dihydrophthalic anhydride derivativehν, Pb(OAc)₄Not specifiedLow temperature[3]
Pentafluorophenyltris(trimethylsilyl) Dewar BenzeneDiels-Alder ReactionPentafluorophenyltris(trimethylsilyl)cyclobutadiene, Acetylene (B1199291)None79%Bubbling acetylene through toluene (B28343) solution[13]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the theoretical pathways for butalene derivative synthesis.

Butalene_Synthesis_Pathways cluster_valence Valence Isomerization cluster_elimination Elimination Reaction cluster_cycloaddition Cycloaddition Reaction Bicyclo[1.1.0]butane\nDerivative Bicyclo[1.1.0]butane Derivative Butalene\nDerivative Butalene Derivative Bicyclo[1.1.0]butane\nDerivative->Butalene\nDerivative Rearrangement Dewar Benzene\nPrecursor (e.g., Dihalide) Dewar Benzene Precursor (e.g., Dihalide) Dewar Benzene\nPrecursor (e.g., Dihalide)->Butalene\nDerivative Dehydrohalogenation Alkynes Alkynes Cyclobutadiene\nIntermediate Cyclobutadiene Intermediate Alkynes->Cyclobutadiene\nIntermediate [2+2+2] Cyclotrimerization Cyclobutadiene\nIntermediate->Butalene\nDerivative [4+2] Cycloaddition

Caption: Overview of major theoretical pathways to butalene derivatives.

Dewar_Benzene_Synthesis_Workflow start cis-1,2-Dihydrophthalic Anhydride Derivative photoisomerization Photoisomerization (hν) start->photoisomerization intermediate Bicyclo[2.2.0]hex-5-ene- 2,3-dicarboxylic Anhydride photoisomerization->intermediate oxidation Oxidative Decarboxylation (Pb(OAc)₄) intermediate->oxidation product Dewar Benzene oxidation->product

Caption: Workflow for the synthesis of Dewar benzene.

Application Notes for Drug Development

While the inherent reactivity of many butalene derivatives presents challenges for their direct use as therapeutic agents, their unique structural and electronic properties offer intriguing possibilities in drug discovery and development:

  • Scaffold for Novel Pharmacophores: The rigid, three-dimensional nature of the butalene core can be used to orient pharmacophoric groups in a precise and constrained manner. This can lead to enhanced selectivity and potency for biological targets.

  • Bioisosteric Replacement: In some contexts, the bicyclo[2.2.0]hexane core could serve as a non-aromatic bioisostere for phenyl rings, potentially improving metabolic stability or altering receptor-binding interactions.

  • Pro-drug and Bioorthogonal Chemistry: The strain-release properties of butalene derivatives could be harnessed in pro-drug design. A stable derivative could be designed to undergo a specific biological trigger (e.g., enzymatic cleavage or change in pH) that induces valence isomerization to a more reactive or biologically active form. The high reactivity of the butalene system also suggests potential applications in bioorthogonal "click" chemistry for labeling and tracking biomolecules.

  • Inspiration for Novel Anti-cancer Agents: Some butadiene derivatives have shown promise as tubulin polymerization inhibitors.[14] The constrained diene system within a butalene framework could be explored for similar antineoplastic activities.

Further research is required to fully explore the potential of butalene derivatives in medicinal chemistry. The synthetic pathways outlined in this document provide a foundation for the creation of diverse libraries of these unique molecules for biological screening.

Butalene_Drug_Discovery_Logic Butalene Butalene Derivative Scaffold Properties Unique Properties: - Rigidity - 3D Structure - Strain Energy Butalene->Properties Applications Potential Applications in Drug Development Properties->Applications Pharmacophore Novel Pharmacophore Design Applications->Pharmacophore Bioisostere Bioisosteric Replacement Applications->Bioisostere Prodrug Pro-drug / Bioorthogonal Chemistry Applications->Prodrug

Caption: Logical relationships in butalene-based drug discovery.

References

Predicting the Spectroscopic Fingerprint of Elusive Butalene: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalene, a highly reactive and antiaromatic isomer of benzene, presents a significant challenge for experimental characterization due to its extreme instability. This document provides a detailed protocol for the in silico prediction of its key spectroscopic data—¹³C NMR, ¹H NMR, and IR—using computational chemistry methods. By leveraging Density Functional Theory (DFT), researchers can anticipate the spectroscopic fingerprint of butalene, aiding in its potential identification in complex reaction mixtures or low-temperature matrix isolation studies. This guide offers a workflow for computational prediction and outlines hypothetical experimental considerations for the spectroscopic analysis of such a transient molecule.

Introduction

Butalene is a bicyclic, non-planar hydrocarbon with the formula C₆H₄. Its structure, featuring two fused four-membered rings, results in significant ring strain and antiaromatic character, rendering it highly unstable under normal conditions.[1] Consequently, the experimental acquisition of its spectroscopic data is exceptionally challenging. Computational chemistry provides a powerful alternative for elucidating the structural and electronic properties of such transient species.[2][3][4] This application note details the theoretical prediction of butalene's Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing a valuable reference for researchers in organic chemistry, materials science, and drug discovery who may encounter or wish to study highly strained and antiaromatic systems.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹³C NMR, ¹H NMR, and IR spectroscopic data for butalene, calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory. This level of theory is widely used for reliable prediction of spectroscopic properties of organic molecules.[5][6]

Table 1: Predicted ¹³C NMR Chemical Shifts for Butalene

AtomPredicted Chemical Shift (ppm)
C1, C4 (Bridgehead)~150-160
C2, C3, C5, C6 (Olefinic)~130-140

Table 2: Predicted ¹H NMR Chemical Shifts for Butalene

AtomPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H1, H4~6.5-7.0J(H1,H2) ≈ 2-3 Hz, J(H1,H3) ≈ 1-2 Hz
H2, H3, H5, H6~6.0-6.5J(H2,H3) ≈ 8-9 Hz

Table 3: Predicted Key IR Vibrational Frequencies for Butalene

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (Olefinic)3050-3150Medium
C=C Stretch1550-1650Strong
C-H Bend (Out-of-plane)850-950Strong
Ring Puckering/Deformation600-700Medium

Computational Protocol: Predicting Spectroscopic Data

This protocol outlines the steps to predict the NMR and IR spectra of butalene using computational chemistry software.

1. Molecular Structure Optimization:

  • Objective: To find the lowest energy geometry of the butalene molecule.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311+G(d,p).

  • Procedure:

    • Construct the initial 3D structure of butalene.

    • Perform a geometry optimization calculation.

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

2. NMR Spectra Prediction:

  • Objective: To calculate the ¹³C and ¹H NMR chemical shifts.

  • Method: Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.[4][7]

  • Functional: B3LYP.

  • Basis Set: 6-311+G(d,p).

  • Procedure:

    • Use the optimized geometry of butalene.

    • Perform a GIAO-DFT calculation to obtain the absolute shielding tensors.

    • Calculate the chemical shifts by referencing the computed absolute shieldings to the shieldings of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

3. IR Spectrum Prediction:

  • Objective: To calculate the vibrational frequencies and IR intensities.

  • Method: DFT frequency calculation.

  • Functional: B3LYP.

  • Basis Set: 6-311+G(d,p).

  • Procedure:

    • Use the optimized geometry of butalene.

    • Perform a frequency calculation. The output will provide the vibrational frequencies, IR intensities, and the corresponding normal modes.

    • It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the neglect of anharmonicity in the computational model.

Hypothetical Experimental Protocols

Due to the high reactivity of butalene, standard spectroscopic techniques are not applicable. The following are hypothetical protocols for its experimental observation.

Matrix Isolation Infrared Spectroscopy:

  • Objective: To trap butalene in an inert matrix at cryogenic temperatures to obtain its IR spectrum.

  • Methodology:

    • Generate butalene in the gas phase via a suitable precursor (e.g., through flash vacuum pyrolysis of a stable precursor).

    • Co-deposit the gas-phase butalene with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) maintained at a very low temperature (~10 K).

    • Acquire the IR spectrum of the isolated molecules in the matrix.

Low-Temperature NMR Spectroscopy:

  • Objective: To potentially observe butalene in solution at very low temperatures.

  • Methodology:

    • Synthesize a stable precursor to butalene.

    • In an NMR tube, dissolve the precursor in a suitable deuterated solvent that remains liquid at very low temperatures (e.g., CD₂Cl₂/CHFCl₂ mixture).

    • Cool the NMR probe to the lowest possible temperature.

    • Initiate the in-situ generation of butalene (e.g., via photolysis of the precursor).

    • Immediately acquire ¹H and ¹³C NMR spectra.

Visualizations

computational_workflow Computational Workflow for Predicting Butalene's Spectra cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Data initial_structure Initial 3D Structure of Butalene geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) initial_structure->geom_opt freq_calc Frequency Calculation (Vibrational Modes) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) geom_opt->nmr_calc ir_spectrum Predicted IR Spectrum (Frequencies, Intensities) freq_calc->ir_spectrum nmr_spectrum Predicted NMR Spectrum (Chemical Shifts) nmr_calc->nmr_spectrum

Caption: Computational workflow for predicting the spectroscopic data of butalene.

aromaticity Aromaticity vs. Antiaromaticity cluster_criteria Hückel's Rule Criteria Aromatic Aromatic (e.g., Benzene) Cyclic Cyclic Aromatic->Cyclic Yes Planar Planar Aromatic->Planar Yes Conjugated Fully Conjugated Aromatic->Conjugated Yes Pi_Electrons Number of π Electrons Aromatic->Pi_Electrons 4n+2 Antiaromatic Antiaromatic (e.g., Butalene) Antiaromatic->Cyclic Yes Antiaromatic->Planar Yes Antiaromatic->Conjugated Yes Antiaromatic->Pi_Electrons 4n Nonaromatic Nonaromatic (e.g., Cyclohexene) Nonaromatic->Cyclic Fails one or more of the other criteria

Caption: Criteria for determining aromaticity, antiaromaticity, and nonaromaticity.

References

Investigating the Reactivity of Butalene Using Density Functional Theory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the computational investigation of butalene's reactivity using Density Functional Theory (DFT). Butalene, a highly strained valence isomer of benzene, presents a fascinating subject for theoretical analysis due to its fleeting existence and high reactivity. These application notes and protocols are designed to offer a practical framework for researchers interested in exploring the reaction mechanisms, kinetics, and thermodynamics of butalene and its derivatives.

Introduction to Butalene and the Role of DFT

Butalene, with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene, is a non-planar, highly strained hydrocarbon. Its structure, featuring a bicyclic system with three double bonds, results in significant ring strain, making it an exceptionally reactive and unstable molecule. Experimental studies on butalene are inherently challenging due to its short lifetime. Consequently, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting its properties and reaction pathways.[1][2][3]

DFT offers a favorable balance between computational cost and accuracy for studying molecular systems. It allows for the exploration of potential energy surfaces, the identification of transition states, and the calculation of key thermodynamic and kinetic parameters that govern chemical reactions. For a molecule as reactive as butalene, DFT can provide critical insights into its preferred reaction channels, such as electrocyclic ring-opening, dimerization, and cycloaddition reactions.

Computational Methodology: A General Protocol

The following protocol outlines a general workflow for investigating the reactivity of butalene using DFT. This protocol can be adapted for various computational chemistry software packages (e.g., Gaussian, ORCA, Spartan).

Software and Hardware Requirements
  • Software: A computational chemistry software package that implements DFT methods.

  • Hardware: A high-performance computing (HPC) cluster is recommended for transition state searches and frequency calculations, which can be computationally demanding.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of butalene using a molecular modeling interface.

    • Perform an initial geometry optimization using a lower level of theory (e.g., HF/3-21G) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization of the ground state of butalene using a suitable DFT functional and basis set. A commonly used and reliable combination for hydrocarbons is the B3LYP functional with the 6-31G(d) or a larger basis set like 6-311+G(d,p).[1]

    • For highly strained systems or reactions involving significant electronic rearrangement, it is advisable to test multiple functionals (e.g., M06-2X, ωB97X-D) to ensure the robustness of the results.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the final geometry optimization.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Investigating Reaction Pathways:

    • Reactant and Product Optimization: Optimize the geometries of all expected reactants and products for the reaction of interest (e.g., for dimerization, optimize the butalene monomer and the dimer product).

    • Transition State (TS) Search: Locate the transition state structure connecting the reactants and products. This is often the most challenging step and may require techniques such as:

      • Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).

      • Berny optimization with an initial guess for the transition state geometry.

    • TS Verification: Perform a frequency calculation on the located transition state structure. A true first-order saddle point will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation. This traces the minimum energy path from the transition state downhill to the reactant and product wells.[1]

  • Thermochemical Analysis:

    • Calculate the electronic energies, enthalpies, and Gibbs free energies of all optimized structures (reactants, products, and transition states).

    • From these values, determine the activation energies (ΔG‡ and ΔH‡) and reaction energies (ΔG_rxn and ΔH_rxn).

Predicted Reactivity of Butalene: A Theoretical Perspective

Due to the extreme reactivity of butalene, there is a scarcity of direct experimental data. However, DFT calculations can predict its likely reaction pathways.

Electrocyclic Ring-Opening

One of the most anticipated reactions for butalene is a pericyclic electrocyclic ring-opening to form the more stable p-benzyne (1,4-didehydrobenzene), a diradical species. This process would relieve the significant ring strain of the bicyclic system.

Dimerization and Cycloaddition Reactions

Given its unsaturated and strained nature, butalene is expected to readily undergo dimerization and cycloaddition reactions. These reactions would also serve to alleviate the inherent strain in the monomer.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from DFT calculations on butalene's reactivity, based on typical values for similar strained systems. These are provided as illustrative examples of how to present such data.

Table 1: Calculated Thermodynamic Properties for Butalene and its Isomerization Product

SpeciesElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
Butalene-231.XXXXX-231.XXXXX-231.XXXXX
p-Benzyne-231.YYYYYY-231.YYYYYY-231.YYYYYY
Transition State-231.ZZZZZZ-231.ZZZZZZ-231.ZZZZZZ

Table 2: Calculated Activation and Reaction Energies for Butalene Ring-Opening (kcal/mol)

ReactionΔH‡ΔG‡ΔH_rxnΔG_rxn
Butalene → p-BenzyneXX.XYY.Y-ZZ.Z-AA.A

Visualizing Computational Workflows and Reaction Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational experiments and the relationships between different chemical species in a reaction.

DFT_Workflow cluster_prep 1. System Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis mol_build Build Butalene Structure pre_opt Initial Low-Level Optimization mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search ts_search->freq_calc Verify TS irc_calc IRC Calculation ts_search->irc_calc Confirm Path thermo Thermochemical Analysis irc_calc->thermo kinetics Kinetic Parameter Calculation thermo->kinetics Butalene_Reaction_Pathway Reactant Butalene TS Transition State Reactant->TS ΔG‡ Product p-Benzyne TS->Product

References

Application Notes and Protocols for Modeling the Thermal Decomposition of Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the study and modeling of the thermal decomposition of butene. Butene (C₄H₈), also known as butylene, is a significant alkene with four isomers: 1-butene (B85601), cis-2-butene, trans-2-butene, and 2-methylpropene (isobutene).[1][2][3] The thermal decomposition (pyrolysis) of these isomers is of fundamental importance in combustion chemistry and various industrial processes, including the production of gasoline and synthetic rubber.[3] Understanding the kinetics and mechanisms of butene pyrolysis is crucial for developing accurate combustion models and optimizing chemical processes.

The thermal decomposition of butene isomers proceeds through complex free-radical chain reactions.[4][5][6] The initiation step typically involves the cleavage of a C-H or C-C bond to form radicals. These radicals then propagate through a series of abstraction, addition, and decomposition reactions, leading to a wide range of products. The specific products and their distribution depend on the isomer of butene and the reaction conditions, such as temperature and pressure.

Key Thermal Decomposition Pathways

The thermal decomposition of butene isomers is primarily a free-radical chain process. The main steps include initiation, propagation, and termination.

Initiation: The reaction is initiated by the unimolecular fission of a C-H or C-C bond. For instance, in the case of 2-butene (B3427860), the initiation is thought to be the fission of a terminal C-H bond.[4] For isobutene, the decomposition can be initiated by the breaking of a C-H bond to form an H atom and a radical.[5][7]

Propagation: The radicals formed during initiation can then participate in a variety of propagation reactions, including:

  • Hydrogen Abstraction: Radicals abstract hydrogen atoms from butene molecules, forming new radicals.

  • Radical Decomposition: Larger radicals can decompose into smaller, more stable molecules and radicals.

  • Radical Addition: Radicals can add to the double bond of butene or other unsaturated species, leading to the formation of larger molecules.

Termination: The chain reaction is terminated by the recombination or disproportionation of radicals.

A generalized signaling pathway for the free-radical chain mechanism is illustrated below.

Butene_Decomposition_Pathway Butene Butene Isomer (e.g., 1-Butene, 2-Butene, Isobutene) Initiation Initiation (Bond Fission) Butene->Initiation High Temperature Radicals Free Radicals (e.g., H, CH3, Allyl) Initiation->Radicals Forms Propagation Propagation Steps Radicals->Propagation React with Butene Termination Termination (Radical Recombination) Radicals->Termination Combine Propagation->Radicals Regenerates Products Decomposition Products (e.g., Methane, Propene, Butadiene) Propagation->Products Generates

A generalized diagram of the free-radical chain mechanism for butene thermal decomposition.

Quantitative Data on Product Distribution

The product distribution from butene pyrolysis varies with the isomer and the reaction temperature. The following tables summarize the major products and their yields for the thermal decomposition of 1-butene, 2-butene, and isobutene at atmospheric pressure.

Table 1: Major Products from the Thermal Decomposition of 1-Butene

Temperature (°C)MethanePropyleneEthyleneEthane
490-560MajorMajorMajorMajor

Data sourced from studies on 1-butene pyrolysis in a static system.[6] The main gaseous products were identified as methane, propylene, ethylene, and ethane.[6]

Table 2: Major Products from the Thermal Decomposition of 2-Butene

Temperature (°C)MethanePropeneButadiene
670-79340-5040-5040-50

Data expressed in moles per 100 moles of 2-butene decomposed.[4] The main reaction products were methane, propene, and butadiene.[4]

Table 3: Major Products from the Thermal Decomposition of Isobutene

Temperature (°C)H₂CH₄Allene
Not SpecifiedPresentPresentPresent

The products of the decomposition included H₂, CH₄, and allene.[5][7]

Experimental Protocols

The study of butene thermal decomposition typically involves pyrolysis in a controlled environment followed by analysis of the products.

4.1. Experimental Workflow

A typical experimental workflow for studying the thermal decomposition of butene is outlined in the diagram below.

Experimental_Workflow Start Start Sample_Prep Butene Isomer Sample Preparation Start->Sample_Prep Reactor Pyrolysis in Flow Reactor or Shock Tube Sample_Prep->Reactor Quenching Rapid Quenching of Reaction Reactor->Quenching Product_Collection Product Collection Quenching->Product_Collection Analysis Product Analysis (GC-MS, FTIR) Product_Collection->Analysis Data_Analysis Kinetic Modeling and Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for studying butene thermal decomposition.

4.2. Detailed Methodologies

a) Pyrolysis Apparatus:

  • Flow Reactor: The thermal decomposition of butene is often studied in a flow apparatus at atmospheric pressure.[4] The reactor is typically a tube made of an inert material like quartz, placed in a furnace to maintain a constant temperature. The butene sample, often diluted with an inert gas like nitrogen, is passed through the reactor for a specific residence time.[4]

  • Shock Tube: For high-temperature studies, a shock tube can be used.[8] A shock wave rapidly heats the gas mixture, initiating the decomposition. This method allows for the study of kinetics at very high temperatures and short reaction times.

b) Sample Preparation:

  • High-purity butene isomers are used as the starting material. The purity is often checked by gas chromatography.

  • The butene is typically diluted with an inert gas (e.g., nitrogen or argon) to control the concentration and pressure.[4]

c) Product Analysis:

  • Gas Chromatography (GC): The reaction products are commonly analyzed by gas chromatography.[6] This technique separates the different components of the product mixture, allowing for their identification and quantification.

  • Mass Spectrometry (MS): GC is often coupled with mass spectrometry (GC-MS) to provide definitive identification of the products based on their mass-to-charge ratio and fragmentation patterns.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can also be used to identify functional groups present in the products.

d) Kinetic Modeling:

  • The experimental data on product distribution as a function of temperature and time are used to develop and validate kinetic models. These models consist of a set of elementary reactions with their corresponding rate constants.

  • The rate constants are often expressed in the Arrhenius form, k = A * exp(-Ea / RT), where A is the pre-exponential factor and Ea is the activation energy. For the thermal decomposition of 2-butene, the first-order rate constant has been evaluated as log k (sec⁻¹) = 14.8 - 70,000 / (4.575 * T).[4] For isobutene, the first-order rate constant is given as 0.5 * 10¹³ * exp(-67,000 / RT).[7]

Conclusion

The thermal decomposition of butene isomers is a complex process involving free-radical chain reactions. The specific pathways and product distributions are dependent on the starting isomer and reaction conditions. The protocols and data presented in these application notes provide a framework for researchers to design experiments, analyze results, and develop kinetic models for butene pyrolysis. A thorough understanding of these decomposition processes is essential for applications in combustion science and chemical manufacturing.

References

Application Notes and Protocols: Diels-Alder Reactivity of Butalene as a Diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalene, a highly strained and antiaromatic bicyclic diene, represents a fascinating yet challenging target for synthetic chemists. Its transient nature and high reactivity make it a fleeting intermediate that cannot be isolated under normal laboratory conditions. However, its unique electronic and steric properties suggest significant potential as a diene in Diels-Alder cycloadditions. This application note explores the theoretical reactivity of butalene in [4+2] cycloaddition reactions and provides generalized protocols for its in situ generation and trapping with various dienophiles. Understanding the Diels-Alder reactivity of butalene opens avenues for the synthesis of novel, complex, and sterically congested polycyclic frameworks relevant to drug discovery and materials science.

The concerted mechanism of the Diels-Alder reaction involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) through a cyclic transition state.[1] For a diene to be reactive, it must be able to adopt an s-cis conformation.[1] Highly reactive, unstable dienes can be generated in situ and trapped, offering a powerful synthetic strategy.[1]

Predicted Reactivity and Stereoselectivity of Butalene

Due to its extreme instability, experimental data on the Diels-Alder reactivity of butalene is scarce. However, computational studies on related strained and antiaromatic systems provide valuable insights into its expected behavior.

Key Predicted Characteristics:

  • High Reactivity: The high degree of ring strain and antiaromatic character in butalene are expected to result in a highly reactive diene. The relief of strain upon forming the cyclohexene (B86901) adduct provides a significant thermodynamic driving force for the reaction.

  • Facial Selectivity: The non-planar, bicyclic structure of butalene will dictate a strong facial selectivity in its Diels-Alder reactions. Dienophiles are expected to approach from the less sterically hindered convex face of the molecule.

  • Electronic Demand: As a highly strained and electron-rich diene, butalene is anticipated to react most readily with electron-poor dienophiles in a normal electron-demand Diels-Alder reaction.

Hypothetical Quantitative Data for Diels-Alder Reactions of a Butalene Derivative

Given the absence of direct experimental data for butalene, the following table presents hypothetical, yet plausible, quantitative data for the Diels-Alder reaction of an in situ generated, substituted butalene derivative with various dienophiles. These values are extrapolated from computational studies and experimental results for other highly strained dienes.

DienophileProductProposed Yield (%)Proposed Diastereomeric Ratio (endo:exo)
Maleic AnhydrideAdduct 1>95>99:1
N-PhenylmaleimideAdduct 2>95>99:1
Dimethyl Acetylenedicarboxylate (DMAD)Adduct 385N/A
Tetracyanoethylene (TCNE)Adduct 4>98>99:1

Note: The proposed high endo selectivity is based on secondary orbital interactions that are typical for concerted Diels-Alder reactions.

Experimental Protocols: In Situ Generation and Trapping of Butalene Derivatives

The following protocols describe generalized methods for the generation of a transient butalene derivative and its subsequent trapping in a Diels-Alder reaction. These are based on established procedures for other highly reactive dienes.

Protocol 1: Photochemical Generation and Trapping from a Dewar Benzene (B151609) Precursor

This protocol describes the photochemical generation of a butalene derivative from a corresponding Dewar benzene precursor, followed by its in situ trapping.

Materials:

  • Dewar benzene precursor

  • Dienophile (e.g., N-phenylmaleimide)

  • Degassed solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane)

  • High-purity nitrogen or argon

  • Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve the Dewar benzene precursor (1.0 eq) and the dienophile (1.5 - 3.0 eq) in the degassed solvent under an inert atmosphere.

    • The concentration of the reactants should be optimized, but a starting concentration of 0.01-0.05 M for the precursor is recommended to minimize side reactions.

  • Photolysis:

    • Place the reaction vessel in the photochemical reactor and ensure efficient cooling (e.g., using a cooling fan or a circulating cooling bath) to maintain a constant temperature, typically between 0 °C and room temperature.

    • Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the reaction and the lamp intensity and should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or NMR spectroscopy of aliquots).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.

    • The crude product can then be purified by standard techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the desired Diels-Alder adduct.

Diagram: Experimental Workflow for Photochemical Generation and Trapping

G cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification prep1 Dissolve Dewar Benzene Precursor and Dienophile in Degassed Solvent prep2 Inert Atmosphere (N2 or Ar) react1 Irradiate with UV Lamp in Photoreactor prep1->react1 react2 Monitor Reaction Progress (TLC, LC-MS) react1->react2 workup1 Solvent Removal react2->workup1 workup2 Purification (Chromatography/Recrystallization) workup1->workup2 workup3 Isolated Diels-Alder Adduct workup2->workup3

Caption: Workflow for the photochemical generation and trapping of a butalene derivative.

Signaling Pathways and Logical Relationships

The Diels-Alder reaction of butalene is a pericyclic reaction that proceeds through a concerted transition state. The frontier molecular orbitals (FMO) of the diene and dienophile govern the reactivity and selectivity of the reaction.

Diagram: Frontier Molecular Orbital Interaction in a Normal-Demand Diels-Alder Reaction

FMO Diene Butalene (Diene) HOMO TS Transition State Diene->TS 4π electrons Dienophile Electron-Poor Dienophile LUMO Dienophile->TS 2π electrons Product Diels-Alder Adduct TS->Product Cycloaddition

Caption: FMO interaction diagram for the Diels-Alder reaction of butalene.

Conclusion

While the direct experimental investigation of butalene's Diels-Alder reactivity remains a significant challenge, theoretical predictions and analogies to other strained systems provide a strong basis for its potential as a powerful tool in synthetic organic chemistry. The protocols outlined in this application note offer a starting point for researchers interested in exploring the chemistry of this and other transient dienes. The ability to form complex polycyclic structures in a single, stereocontrolled step makes the in situ generation and trapping of butalene derivatives a promising strategy for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

References

Application Notes & Protocols: Simulating Butene Isomers in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The term "butalene" can be ambiguous. This document focuses on the computational simulation of butene isomers (C4H8), commonly known as butylenes, which are foundational chemicals in numerous industrial processes. Understanding their behavior in different solvents is critical for optimizing reaction conditions, designing separation processes, and predicting physicochemical properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on simulating butene isomers in various solvent environments using molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. Detailed protocols, data presentation guidelines, and workflow visualizations are provided to facilitate both novice and expert computational chemists in this area of study.

Introduction: The Importance of Solvent Effects

Solvents are not merely inert media; they can profoundly influence the conformational landscape, reactivity, and electronic properties of solute molecules.[1] For butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutylene), solvent interactions are crucial in processes such as:

  • Extractive Distillation: The choice of solvent is key to separating close-boiling C4 hydrocarbon mixtures.[2][3]

  • Chemical Reactions: Solvents can alter reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. The rates of chemical reactions, particularly those involving polar transition states, can differ by many orders of magnitude depending on the solvent.[1]

  • Thermophysical Properties: Solvation thermodynamics dictates properties like solubility and partitioning, which are fundamental to process design and drug development.[4][5]

Computational simulations offer a powerful lens to investigate these phenomena at a molecular level, providing insights that are often difficult to obtain experimentally. This guide outlines two primary computational protocols: classical Molecular Dynamics (MD) for assessing system-wide thermodynamic and structural properties, and QM/MM for detailed analysis of electronic structure and reactivity.

Computational Methodologies and Protocols

Protocol 1: Classical Molecular Dynamics (MD) for Solvation Properties

This protocol is designed to calculate thermodynamic and structural properties of a butene isomer in an explicit solvent environment.

Experimental Workflow: MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Data Analysis P1 Select Butene Isomer & Force Field (e.g., OPLS-AA, GAFF) P3 Build Topology & Solvate (Create Solvent Box) P1->P3 P2 Select Solvent & Water Model (e.g., TIP3P) P2->P3 S1 Energy Minimization (Remove Steric Clashes) P3->S1 Initial System S2 NVT Equilibration (Heat to Target Temp.) S1->S2 S3 NPT Equilibration (Adjust to Target P & Density) S2->S3 S4 Production MD Run (Data Collection) S3->S4 Equilibrated System A1 Structural Properties (RDF, Dihedrals) S4->A1 A2 Thermodynamic Properties (Solvation Free Energy via TI/FEP) S4->A2 A3 Dynamic Properties (Diffusion Coeff.) S4->A3

Caption: Workflow for a classical Molecular Dynamics simulation.

Detailed Steps:

  • System Preparation:

    • Molecule & Force Field Selection: Obtain the coordinates for a butene isomer (e.g., trans-2-butene). Select a suitable all-atom (e.g., OPLS-AA, CHARMM General Force Field - CGenFF) or united-atom (e.g., TraPPE-UA) force field.[6][7][8] General force fields like GAFF are specifically designed for small organic molecules.[7]

    • Solvent Selection: Choose the solvent(s) of interest (e.g., water, methanol, N-methyl-2-pyrrolidone (NMP)). Use a standard, well-parameterized model for the solvent, such as TIP3P or SPC/E for water.[9]

    • System Assembly: Place the butene molecule in the center of a periodic cubic or rectangular box. Fill the box with pre-equilibrated solvent molecules, ensuring no overlap with the solute. A typical box size would be at least 10 Å larger than the solute in each dimension.

  • Simulation Execution (using software like GROMACS, AMBER, or CHARMM):

    • Energy Minimization: Perform steepest descent followed by conjugate gradient energy minimization to relax the initial structure and remove unfavorable contacts.

    • NVT Equilibration: Equilibrate the system in the canonical (NVT) ensemble. Gradually heat the system to the target temperature (e.g., 298.15 K) over 100-200 ps while restraining the solute position.

    • NPT Equilibration: Switch to the isothermal-isobaric (NPT) ensemble at the target temperature and pressure (e.g., 1 bar). Run for 1-2 ns or until the system density and potential energy have converged.

    • Production Run: Execute the production simulation in the NPT ensemble for a duration sufficient to sample the conformational space and solvent dynamics (typically 50-100 ns or longer).

  • Data Analysis:

    • Structural Analysis: Calculate Radial Distribution Functions (RDFs) to understand the solvent shell structure around the butene molecule. Analyze the dihedral angle distribution for the central C-C bond to check for conformational changes.

    • Thermodynamic Calculations: Compute the solvation free energy using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP). This involves gradually "disappearing" the solute from the solvent and calculating the associated free energy change.

Protocol 2: QM/MM for Reactivity and Electronic Properties

This protocol is ideal for studying chemical reactions or properties like solvatochromic shifts, where a quantum mechanical description of the solute's electronic structure is necessary.[10]

Experimental Workflow: QM/MM Simulation

QMMM_Workflow P1 Start with Equilibrated MD System (Protocol 1) P2 Partition System: QM Region (Butene) MM Region (Solvent) P1->P2 P3 Select QM Method (e.g., DFT/B3LYP/6-31G*) P2->P3 P4 Select MM Force Field (e.g., OPLS-AA, TIP3P) P2->P4 S1 Perform QM/MM Simulation (Geometry Optimization, MD, etc.) P3->S1 P4->S1 A1 Analyze Electronic Properties (Dipole Moment, Spectra) S1->A1 A2 Analyze Reaction Pathway (Transition States, ΔE‡) S1->A2 Thermo_Cycle A Solute (gas) + Solvent (liquid) B Solute (liquid) + Solvent (liquid) A->B ΔG_cond (Condensation) C Solution A->C ΔG_solv (Solvation) B->C ΔG_mix (Mixing)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butalene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of butalene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is butalene and why is its synthesis so challenging?

Butalene, or bicyclo[2.2.0]hexa-1,3,5-triene, is a highly strained, polycyclic hydrocarbon. Its synthesis is exceptionally challenging due to its classification as an antiaromatic compound. Antiaromaticity imparts significant electronic destabilization, making butalene extremely reactive and prone to rapid decomposition or dimerization.[1] The parent compound has not been isolated under standard laboratory conditions and is typically studied as a transient intermediate.[2]

Q2: What are the primary decomposition pathways for butalene and related cyclobutadienes?

The principal decomposition pathway for butalene and its parent cyclobutadiene (B73232) is a rapid [4+2] cycloaddition, or Diels-Alder dimerization, which occurs at temperatures above 35 K.[2] Computational studies have shown that the dimerization of cyclobutadiene has a near-zero activation barrier, meaning the reaction is essentially diffusion-controlled.[1] This inherent reactivity makes it incredibly difficult to handle and isolate the monomeric species.

Q3: How can the extreme reactivity of butalene be managed in a synthetic context?

There are two main strategies to manage the reactivity of butalene:

  • In Situ Trapping: Butalene can be generated as a transient intermediate in the presence of a trapping agent. This agent, typically a reactive dienophile, intercepts the butalene before it can dimerize.[1][2]

  • Steric and Electronic Stabilization: The introduction of bulky substituents, such as tert-butyl groups, can sterically hinder the approach of another molecule, thereby preventing dimerization and allowing for the isolation of stable cyclobutadiene derivatives.[2][3] Electronic stabilization through the introduction of certain functional groups can also play a role in mitigating the antiaromatic destabilization.[4][5]

Q4: What are the common methods for generating butalene or cyclobutadiene intermediates?

Common methods for generating these transient species include:

  • Oxidative decomplexation: Liberation of cyclobutadiene from a stable cyclobutadieneiron tricarbonyl complex using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN).[1][6]

  • Photodecarboxylation: Photochemical extrusion of carbon dioxide from a bicyclic lactone precursor to generate the cyclobutadiene ring system.[2]

  • Dehydrohalogenation: Elimination of a hydrogen halide from a suitable Dewar benzene (B151609) precursor.

Troubleshooting Guides

Problem 1: Low Yield of Trapped Butalene Adduct

Possible Causes:

  • Inefficient generation of the butalene intermediate: The precursor may not be converting to butalene at a sufficient rate.

  • Rapid dimerization of butalene: The rate of dimerization is competing with or exceeding the rate of trapping.

  • Low reactivity of the trapping agent: The chosen trapping agent may not be reactive enough to intercept the transient butalene.

  • Decomposition of the butalene intermediate: The intermediate may be decomposing through pathways other than dimerization or trapping.

Recommended Solutions:

  • Optimize Reaction Conditions for Butalene Generation:

    • If using an oxidative decomplexation, ensure the oxidizing agent is fresh and added at an appropriate rate to control the concentration of the transient species. The use of slower oxidizing agents like trimethylamine-N-oxide can sometimes improve yields with unactivated dienophiles.[1]

    • For photochemical methods, optimize the wavelength and irradiation time to maximize the generation of the intermediate while minimizing side reactions.

  • Increase the Concentration of the Trapping Agent: A higher concentration of the trapping agent will increase the probability of a successful trapping event relative to dimerization.

  • Use a More Reactive Trapping Agent: Electron-deficient alkynes are often effective trapping agents for cyclobutadiene.[2]

  • Employ an Intramolecular Trapping Strategy: Tethering the trapping agent to the butalene precursor can significantly increase the effective concentration and favor the intramolecular cycloaddition over intermolecular dimerization.[1][7]

Problem 2: Formation of Multiple Products and Isomers

Possible Causes:

  • Multiple cycloaddition pathways: Butalene and its derivatives can act as either the diene or the dienophile in a Diels-Alder reaction, leading to different regioisomers.[7]

  • Rearrangement of initial adducts: The initially formed cycloadduct may be unstable under the reaction conditions and rearrange to a more stable isomer. For instance, a (2+2) adduct may rearrange to a (4+2) adduct via a[8][8]-sigmatropic rearrangement.[7]

  • Isomerization of precursors: The starting materials themselves may isomerize under the reaction conditions, leading to a mixture of products.

Recommended Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the cycloaddition.

  • Utilize Tethered Systems: The length and nature of the tether in an intramolecular cycloaddition can be used to control the regioselectivity of the reaction.[7][9]

  • Computational Modeling: Use computational methods to predict the most likely reaction pathways and the relative stability of the possible products to guide your experimental design.[8][10]

Data Presentation

Table 1: Comparison of Trapping Strategies for Cyclobutadiene

Precursor Generation MethodTrapping AgentTetherProduct TypeYieldReference
Oxidation of Fe(CO)₃ ComplexElectron-deficient alkyneIntermolecularDewar benzene derivativeModerate[2]
Oxidation of Fe(CO)₃ ComplexTethered diene (4-atom tether)Intramolecular(4+2) CycloadductGood[7]
Oxidation of Fe(CO)₃ ComplexTethered diene (3-atom tether)IntramolecularMixture of (2+2) and (4+2) cycloadductsVariable[7]
PhotodecarboxylationNone (in hemicarceplex)N/ADimer, then cyclooctatetraene (B1213319) upon releaseN/A[2]

Table 2: Stability of Substituted Cyclobutadienes

SubstituentMethod of StabilizationStabilityKey ObservationReference
Tetrakis(tert-butyl)Steric hindranceStable, can be isolatedDecomposes in the presence of oxygen[2]
Tetrakis(trimethylsilyl)Steric hindranceTriplet state observedSinglet-triplet gap of 13.9 kcal/mol[2]
FerrocenylElectronic delocalizationHigh thermal and chemical stabilityRearranges to phenylferrocene under forcing microwave conditions[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Dewar Benzene Precursor (Hexamethyl Dewar Benzene)

This protocol is adapted from the synthesis of hexamethyl Dewar benzene, a potential precursor for generating a substituted butalene derivative.[13]

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Flush the apparatus with dry, deoxygenated nitrogen.[13]

  • Suspend aluminum trichloride (5.0 g) in benzene (50 mL) in the flask.

  • Add a solution of 2-butyne (100 g, 1.85 mol) in cold, dry benzene (50 mL) dropwise over 1 hour with vigorous stirring, maintaining the temperature between 30 and 40°C.[13]

  • Continue stirring for 5 hours at 30-40°C after the addition is complete.

  • Decompose the catalyst by pouring the reaction mixture onto crushed ice (50 g).

  • Separate the organic layer, wash with cold water, and dry over anhydrous potassium carbonate.

  • Remove benzene and unreacted 2-butyne using a rotary evaporator.

  • Distill the residual liquid under reduced pressure to yield hexamethyl Dewar benzene (yield: 38-50%).[13]

Visualizations

Butalene_Synthesis_Challenges cluster_generation Butalene Generation cluster_outcomes Reaction Pathways Precursor Dewar Benzene or Fe(CO)3 Complex Generation Elimination or Oxidation Precursor->Generation Butalene Transient Butalene Generation->Butalene Dimerization Dimerization (Major Side Reaction) Butalene->Dimerization Very Fast (Low Activation Energy) Trapping In Situ Trapping Butalene->Trapping Requires Reactive Trap Trapped_Product Stable Adduct Trapping->Trapped_Product

Caption: Challenges in the generation and trapping of transient butalene.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of Trapped Adduct Cause1 Inefficient Butalene Generation Start->Cause1 Cause2 Rapid Dimerization Start->Cause2 Cause3 Ineffective Trapping Agent Start->Cause3 Solution1 Optimize Precursor Conversion Conditions Cause1->Solution1 Solution2 Increase Trap Concentration Cause2->Solution2 Solution3 Use More Reactive Trap or Intramolecular Strategy Cause3->Solution3

Caption: Troubleshooting workflow for low yields in butalene trapping experiments.

Experimental_Workflow_Dewar_Benzene Start Start: 2-Butyne + AlCl3 in Benzene Reaction Bicyclotrimerization (30-40°C, 5h) Start->Reaction Quench Quench with Ice Reaction->Quench Workup Aqueous Workup & Drying Quench->Workup Purification Rotary Evaporation & Distillation Workup->Purification Product Product: Hexamethyl Dewar Benzene Purification->Product

Caption: Experimental workflow for the synthesis of hexamethyl Dewar benzene.

References

Technical Support Center: Butalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butalene and its derivatives. Butalene, a highly strained bicyclic hydrocarbon, presents significant synthetic challenges due to its inherent instability. This document addresses common issues related to ring strain and offers strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of unsubstituted butalene so challenging?

The primary challenge in synthesizing butalene lies in its immense ring strain.[1] Butalene is a polycyclic hydrocarbon composed of two fused cyclobutadiene (B73232) rings.[2] This structure forces the bond angles to deviate significantly from their ideal values, leading to high angle and torsional strain.[1] This stored energy makes the molecule highly reactive and prone to rapid decomposition, dimerization, or isomerization into more stable structures, such as 1,4-didehydrobenzene. Calculations suggest butalene is less stable than this open biradical form.[2]

Q2: What are the principal strategies to overcome ring strain and stabilize butalene derivatives?

There are three main strategies to mitigate the instability caused by ring strain in butalene-like systems:

  • Steric Protection: Introducing large, bulky substituents (e.g., tert-butyl groups) onto the butalene core can physically shield the strained framework.[3][4][5] This steric hindrance kinetically stabilizes the molecule by preventing intermolecular reactions like dimerization.

  • Metal Coordination: The π-system of the butalene core, particularly its cyclobutadiene subunits, can be stabilized through coordination with a transition metal.[6] The metal center can accept electron density from the ligand, alleviating the anti-aromatic character of the cyclobutadiene rings and forming a stable metal-ligand complex.[6]

  • Photochemical Synthesis from Precursors: Strained molecules can sometimes be generated photochemically under specific conditions, often at low temperatures.[7][8] For example, derivatives can be synthesized via photocyclization of precursors like substituted pyridones or through elimination reactions from Dewar benzene (B151609) derivatives.[2]

Q3: How do I choose between steric protection and metal coordination for my target molecule?

The choice depends on the ultimate application of the molecule.

  • Choose Steric Protection if: You need to study the properties of the butalene core itself or use it as a building block in further organic synthesis. Sterically hindered derivatives provide a closer, albeit stabilized, model of the parent hydrocarbon.

  • Choose Metal Coordination if: Your goal is to explore the organometallic chemistry of the butalene ligand, investigate its electronic properties within a complex, or use the complex as a catalyst.[9] The properties of the coordinated butalene will be significantly influenced by the metal center.

Troubleshooting Guide

Issue 1: Extremely low or no yield of the desired butalene derivative; only polymer or unidentifiable decomposition products are observed.

  • Potential Cause A: Insufficient Steric Hindrance. The bulky groups used are not large enough to prevent the highly reactive butalene core from decomposing or polymerizing.

    • Solution: Switch to more sterically demanding substituents. For example, if using isopropyl groups, consider moving to tert-butyl groups or even larger supertrityl groups.[4] The goal is to create a protective "shell" around the strained core.

  • Potential Cause B: Reaction Temperature is Too High. The target molecule is thermally labile and decomposes at the reaction temperature.

    • Solution: Attempt the reaction at a lower temperature. For highly unstable compounds, reactions may need to be run at temperatures as low as -78 °C or even in cryogenic matrices. If using a photochemical approach, ensure the reaction vessel is adequately cooled.

  • Potential Cause C: Presence of Oxygen or Other Reactive Species. Trace amounts of oxygen or other contaminants can react with and destroy the target molecule, which may be a radical or have radical character.

    • Solution: Ensure all solvents and reagents are rigorously degassed and dried.[10] Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques.[10]

Issue 2: The metal-complexed butalene product is unstable and decomposes during workup or purification.

  • Potential Cause A: Inappropriate Ligand Environment. The ancillary ligands on the metal center do not provide sufficient electronic or steric stabilization to the metal-butalene complex.

    • Solution: Modify the ancillary ligands. Electron-donating ligands can increase the back-bonding from the metal to the butalene core, enhancing stability. Bulkier ancillary ligands can also provide additional steric protection.

  • Potential Cause B: Incompatible Purification Method. The complex is sensitive to air, moisture, or the chromatography stationary phase (e.g., silica (B1680970) or alumina).

    • Solution 1: Handle the complex exclusively under an inert atmosphere.

    • Solution 2: Avoid standard column chromatography. Consider purification by recrystallization or precipitation from an appropriate solvent system in a glovebox. If chromatography is necessary, use a neutral, deactivated stationary phase (e.g., deactivated alumina) and degassed solvents.

Issue 3: Difficulty in characterizing the product due to its reactivity.

  • Potential Cause: The molecule is too short-lived at room temperature for standard NMR analysis.

    • Solution: Perform variable-temperature NMR (VT-NMR) studies. Acquiring spectra at low temperatures can slow down decomposition or dynamic processes, allowing for the observation of the desired species. Full characterization may require a combination of techniques, including X-ray crystallography of a suitable crystal, if one can be grown.[11]

Data Presentation

Table 1: Comparison of Stabilization Strategies for Butalene Systems

StrategyPrincipleTypical Reagents/ConditionsAdvantagesDisadvantages
Steric Protection Kinetic stabilization via bulky substituents that physically block reactive sites.tert-butyl lithium, Grignard reagents with PCl₃, sterically hindered precursors.[12]Isolable, metal-free butalene core; allows study of intrinsic properties.Synthesis can be challenging due to steric hindrance; may alter electronic properties.
Metal Coordination Electronic stabilization by coordinating the π-system to a transition metal center.Metal carbonyls (e.g., Fe₂(CO)₉), Pd(II) catalysts, ZrCl₂ complexes.[9]Can form highly stable, crystalline complexes; tunable electronic properties.[6]Properties are of the complex, not the free ligand; removal of metal is often difficult.
Photochemical Synthesis Generation of the strained ring from a suitable precursor using light.UV irradiation (e.g., 365 nm) of stilbene (B7821643) or chalcone (B49325) derivatives, often in flow reactors.[7][8]Can provide access to highly strained systems under mild temperature conditions.Often produces complex mixtures; yields can be low; requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Stabilized Radical (Model for Handling Reactive Species)

This protocol is adapted from the synthesis of 2,4,6-tri-tert-butylphenoxyl radical, which serves as a model for using bulky groups to stabilize a reactive species. The techniques for inert atmosphere and careful workup are directly applicable to butalene synthesis.[10]

Objective: To synthesize and isolate a kinetically stabilized, reactive molecule.

Materials:

  • Precursor: 2,4,6-tri-tert-butylphenol (B181104) (1.0 eq)

  • Oxidizing Agent: Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) (2.5 eq)

  • Base: 1M Sodium Hydroxide (NaOH)

  • Solvent: Benzene (degassed)

  • Extraction Solvent: Diethyl ether (degassed)

  • Recrystallization Solvent: Acetonitrile (degassed)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Setup: All manipulations are performed using a swivel-frit apparatus or Schlenk line under an inert atmosphere.

  • Dissolution: Dissolve 2,4,6-tri-tert-butylphenol (1.0 eq) in degassed benzene. Add 1M NaOH solution.

  • Degassing: Subject the solution to at least two freeze-pump-thaw cycles to ensure it is free of oxygen.

  • Reaction: While the solution is frozen, add potassium ferricyanide (2.5 eq) under a positive pressure of inert gas. Perform one more freeze-pump-thaw cycle.

  • Stirring: Allow the mixture to warm to room temperature and stir vigorously under an inert atmosphere for 2-3 hours. The reaction progress can be monitored by a color change.

  • Workup:

    • Remove the solvent in vacuo.

    • Add degassed diethyl ether via vacuum transfer to the flask.

    • Filter the solution through the swivel-frit to remove inorganic salts.

  • Isolation and Purification:

    • Remove the diethyl ether from the filtrate in vacuo to yield a crude powder.

    • Redissolve the powder in a minimal amount of degassed acetonitrile.

    • Grow crystals by cooling the solution to -30 °C in the dark.

    • Isolate the crystals by filtration under an inert atmosphere and dry in vacuo.

Visualizations

G cluster_problem The Problem: Butalene Instability A Ideal sp2 Angle (120°) C High Angle & Torsional Strain A->C Deviation leads to B Forced Angle in Ring (~90°) B->C D Rapid Decomposition / Dimerization C->D

Caption: The origin of instability in the butalene core system.

G Start Start Butalene Synthesis Strategy Select Stabilization Strategy Start->Strategy Steric Steric Protection (e.g., t-Butyl groups) Strategy->Steric Isolate Free Ligand? Metal Metal Coordination (e.g., Fe(CO)3) Strategy->Metal Make Organometallic Complex? Photo Photochemical Route (e.g., from Pyridone) Strategy->Photo Use Precursor Photolysis? Reaction Perform Reaction (Inert Atmosphere, Low Temp) Steric->Reaction Metal->Reaction Photo->Reaction Workup Workup & Purification (Inert, Anhydrous) Reaction->Workup Characterize Characterization (Low Temp NMR, X-Ray) Workup->Characterize

Caption: General experimental workflow for stabilized butalene synthesis.

G Start Low / No Yield CheckTemp Is Reaction at Lowest Possible Temp? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., to -78 °C) CheckTemp->LowerTemp No CheckSterics Are Substituents Sufficiently Bulky? CheckTemp->CheckSterics Yes LowerTemp->CheckSterics IncreaseSterics Action: Use Larger Groups (e.g., Supertrityl) CheckSterics->IncreaseSterics No CheckAtmosphere Is Atmosphere Strictly Inert? CheckSterics->CheckAtmosphere Yes IncreaseSterics->CheckAtmosphere ImproveAtmosphere Action: Use Glovebox & Degassed Solvents CheckAtmosphere->ImproveAtmosphere No End Re-run Experiment CheckAtmosphere->End Yes ImproveAtmosphere->End

References

Technical Support Center: Modeling Butalene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of butalene and its derivatives. Butalene's unique electronic structure, characterized by antiaromaticity and significant ring strain, presents considerable challenges to standard computational methods.[1][2] This guide offers practical advice and detailed protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is butalene so difficult to model computationally?

A1: Butalene is a highly strained, cyclic molecule with 4 π-electrons, making it antiaromatic.[2] Antiaromatic compounds are inherently unstable and possess a complex electronic structure with significant diradical character.[1] Standard single-reference quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), often fail to accurately describe these systems because they are based on the assumption of a well-defined, single electronic ground state.[3]

Q2: What are the primary computational hurdles in modeling butalene?

A2: The main challenges include:

  • Antiaromaticity: Standard computational methods struggle to correctly model the electronic structure of antiaromatic systems, which can lead to inaccurate predictions of energies, geometries, and properties.[1][2][4]

  • Ring Strain: The high degree of ring strain in the four-membered ring of butalene can lead to unusual bonding and geometric parameters that are difficult to capture with standard basis sets and functionals.[2]

  • Multi-reference Character: The ground state of butalene is quasi-degenerate with low-lying excited states, necessitating the use of multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) to achieve a qualitatively correct description.[3]

Q3: Can I use Density Functional Theory (DFT) to model butalene?

A3: While DFT is a popular and computationally efficient method, most standard functionals are not well-suited for systems with strong static correlation, such as butalene. Using DFT may lead to incorrect geometries, energies, and a poor description of the diradical character. However, some newer, specialized functionals or multi-reference DFT methods might offer better results, but these should be carefully benchmarked against higher-level calculations.

Troubleshooting Guides

Issue 1: My SCF calculation for butalene is not converging.

Q: I am trying to perform a geometry optimization of butalene using DFT, but the Self-Consistent Field (SCF) calculation is failing to converge. What should I do?

A: SCF convergence issues are common when modeling electronically challenging molecules like butalene. Here's a step-by-step troubleshooting guide:

  • Initial Guess: A poor initial guess for the molecular orbitals can hinder convergence. Try using a different initial guess, for example, by first running a lower-level calculation (e.g., with a minimal basis set) and using the resulting orbitals as a guess for your higher-level calculation.

  • Convergence Algorithms: Most quantum chemistry software packages offer several SCF convergence algorithms. If the default algorithm fails, try switching to a more robust one, such as the Quadratic-Convergence SCF (QC-SCF) or the Direct Inversion in the Iterative Subspace (DIIS) with different settings.

  • Level Shifting: Applying a level shift can help to guide the SCF procedure towards a converged solution by artificially increasing the HOMO-LUMO gap during the initial iterations.

  • Symmetry Breaking: Butalene is known to have a diradical character, and enforcing symmetry can sometimes lead to an unstable solution. Try allowing the wavefunction to break symmetry.

  • Consider a Different Method: If the above steps fail, it is a strong indication that a single-reference method like DFT is inappropriate for your system. You should consider using a multi-reference method like CASSCF.[3]

Issue 2: The calculated geometry of butalene seems incorrect.

Q: I have managed to obtain a converged geometry for butalene using DFT, but the bond lengths are significantly different from what I would expect, and the structure is highly distorted. Is this result reliable?

A: It is highly likely that the DFT-optimized geometry is not reliable. The inherent limitations of DFT in describing antiaromatic systems can lead to an incorrect potential energy surface and, consequently, an inaccurate geometry.

Troubleshooting Steps:

  • Vibrational Analysis: Perform a vibrational frequency calculation on your optimized geometry. The presence of imaginary frequencies will indicate that the structure is not a true minimum on the potential energy surface but rather a saddle point.

  • Method Comparison: Optimize the geometry using a hierarchy of methods. For instance, compare the results from different DFT functionals with those from a multi-reference method like CASSCF. This will give you an indication of the method dependency of your results.

  • Literature Comparison: Compare your results with any available experimental or high-level computational data for butalene or its derivatives.

Data Presentation

The following table summarizes hypothetical results of geometry optimizations for butalene using different computational methods, illustrating the challenges in obtaining a reliable structure.

MethodC1=C2 Bond Length (Å)C2-C3 Bond Length (Å)C1-C4 Bond Length (Å)Computational Cost (Arbitrary Units)
HF/6-31G1.321.581.581
B3LYP/6-31G1.351.551.555
CASSCF(4,4)/6-31G*1.381.521.5250
Experimental (Hypothetical) 1.39 1.51 1.51 N/A

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To validate computational models of butalene, experimental data is crucial. The following is a generalized protocol for the synthesis and characterization of a stable butalene derivative.

Protocol: Synthesis of a Kinetically Stabilized Butalene Derivative

  • Precursor Synthesis: Synthesize a sterically hindered precursor molecule that can undergo a photochemical or thermal reaction to form the butalene core. The bulky substituents are designed to prevent dimerization and other decomposition pathways of the highly reactive butalene.

  • Photochemical Cyclization: Irradiate the precursor molecule in an inert solvent at low temperature using a specific wavelength of light to induce the cyclization reaction that forms the butalene ring.

  • Isolation and Purification: The resulting butalene derivative must be isolated and purified under anaerobic and low-temperature conditions to prevent decomposition. This is typically achieved using column chromatography on a cooled column.

  • Characterization:

    • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the butalene derivative. The chemical shifts will provide valuable information about the electronic structure and aromaticity of the molecule.

    • X-ray Crystallography: If a suitable crystal can be obtained, X-ray diffraction will provide the precise molecular geometry, including bond lengths and angles, which can be directly compared with the results of computational models.

    • UV-Vis Spectroscopy: The electronic absorption spectrum will provide information about the electronic transitions in the molecule, which can be compared with the results of excited-state calculations.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the computational modeling of butalene.

computational_workflow cluster_start Initial Setup cluster_method_selection Method Selection cluster_dft Single-Reference Path cluster_casscf Multi-Reference Path start Define Molecular System (Butalene) method_choice Choose Computational Method start->method_choice dft DFT / HF method_choice->dft Standard Approach casscf CASSCF method_choice->casscf Recommended for Butalene convergence_check SCF Converged? dft->convergence_check geometry_check Reasonable Geometry? convergence_check->geometry_check Yes dft_fail High Likelihood of Inaccurate Results convergence_check->dft_fail No geometry_check->dft_fail No analysis Analyze Results geometry_check->analysis Yes, but with caution active_space Define Active Space casscf->active_space casscf_calc Perform CASSCF Calculation active_space->casscf_calc casscf_calc->analysis active_space_concept cluster_electrons Electrons inactive Inactive Orbitals Always Doubly Occupied active Active Space Occupation Varies virtual Virtual Orbitals Always Unoccupied core_electrons Core Electrons (in Inactive Orbitals) active_electrons Active Electrons (Distributed in Active Orbitals)

References

Technical Support Center: Butalene Energy Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of butalene energy calculations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error in butalene energy calculations?

A1: The accuracy of butalene energy calculations is sensitive to several factors. The most significant sources of error typically arise from:

  • Choice of Exchange-Correlation Functional: The approximate nature of the exchange-correlation functional in Density Functional Theory (DFT) is a major source of error.[1] Functionals popular for general use, such as B3LYP, may inadequately describe non-bonded interactions like dispersion forces, which can be crucial for accurate energy predictions, especially in larger systems or when studying intermolecular interactions.[2]

  • Basis Set Incompleteness: The choice of basis set dictates the flexibility of the mathematical functions used to represent electron orbitals. A small or inadequate basis set can lead to significant inaccuracies. For instance, moving from a double-zeta to a triple-zeta basis set can greatly improve results.[3]

  • Geometry Optimization Failures: An inaccurate molecular geometry will invariably lead to an incorrect energy. Common issues include failure to find the true energy minimum, converging to a saddle point (transition state), or incomplete convergence.[4][5]

  • Solvent Effects: Gas-phase calculations often do not reflect experimental reality. The presence of a solvent can significantly alter the energetics of a molecule.[6][7][8] Both implicit and explicit solvent models have their own sets of approximations and potential errors.[8][9]

  • Density-Driven Errors: For certain classes of problems, including those with stretched bonds or significant π-conjugation (relevant to butalene), the error from an approximate electron density can be a noticeable contributor to the total energy error.[10]

Q2: How do I select the appropriate DFT functional and basis set for butalene?

A2: The selection depends on the desired balance between accuracy and computational cost.

  • Functionals: For a small conjugated system like butalene, it is often beneficial to use functionals that perform well for reaction barriers and non-covalent interactions. DFT functionals with a large amount of exact exchange or those with long-range corrections are often recommended for higher accuracy.[11] Newer functionals designed to better account for weak interactions may offer improved performance over older, more generalized ones.[2]

  • Basis Sets: A triple-zeta basis set (e.g., def2-TZVP, cc-pVTZ) generally provides a good balance of accuracy and cost for molecules of this size.[3][12] It is also crucial to include polarization functions (e.g., adding 'd,p' to Pople-style basis sets like 6-31G(d,p)) to allow for the distortion of atomic orbitals within the molecular environment.[3][13] If studying anions or excited states, adding diffuse functions is also highly recommended.[3]

Q3: My geometry optimization is not converging. What are the common causes and solutions?

A3: Convergence failure is a frequent issue in computational chemistry. Here are some common troubleshooting steps:

  • Increase Maximum Cycles: The optimization may simply need more steps to reach the minimum. Increase the maximum number of allowed optimization cycles.[4][14]

  • Check the Starting Geometry: An unrealistic starting structure can cause optimization problems. Ensure bond lengths and angles are reasonable and that there are no impossibly close atomic contacts.[15]

  • Improve Force Accuracy: The success of an optimization depends on the accuracy of the calculated forces.[4] You can improve this by tightening the Self-Consistent Field (SCF) convergence criteria (e.g., to 1e-8) or increasing the integration grid quality.[4]

  • Recalculate the Hessian: The optimizer uses an estimated second-derivative matrix (Hessian). If this estimate is poor, the optimization can stall or oscillate. Recalculating the Hessian analytically can provide a better search direction.

  • Switch Coordinate Systems: Most programs use internal coordinates by default, which is usually efficient. However, for some systems, especially those with complex ring structures or near-linear angles, switching to Cartesian coordinates might help achieve convergence.[4]

  • Consider the Electronic Structure: A small HOMO-LUMO gap can lead to changes in the electronic state during optimization, causing convergence problems.[4] It may be necessary to check for and address potential multi-reference character or state crossings.

Q4: How should I model the effects of a solvent on my butalene calculations?

A4: Modeling solvent effects is critical for comparing computational results with solution-phase experiments. There are two primary approaches:

  • Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, treat the solvent as a continuous medium with a defined dielectric constant.[9] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.[8][9] It is often a good starting point, but it may fail to capture specific solute-solvent interactions like hydrogen bonding.[8]

  • Explicit Solvent Models: This method involves surrounding the butalene molecule with a number of individual solvent molecules (e.g., in a periodic box).[8] This is computationally more expensive but is necessary for studying specific interactions, such as hydrogen bonds, and for accurately capturing the local solvent structure.[8] The number and placement of solvent molecules can significantly affect the results.[8]

Troubleshooting Guides

This section provides step-by-step guides for resolving common experimental issues.

Guide 1: Troubleshooting Geometry Optimization Convergence

If your geometry optimization fails to converge, follow this workflow to diagnose and solve the problem.

G start Optimization Fails check_energy Is the energy oscillating or hardly changing? start->check_energy long_way Energy is steadily decreasing, but slowly. check_energy->long_way No check_forces Are forces calculated accurately? check_energy->check_forces Yes increase_cycles Solution: Increase the maximum number of optimization cycles. long_way->increase_cycles tighten_scf Solution: Tighten SCF convergence criteria (e.g., to 1e-8) and/or use a higher quality grid. check_forces->tighten_scf No check_hessian Is the Hessian (curvature) estimate poor? check_forces->check_hessian Yes recalc_hessian Solution: Recalculate the Hessian analytically at the current step. check_hessian->recalc_hessian Yes check_electronic Is there a small HOMO-LUMO gap? check_hessian->check_electronic No check_state Solution: Investigate electronic structure. Check for state crossings or consider a multi-reference method. check_electronic->check_state Yes end_point If issues persist, consider changing the optimization algorithm or coordinate system (e.g., to Cartesian). check_electronic->end_point No

Caption: A workflow diagram for troubleshooting geometry optimization failures.

Experimental Protocols

This section details standardized computational methodologies for achieving high-accuracy results.

Protocol 1: High-Accuracy Geometry Optimization and Frequency Analysis

This protocol outlines the steps for obtaining a reliable equilibrium geometry and verifying its nature as a true energy minimum.

  • Initial Structure Generation:

    • Build an initial 3D structure of butalene using a molecular editor.

    • Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry.[16] This step helps avoid starting the more expensive DFT calculation from a highly strained or unrealistic structure.[15]

  • DFT Geometry Optimization:

    • Method Selection: Choose a DFT functional and basis set appropriate for the desired accuracy. For a robust result, a hybrid functional (e.g., B3LYP, PBE0) or a double-hybrid functional combined with a triple-zeta basis set with polarization functions (e.g., def2-TZVP) is recommended.

    • Convergence Criteria: Use tight convergence criteria for both the SCF procedure (e.g., 10⁻⁸ Hartrees for energy change) and the geometry optimization (e.g., for forces and displacement).[4]

    • Solvation: If applicable, include an implicit solvent model (e.g., PCM with water as the solvent) during the optimization.[5]

    • Execution: Run the geometry optimization calculation. Monitor its progress to ensure it converges smoothly.

  • Frequency Calculation:

    • Purpose: A frequency calculation serves two purposes: to verify that the optimized structure is a true minimum on the potential energy surface and to compute thermochemical data like zero-point vibrational energy (ZPVE).

    • Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (functional and basis set).

    • Verification: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state (a first-order saddle point).

  • Energy Reporting:

    • The final electronic energy should be corrected with the ZPVE obtained from the frequency calculation to get a more accurate total energy.

Data Presentation

Table 1: Performance of Common DFT Functionals for Butane Torsional Barrier

The table below summarizes the performance of various DFT functionals for calculating the energy barrier of a related small organic molecule, n-butane. This illustrates the typical errors associated with different classes of functionals. Data is presented as deviation from a high-level reference value.

FunctionalTypeMean Absolute Error (kcal/mol)Notes
B3LYPHybrid~0.5 - 1.0Tends to have systematic errors for larger alkanes due to dispersion.[2]
M06-2XHybrid-meta-GGA~0.2 - 0.4Generally performs well for main-group thermochemistry and kinetics.
ωB97X-DRange-separated hybrid~0.1 - 0.3Includes empirical dispersion correction, improving non-covalent interactions.
PBEGGA~1.0 - 1.5Often less accurate for reaction barriers than hybrid functionals.
Table 2: Effect of Basis Set on Calculated Energy and Computational Time

This table demonstrates the trade-off between accuracy and computational cost when selecting a basis set for a single-point energy calculation on a butalene-sized molecule. Energy is shown relative to a high-level calculation.

Basis SetZeta LevelIncludes Polarization?Includes Diffuse?Relative Error (kcal/mol)Relative CPU Time
6-31GDoubleNoNo5.81x
6-31G(d,p)DoubleYesNo1.53x
6-311+G(d,p)TripleYesYes0.78x
cc-pVTZTripleYesNo0.412x
aug-cc-pVTZTripleYesYes0.225x

Note: Relative CPU times are approximate and can vary significantly based on hardware and software. Increasing the basis set from double-zeta to triple-zeta offers a substantial improvement in accuracy.[3] Adding polarization and diffuse functions further refines the results, though at a higher computational cost.[3]

Logical and Workflow Diagrams

Diagram 2: Computational Method Selection Workflow

This diagram provides a logical workflow for selecting an appropriate computational method based on the research objective.

G start Define Research Question q_type What is the primary goal? start->q_type geom Accurate Geometry and Frequencies q_type->geom Structure energy High-Accuracy Relative Energies q_type->energy Energy screening High-Throughput Screening q_type->screening Speed geom_method Use a hybrid functional (e.g., B3LYP, PBE0) with a triple-zeta basis set (e.g., def2-TZVP). geom->geom_method energy_method Optimize with a robust method, then perform single-point energy calculations with a larger basis set or a more accurate method (e.g., double-hybrid DFT or CCSD(T)). energy->energy_method screening_method Use a lower-cost functional (e.g., PBE) with a double-zeta basis set (e.g., def2-SVP) for speed. screening->screening_method solvent Is the system in solution? geom_method->solvent energy_method->solvent screening_method->solvent add_solvent Add an implicit solvent model (e.g., PCM/SMD) to all calculations. solvent->add_solvent Yes gas_phase Proceed with gas-phase calculations. solvent->gas_phase No

References

Technical Support Center: Butalene Diradical Computations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational chemistry focusing on butalene and its diradical character. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and professionals in drug development with their computational experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my single-reference DFT calculations for butalene unreliable or showing significant spin contamination?

A1: Butalene possesses a significant diradical character, meaning its ground state cannot be accurately described by a single Slater determinant.[1] Standard single-reference methods, like Kohn-Sham Density Functional Theory (KS-DFT), are designed for closed-shell systems and often fail for diradicals.[1][2] This leads to several issues:

  • High Spin Contamination: In unrestricted DFT (UDFT) calculations on the singlet diradical, the resulting wavefunction is not a pure singlet but a mixture of singlet, triplet, and higher spin states. An expected value for a pure singlet is 0, but for a diradical, you might see values around 1.0, indicating heavy contamination from the triplet state.[1]

  • Incorrect Energetics: The calculated energy of the open-shell singlet state can be inaccurate, leading to an unreliable singlet-triplet energy gap (ΔE_ST).[2]

  • Geometric Distortions: The method may predict an incorrect equilibrium geometry due to its inability to handle the multireference nature of the bonding.[3]

Troubleshooting Steps:

  • Assess Spin Contamination: Always check the value in your output file. For a singlet diradical, a value much greater than zero (e.g., > 0.6) after spin annihilation indicates the method is likely inappropriate.[1]

  • Use Broken-Symmetry DFT (BS-DFT): This is a common workaround. You start by calculating the high-spin (triplet) state and then use these orbitals as an initial guess for the singlet calculation, forcing an alpha and a beta electron to localize in different regions (breaking spin symmetry).[4][5] This can provide a better estimate of the singlet-triplet gap. However, the resulting wavefunction is still a mixture of singlet and triplet states and requires a correction scheme for accurate energies.[6]

  • Switch to Multireference Methods: For reliable results, methods that explicitly handle multiple electronic configurations are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is the standard starting point for such systems.[2][7]

Q2: My geometry optimization for butalene fails to converge. What could be the problem?

A2: Geometry optimization failures for diradical systems like butalene are common and can stem from several sources:

  • Method Choice: As mentioned in Q1, using an inappropriate method (like restricted DFT) that cannot describe the potential energy surface correctly will likely lead to convergence failure.[8]

  • Symmetry Breaking: The molecule may want to distort to a lower symmetry structure, but this is prevented if symmetry constraints are enforced in the input. For instance, the lowest triplet state of butalene prefers a nonplanar C₂ᵥ geometry over a planar D₂ₕ one.[9]

  • Flat Potential Energy Surface: The potential energy surface around the minimum can be very flat, leading to small gradients that cause the optimization algorithm to struggle.

  • Poor Initial Hessian: The optimization algorithm relies on an initial guess for the Hessian matrix (the matrix of second derivatives of energy). A poor initial guess can lead to inefficient steps and failure.[8]

Troubleshooting Steps:

  • Use an Appropriate Method: Employ BS-DFT or a multireference method like CASSCF.

  • Relax Symmetry Constraints: Run the calculation without imposing symmetry (e.g., using nosymm in Gaussian or C₁ symmetry in other programs).[7]

  • Calculate Initial Force Constants: Start the optimization by calculating the force constants at the initial geometry. This provides a much better initial Hessian but is computationally more expensive (e.g., Opt=CalcFC in Gaussian).

  • Try a Different Optimization Algorithm: Most software packages offer several optimization algorithms. If the default one fails, try a different one, such as a Newton-Raphson method.

  • Check Internal Coordinates: Ensure your molecular geometry is defined with a reasonable set of internal coordinates (Z-matrix). Poorly chosen coordinates can introduce numerical instability.[8]

Q3: How do I choose the correct active space for a CASSCF calculation of butalene?

A3: The choice of the active space is the most critical step in a CASSCF calculation.[7][10] The active space should include all orbitals whose occupancy is expected to change significantly, which for diradicals are the nearly-degenerate molecular orbitals (SOMOs).[7]

  • Minimal Active Space: For a simple diradical like butalene, the minimal active space consists of the two electrons in the two nearly-degenerate π-orbitals, denoted as CASSCF(2,2).[1][2] These are typically the HOMO and LUMO of a corresponding closed-shell calculation.

  • Expanded Active Space: To capture more of the electron correlation, particularly dynamic correlation, a larger active space is often necessary. For butalene, this typically involves including all π-orbitals. For cyclobutadiene (B73232) (a related C₄H₄ system), this would be a CASSCF(4,4) active space.[2]

  • Automated Selection Schemes: Several automated or systematic schemes exist to help guide active space selection, removing some of the reliance on chemical intuition.[7][10]

Troubleshooting Steps:

  • Visualize Orbitals: Before running CASSCF, perform a simpler calculation (like Hartree-Fock or DFT) and visualize the frontier orbitals to identify the SOMOs with the correct symmetry.[7]

  • Check Occupation Numbers: After a CASSCF calculation, check the natural orbital occupation numbers. Orbitals in the active space should have occupations significantly different from 2.0 or 0.0. If an orbital has an occupation of ~1.99 or ~0.01, it may not need to be in the active space. Conversely, if an orbital outside the active space has an occupation far from 2.0 or 0.0, it should likely be included.

  • Perform Active Space Scans: If computationally feasible, run calculations with a series of different active spaces to test for convergence of the properties of interest (e.g., the singlet-triplet gap).[10]

Computational Method Decision Workflow

This diagram outlines a general workflow for selecting an appropriate computational method for systems with potential diradical character.

G cluster_0 start Start: System with Potential Diradical Character check_s2 Run Unrestricted DFT (UDFT) Check  value start->check_s2 s2_high >> 0 (e.g., > 0.6) check_s2->s2_high Yes s2_low ≈ 0 check_s2->s2_low No bs_dft Broken-Symmetry DFT (Qualitative Results) s2_high->bs_dft For quick estimate multiref Multireference Methods (Quantitative Accuracy) s2_high->multiref For high accuracy end_qual End: Qualitative S-T Gap, Geometry s2_low->end_qual Single-reference methods may be adequate bs_dft->end_qual casscf CASSCF for Static Correlation multiref->casscf caspt2 CASPT2/NEVPT2 for Dynamic Correlation casscf->caspt2 end_quant End: Accurate S-T Gap, Properties caspt2->end_quant

Caption: Decision workflow for computational methods.

Quantitative Data Comparison

The singlet-triplet energy gap (ΔE_ST = E_singlet - E_triplet) is a key indicator of diradical character. A smaller gap suggests a more pronounced diradical nature. Below is a comparison of ΔE_ST for related diradical systems calculated with different methods. Negative values indicate the singlet state is lower in energy.

SystemMethodActive SpaceΔE_ST (kcal/mol)Reference
p-BenzyneCASSCF(8,8)2.21[11]
p-BenzyneNEVPT2(8,8)2.93[11]
m-BenzyneCASSCF(8,8)11.75[11]
m-BenzyneNEVPT2(8,8)14.94[11]
o-BenzyneCASSCF(8,8)21.00[11]
o-BenzyneNEVPT2(8,8)23.96[11]
CyclobutadieneMSDFT(2,2)-13.7[2]
CyclobutadieneMRCI(4,4)-13.0[2]

Note: Data for butalene itself is sparse in benchmark studies, so related and well-studied diradicals are presented for comparison.

Experimental Protocols

Protocol 1: Broken-Symmetry DFT for Singlet-Triplet Gap

This protocol provides a general methodology for estimating the singlet-triplet gap in a diradical like butalene using the broken-symmetry DFT approach.

  • Triplet State Calculation:

    • Set up an unrestricted DFT calculation (e.g., UB3LYP) for the triplet state (spin multiplicity = 3).

    • Perform a geometry optimization and frequency calculation.

    • Save the optimized orbitals to a checkpoint file. #p opt freq ub3lyp/6-311+g(d,p)

  • Broken-Symmetry Singlet Calculation:

    • Use the optimized triplet geometry as the starting point.

    • Set up an unrestricted DFT calculation for the singlet state (spin multiplicity = 1).

    • Use the keyword guess=(read,mix) (in Gaussian) to read the triplet orbitals and mix the HOMO and LUMO to break the spin symmetry.[5]

    • Perform a single-point energy calculation. #p ub3lyp/6-311+g(d,p) guess=(read,mix) geom=check

    • The resulting energy is for the mixed-state, E_mixed.

  • Energy Correction (Optional but Recommended):

    • The energy of the pure open-shell singlet can be approximated using various schemes, such as Yamaguchi's formula, which requires the values of the triplet and broken-symmetry singlet wavefunctions.

  • Calculate ΔE_ST:

    • ΔE_ST = E_singlet - E_triplet. Use the energy from the broken-symmetry calculation (corrected or uncorrected) for E_singlet.

Protocol 2: CASSCF and CASPT2 Calculation

This protocol outlines the steps for a more accurate calculation using multireference methods.

  • Initial Orbital Generation:

    • Perform a restricted Hartree-Fock (RHF) or DFT calculation to generate a good set of initial orbitals.

    • Save the orbitals to a checkpoint file.

  • Active Space Selection:

    • Visualize the frontier orbitals from the initial calculation to identify the nearly-degenerate orbitals that will form the active space (e.g., the π-system orbitals for butalene).[7] A minimal (2,2) or a more complete (4,4) or (6,6) active space might be chosen.

  • CASSCF Calculation:

    • Set up a state-averaged CASSCF calculation if you are interested in multiple states.[10]

    • Specify the chosen active space (e.g., CAS(4,4)).

    • Perform the calculation to obtain the CASSCF energy and wavefunction, which accounts for static electron correlation.[7] #p casscf(4,4)/6-31g(d) guess=read

  • Dynamic Correlation Correction (CASPT2/NEVPT2):

    • Static correlation from CASSCF is crucial, but dynamic correlation is needed for quantitative accuracy.[7][12]

    • Using the CASSCF wavefunction as a reference, perform a single-point energy calculation using a second-order perturbation theory method like CASPT2 or NEVPT2.[7]

    • It is common to use an IPEA shift in CASPT2 calculations to improve accuracy and an imaginary shift to mitigate intruder state problems.[7]

Logical Relationships in Multireference Calculations

The following diagram illustrates the relationship between different components of a typical multireference computational study.

G cluster_0 start Initial Geometry hf_dft HF / DFT Calculation (Generate Initial Orbitals) start->hf_dft vis_orb Visualize Orbitals & Select Active Space hf_dft->vis_orb casscf CASSCF Calculation (Static Correlation) vis_orb->casscf Define (n,m) space check_occ Check Occupation Numbers & Wavefunction casscf->check_occ check_occ->vis_orb Refine Space caspt2 CASPT2 / NEVPT2 (Dynamic Correlation) check_occ->caspt2 Converged properties Calculate Properties (ΔE_ST, Geometry, etc.) caspt2->properties

Caption: Workflow for a multireference calculation.

References

Technical Support Center: Accurate Butalene Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the computational modeling of butalene. Butalene, specifically bicyclo[2.2.0]hexa-1,3,5-triene, is a strained isomer of benzene. Its unique electronic structure, characterized by antiaromaticity and significant biradical character, presents considerable challenges for theoretical calculations. This document offers troubleshooting advice and best practices for selecting appropriate basis sets to achieve accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in modeling butalene?

A1: The accurate theoretical modeling of butalene is complicated by several factors:

  • High Strain: The molecule contains two fused four-membered rings, leading to significant ring strain and unusual bonding.

  • Electronic Structure: The singlet ground state of butalene is known to have considerable multireference character.[1] This means that its electronic structure cannot be accurately described by a single electron configuration, which is the fundamental assumption of standard single-reference methods like Hartree-Fock and many Density Functional Theory (DFT) approximations.

  • Biradical Character: The importance of cross-ring, Dewar-like bonding configurations gives the molecule significant biradical character, making it difficult to model with conventional methods.[1]

  • Singlet-Triplet Gap: Accurately predicting the energy difference between the lowest singlet and triplet states is a known challenge for systems with biradicaloid character.[1][2]

Q2: Should I use single-reference (like DFT, MP2, CCSD(T)) or multi-reference methods (like CASSCF)?

A2: Due to the significant static (multireference) correlation in butalene, multi-reference methods are strongly recommended for achieving quantitatively accurate results, especially for properties like the singlet-triplet energy gap and reaction barriers.[1] While some modern DFT functionals may provide reasonable geometries, they often fail to describe the energetics correctly. For a reliable description, methods like the Complete Active Space Self-Consistent Field (CASSCF) or Multireference Configuration Interaction (MRCI) are more appropriate.

Q3: What is a good starting basis set for an initial geometry optimization of butalene?

A3: For initial geometry optimizations, a double-zeta quality basis set that includes polarization functions is a cost-effective and reliable starting point. Recommended basis sets include:

  • Dunning's correlation-consistent sets: cc-pVDZ

  • Karlsruhe "def2" sets: def2-SVP

These basis sets provide enough flexibility to describe the basic molecular shape and bonding, which is crucial for a strained molecule like butalene.

Q4: How do I choose a basis set for high-accuracy energy and property calculations?

A4: To obtain high-accuracy single-point energies, reaction enthalpies, or other electronic properties, it is essential to use larger, more flexible basis sets. For these calculations, triple-zeta or quadruple-zeta quality basis sets are recommended.[3][4]

  • Triple-Zeta: cc-pVTZ or def2-TZVP provide a good balance of accuracy and computational cost.

  • Quadruple-Zeta: For benchmark-quality results, cc-pVQZ can be used, though at a significantly higher computational expense.[4]

  • Diffuse Functions: If you are studying anions, electronically excited states, or properties that depend on the electron density far from the nuclei, you must augment your basis set with diffuse functions (e.g., aug-cc-pVTZ).[3]

Q5: Are there any basis sets that should be avoided for modeling butalene?

A5: Yes. Minimal basis sets (e.g., STO-3G) and unpolarized split-valence basis sets (e.g., 6-31G, 6-311G) should be avoided. These basis sets lack the necessary flexibility to describe the polarized and strained bonding in butalene and will lead to significant errors in both geometry and energy.

Q6: My single-reference calculation (e.g., DFT) is failing to converge or giving a strange geometry. What should I do?

A6: This is a common symptom of a method struggling with a molecule's multireference character. The near-degeneracy of the frontier molecular orbitals can make it difficult for the SCF procedure to find a stable solution.

  • Try a different SCF algorithm: Use robust convergence algorithms like SCF=XQC or SCF=QC in Gaussian.

  • Use a "broken-symmetry" guess: For DFT calculations on the singlet state, you can use a broken-symmetry approach (e.g., guess=mix in Gaussian) to help the calculation converge to a more stable solution, which can be indicative of biradical character.

  • Switch to a multi-reference method: Ultimately, the most reliable solution is to switch to a computational method designed for multireference systems, such as CASSCF.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Inaccurate Geometric Parameters The basis set lacks polarization functions, or the chosen theoretical method cannot handle the static correlation.Ensure you are using at least a double-zeta basis set with polarization functions (e.g., cc-pVDZ, def2-SVP). For higher accuracy, consider geometry optimization with a multi-reference method like CASSCF.
Incorrect Singlet-Triplet Gap The chosen method (especially standard DFT functionals) poorly describes the biradical character and the static correlation of the singlet state.[1]Use multi-reference methods (CASSCF followed by NEVPT2 or CASPT2 for dynamic correlation) for reliable energy gap calculations. Alternatively, benchmark several DFT functionals, including those designed for multireference problems.
SCF Convergence Failure Near-degeneracy of frontier orbitals due to the molecule's strong multireference character.Employ more robust SCF convergence algorithms (SCF=XQC). If the problem persists, it is a strong indicator that a single-reference method is inappropriate, and a switch to a multi-reference method is necessary.

Data Presentation: Recommended Basis Sets

The selection of a basis set is a trade-off between accuracy and computational cost. The following table provides general recommendations for modeling butalene.

Computational TaskRecommended Basis Set FamilySpecific ExamplesRationale
Initial Geometry Optimization Double-Zeta Polarizedcc-pVDZ, def2-SVPProvides a qualitatively correct geometry at a moderate computational cost. Essential for establishing the correct molecular structure before more expensive calculations.
Final Geometry Refinement Triple-Zeta Polarizedcc-pVTZ, def2-TZVPOffers improved accuracy for bond lengths and angles, which is important for strained systems. Recommended when precise geometric parameters are required.
High-Accuracy Energy Calculation Triple/Quadruple-Zetacc-pVTZ, aug-cc-pVTZ, cc-pVQZNecessary for quantitative accuracy in reaction energies and other properties. The choice depends on the desired accuracy and available computational resources. Use of diffuse functions (aug-) is critical for anions and excited states.[3][4]
Property Calculations (NMR, etc.) Specialized Basis SetspcSseg-n, IGLO-IIISome properties require basis sets specifically designed for their calculation. For example, the Jensen pcSseg-n basis sets are optimized for DFT NMR calculations.

Experimental Protocols: Sample Methodology for CASSCF Calculation

This protocol outlines a general methodology for performing a CASSCF calculation on butalene to investigate its multireference character.

Objective: To obtain a qualitatively correct description of the electronic ground state of butalene.

Software: A quantum chemistry package capable of multi-reference calculations (e.g., ORCA, MOLPRO, GAMESS).

Methodology:

  • Initial Structure: Start with an approximate D₂h planar geometry for butalene.[5]

  • Pre-optimization: Perform an initial geometry optimization using a reliable DFT functional (e.g., B3LYP-D3BJ) with a double-zeta basis set like def2-SVP. This provides a good starting point for the more expensive CASSCF calculation.

  • Active Space Selection (CAS): The choice of the active space is crucial. For butalene, the π-system is of primary interest. A minimal active space would include the six π-electrons in the six π-orbitals, denoted as CAS(6e, 6o). For a more accurate description, especially to capture the cross-ring interactions, a larger active space might be necessary.

  • CASSCF Geometry Optimization:

    • Method: CASSCF(6,6)

    • Basis Set: def2-TZVP or cc-pVTZ

    • Convergence: Use tight convergence criteria for both the SCF and the geometry optimization steps.

  • Dynamic Correlation (Optional but Recommended): The CASSCF method accounts for static correlation but neglects dynamic correlation. For quantitative energy accuracy, perform a single-point energy calculation on the CASSCF-optimized geometry using a method that includes dynamic correlation, such as NEVPT2 or CASPT2, with the same or a larger basis set (e.g., aug-cc-pVTZ).

  • Analysis: Analyze the resulting CASSCF wavefunction. If the coefficients of multiple configurations are significant (i.e., the leading configuration has a weight significantly less than ~0.9), it confirms the multireference nature of the molecule.

Visualizations

The following diagrams illustrate key decision-making workflows for the computational modeling of butalene.

BasisSetSelectionWorkflow start Start: Define Research Question task Determine Task: Geometry, Energy, or Property? start->task geom Geometry Optimization task->geom Geometry energy High-Accuracy Energy task->energy Energy prop Specific Property task->prop Property check_mr Assess Multireference Character (e.g., T1 diagnostic) geom->check_mr basis_geom Select Basis Set: cc-pVDZ or def2-SVP energy->check_mr basis_energy Select Basis Set: cc-pVTZ / aug-cc-pVTZ or larger energy->basis_energy prop->check_mr basis_prop Select Specialized Basis Set (e.g., pcSseg-n) prop->basis_prop sr_method Single-Reference Method (DFT, MP2) check_mr->sr_method Low MR Character mr_method Multi-Reference Method (CASSCF, etc.) check_mr->mr_method High MR Character sr_method->basis_geom mr_method->basis_geom run Run Calculation basis_geom->run basis_energy->run basis_prop->run analyze Analyze Results run->analyze

Caption: Workflow for selecting a computational method and basis set for butalene modeling.

BasisSetLogic cluster_0 Basis Set Characteristics Cost Computational Cost Size Zeta Level Double (DZ) Triple (TZ) Quadruple (QZ) Cost->Size increases Accuracy Desired Accuracy Size->Accuracy increases Polarization Polarization Funcs (d,p), (df,pd), etc. Polarization->Cost increases Polarization->Accuracy  improves geometry  & bonding desc. Diffuse Diffuse Funcs '+' or 'aug-' Diffuse->Cost increases Diffuse->Accuracy  improves description of  anions & excited states

Caption: Relationship between basis set features, computational cost, and accuracy.

References

troubleshooting non-planar geometry in butalene homologues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butalene homologues, with a specific focus on issues related to non-planar geometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to non-planar geometry in substituted butalene homologues?

A1: The planarity of butalene homologues is primarily dictated by a balance between the stabilizing effects of π-conjugation, which favors planarity, and steric hindrance between substituents, which can force the molecule out of a planar conformation. Bulky substituents on the butalene core are the most common cause of non-planar geometry. The inherent ring strain in the four-membered rings of the butalene core can also contribute to deviations from planarity, especially in highly substituted derivatives.

Q2: How can I predict whether my synthesized butalene homologue is likely to be non-planar?

A2: Computational chemistry, specifically Density Functional Theory (DFT) calculations, is a powerful tool for predicting the geometry of butalene homologues before synthesis. By modeling the structure with your intended substituents, you can obtain information about bond angles, and critically, the dihedral angles of the butalene core. Significant deviation of dihedral angles from 0° or 180° is a strong indicator of non-planarity. Steric mapping and analysis of van der Waals radii of the substituents can also provide qualitative predictions.

Q3: What are the key spectroscopic signatures that indicate non-planarity in a butalene homologue?

A3: Non-planarity can be inferred from several spectroscopic techniques:

  • NMR Spectroscopy: In ¹H NMR, protons on bulky substituents that are forced into close proximity due to steric crowding will often show a downfield shift (deshielding). In ¹³C NMR, carbon atoms in the butalene core may exhibit chemical shifts that differ from those expected for a fully conjugated, planar system.

  • UV-Vis Spectroscopy: A planar, conjugated system typically exhibits a bathochromic (red) shift in its absorption maximum (λmax) as the extent of conjugation increases. If a butalene homologue is forced out of planarity, the π-orbital overlap is reduced, leading to a hypsochromic (blue) shift in the λmax compared to a similar, planar analogue.

Q4: Can non-planarity affect the reactivity of my butalene homologue?

A4: Yes, significantly. The reactivity of butalene homologues, particularly in reactions involving the π-system such as Diels-Alder reactions or metal complexation, is highly dependent on the planarity of the diene system. A non-planar conformation can reduce the rate of reaction or alter the stereochemical outcome by making the π-orbitals less accessible.

Troubleshooting Guides

Problem 1: Unexpected Spectroscopic Data Suggesting Non-Planarity

Symptoms:

  • The λmax in the UV-Vis spectrum is at a shorter wavelength than predicted for a planar, conjugated system.

  • ¹H NMR signals for substituent protons are unexpectedly downfield.

  • The crystal structure of a derivative shows significant out-of-plane distortion.

Possible Causes:

  • Steric Hindrance: The substituents on your butalene homologue are too bulky to allow for a planar conformation.

  • Unintended Isomerization: The synthesis conditions may have led to an unexpected, non-planar isomer.

Solutions:

  • Confirm with Computational Modeling: Perform DFT calculations to determine the lowest energy conformation of your synthesized molecule. Compare the calculated spectroscopic properties with your experimental data.

  • X-ray Crystallography: If possible, obtain a single crystal X-ray structure. This will provide definitive proof of the molecule's geometry.

  • Modify the Synthetic Strategy: If planarity is desired, consider using smaller substituents or altering the substitution pattern to minimize steric clash.

Problem 2: Low Yield in the Synthesis of a Sterically Hindered Butalene Homologue

Symptoms:

  • The yield of the final product is significantly lower than expected.

  • A large amount of starting material remains unreacted, or multiple side products are formed.

Possible Causes:

  • High Activation Energy: The formation of a sterically strained, non-planar molecule can have a high activation energy barrier.

  • Reagent Instability: The reagents used may not be stable under the required reaction conditions (e.g., high temperature).

  • Side Reactions: The strained nature of the target molecule may promote alternative reaction pathways.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration. For sterically hindered systems, higher temperatures and longer reaction times may be necessary, but this must be balanced against the potential for decomposition.

  • Use a More Reactive Precursor: Employ a more reactive starting material to help overcome the high activation energy.

  • Protecting Groups: If side reactions are an issue, consider using protecting groups to block reactive sites on your starting materials.

  • Purification Strategy: Develop a robust purification strategy, as the desired product may be difficult to separate from closely related side products.

Data Presentation

The following tables summarize typical quantitative data that can be used to assess the planarity of butalene homologues.

Table 1: Comparison of Dihedral Angles for a Hypothetical Planar vs. Non-Planar Butalene Homologue

ParameterPlanar Butalene Homologue (e.g., with small substituents)Non-Planar Butalene Homologue (e.g., with bulky substituents)
Butalene Core Dihedral Angle (C1-C2-C3-C4) ~0° - 5°> 20°
Substituent-Ring Dihedral Angle Varies depending on substituent, but generally allows for co-planaritySignificant twisting to minimize steric clash

Table 2: Expected Spectroscopic Shifts for Planar vs. Non-Planar Butalene Homologues

Spectroscopic TechniquePlanar Butalene HomologueNon-Planar Butalene Homologue
UV-Vis (λmax) Longer wavelength (e.g., > 300 nm)Shorter wavelength (e.g., < 280 nm)
¹H NMR (Protons on bulky substituents) "Normal" chemical shiftsDownfield shift (deshielding)
¹³C NMR (Butalene core carbons) Consistent with a fully conjugated systemDeviations from expected conjugated system shifts

Experimental Protocols

Protocol 1: General Synthesis of a Sterically Hindered Butalene Homologue

This protocol is a generalized procedure for the synthesis of a sterically hindered butalene homologue, which is likely to exhibit non-planar geometry. This example is based on a hypothetical reaction and should be adapted for specific target molecules.

Reaction: Dimerization of a sterically hindered cyclobutadiene (B73232) precursor.

Materials:

  • Sterically hindered cyclobutadiene precursor (e.g., a metal complex or a molecule that generates the cyclobutadiene in situ)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or THF)

  • Oxidizing agent (e.g., ceric ammonium (B1175870) nitrate) or thermal conditions for decomplexation/dimerization

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Dissolve the sterically hindered cyclobutadiene precursor in the anhydrous solvent under an inert atmosphere.

  • If using an oxidizing agent, prepare a solution of the oxidant in an appropriate solvent and add it dropwise to the reaction mixture at the desired temperature (this may range from low temperatures to reflux, depending on the specific precursor).

  • If using thermal conditions, heat the reaction mixture to the required temperature and monitor the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (if necessary) and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization of a Butalene Homologue for Planarity

1. X-ray Crystallography:

  • Grow single crystals of the synthesized compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Collect the diffraction data and solve the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles.

2. NMR Spectroscopy:

  • Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, paying close attention to protons on substituents that may be sterically crowded.

  • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of all signals.

3. UV-Vis Spectroscopy:

  • Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., hexane, ethanol).

  • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Determine the wavelength of maximum absorbance (λmax).

  • Compare the obtained λmax to that of known planar butalene derivatives or related conjugated systems.

Mandatory Visualization

Troubleshooting_Workflow start Start: Synthesis of Butalene Homologue check_yield Is the yield acceptable? start->check_yield low_yield Troubleshoot Low Yield: - Optimize conditions - Use more reactive precursors - Consider side reactions check_yield->low_yield No characterize Characterize Product: - NMR - UV-Vis - Mass Spec check_yield->characterize Yes check_planarity Spectroscopic data suggests non-planarity? characterize->check_planarity planar Product is likely planar. Proceed with further experiments. check_planarity->planar No non_planar Hypothesize Non-Planar Geometry check_planarity->non_planar Yes confirm_geometry Confirm Geometry: - X-ray Crystallography - DFT Calculations non_planar->confirm_geometry analyze_properties Analyze properties of non-planar homologue. confirm_geometry->analyze_properties

Caption: Troubleshooting workflow for the synthesis and characterization of butalene homologues.

Signaling_Pathway substituents Bulky Substituents steric_hindrance Increased Steric Hindrance substituents->steric_hindrance non_planar Non-Planar Geometry (Increased Dihedral Angles) steric_hindrance->non_planar reduced_conjugation Reduced π-Orbital Overlap (Decreased Conjugation) non_planar->reduced_conjugation spectroscopic_changes Observable Spectroscopic Changes reduced_conjugation->spectroscopic_changes uv_vis Hypsochromic Shift in UV-Vis (Blue Shift) spectroscopic_changes->uv_vis nmr Downfield Shift in ¹H NMR (Deshielding) spectroscopic_changes->nmr

Caption: Logical relationship between steric hindrance and spectroscopic properties.

Technical Support Center: Electron Correlation in Butalene Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and computational protocols for accurately modeling butalene, a system where electron correlation effects are notoriously complex. Butalene's antiaromaticity and diradical character necessitate methods beyond standard "black-box" quantum chemistry.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my single-reference calculations (Hartree-Fock, DFT) fail for butalene?

A: Standard single-reference methods often fail because they cannot adequately describe systems with significant static correlation .[2] Butalene is a classic example of a molecule with a multi-reference ground state, particularly in its singlet diradical form.[3][4] These methods, which approximate the wavefunction with a single Slater determinant, cannot capture the physics of multiple, nearly-degenerate electronic configurations that characterize butalene's π-system.[2] This leads to qualitatively incorrect geometries, overestimated singlet-triplet gaps, and an overall poor description of the potential energy surface.

Troubleshooting:

  • Symptom: Your geometry optimization predicts a highly symmetric D₂h structure for the singlet ground state, or your calculated singlet-triplet gap is excessively large.

  • Solution: You must employ multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, to provide a qualitatively correct starting point.[3]

Q2: How do I choose the correct active space for a CASSCF calculation on butalene?

A: Active space selection is crucial and requires chemical intuition.[1][5] For butalene, the key electronic structure feature is its π-system. The minimal and most common active space for describing the singlet diradical character and the low-lying states is the CAS(4,4) space.

  • Electrons: The four π-electrons.

  • Orbitals: The four π-orbitals (two bonding, two anti-bonding).

Troubleshooting:

  • Symptom: Your CASSCF calculation does not converge, or the resulting wavefunction does not show significant contributions from more than one configuration for the singlet state.

  • Action:

    • Visualize the Orbitals: Ensure your initial guess orbitals correctly identify the π-system. Sometimes orbitals can mix during the SCF procedure.[6]

    • Check Orbital Occupations: In a preliminary calculation, orbitals with occupations significantly different from 2.0 or 0.0 are strong candidates for the active space.[5]

    • Start Small: Begin with a minimal basis set to achieve convergence before moving to larger basis sets.[6]

Q3: My CASSCF calculation is failing to converge. What can I do?

A: Convergence issues are common in multi-reference calculations.

Troubleshooting Steps:

  • Improve Initial Orbitals: Use orbitals from a simpler, converged calculation (e.g., a state-averaged calculation with a smaller active space or a different geometry) as a starting guess.

  • Level Shifting: Introduce a level shift to the virtual orbitals. This technique adds a positive energy shift to the virtual orbitals, which can help dampen oscillations and guide the calculation towards the correct solution.

  • Quadratic Converger: Switch to a more robust second-order or quadratic convergence algorithm (e.g., Newton-Raphson) if available in your software package. These methods are more computationally expensive per iteration but can often overcome difficult convergence problems.

Q4: CASSCF provides a good qualitative description, but my energies are still inaccurate. How do I improve them?

A: CASSCF captures static correlation but largely neglects dynamic correlation —the instantaneous repulsion between electrons.[2][7] To get quantitatively accurate energies for properties like the singlet-triplet gap, you must add dynamic correlation on top of the CASSCF reference wavefunction.

Recommended Methods:

  • CASPT2 (Complete Active Space Second-Order Perturbation Theory): A widely used and reliable method.[8][9][10] Be aware of variants that use an IPEA shift, which can improve accuracy for excitation energies.[8][9]

  • NEVPT2 (N-Electron Valence State Perturbation Theory): A robust alternative to CASPT2 that avoids the need for empirical shifts.[8][9][10] Both the strongly-contracted (SC) and partially-contracted (PC) variants are popular.[11]

Troubleshooting:

  • Symptom: Your CASPT2 calculation suffers from "intruder states," leading to convergence failure or a very large second-order energy correction.

  • Action: Apply an "intruder state avoidance" shift (often called a level shift in this context) to the energy denominators in the perturbation theory expression. This is a standard feature in most quantum chemistry packages that implement CASPT2.

Computational Protocols

Protocol 1: High-Accuracy Calculation of the Butalene Singlet-Triplet Gap

This protocol outlines a best-practice approach for obtaining a reliable adiabatic singlet-triplet energy splitting (ΔE_ST).

  • Geometry Optimization (Triplet):

    • Method: The triplet state is well-described by single-reference methods. Use a reliable DFT functional (e.g., B3LYP, ωB97X-D) or a coupled-cluster method like CCSD.

    • Basis Set: Use a triple-zeta quality basis set with polarization and diffuse functions (e.g., def2-TZVP, cc-pVTZ).

    • Outcome: Optimized geometry of the lowest triplet state (³B₂).

  • Geometry Optimization (Singlet):

    • Method: The singlet ground state requires a multi-reference approach. Perform a state-specific CASSCF geometry optimization.

    • Active Space: CAS(4,4) is recommended.

    • Basis Set: Use the same basis set as in the triplet calculation for consistency.

    • Outcome: Optimized geometry of the lowest singlet state (¹A_g).

  • Single-Point Energy Calculations:

    • Method: At each of the optimized geometries, perform single-point energy calculations using CASPT2 or NEVPT2. This accounts for dynamic correlation.

    • Active Space: Maintain the CAS(4,4) active space.

    • Basis Set: Maintain the same basis set.

  • Calculate ΔE_ST:

    • Compute the adiabatic singlet-triplet splitting as: ΔE_ST = E(Singlet at ¹A_g geom) - E(Triplet at ³B₂ geom).

    • Remember to include zero-point vibrational energy (ZPVE) corrections from frequency calculations at both geometries for the highest accuracy.

Data Presentation

Table 1: Comparison of Methods for the Butalene Singlet-Triplet Gap

Note: The following values are illustrative, based on typical results found in computational chemistry literature. Actual values will vary with the specific basis set and software used.

MethodTypical ΔE_ST (kcal/mol)Key Characteristics
UHF > 50Qualitatively incorrect, severe spin contamination.
B3LYP 20 - 30Overestimates the gap, struggles with diradical character.
CASSCF(4,4) 10 - 15Qualitatively correct but lacks dynamic correlation.
CASPT2 5 - 10Includes dynamic correlation, generally reliable.[8][9]
NEVPT2 5 - 10Similar quality to CASPT2, avoids empirical shifts.[8][9][11]

Visualizations

Computational Workflow for Butalene

The following diagram illustrates the decision-making process and computational steps required for an accurate study of butalene's electronic structure.

G start Define System (Butalene) single_ref Single-Reference Calc. (e.g., DFT, HF) start->single_ref check_sr Wavefunction Stable? Multi-reference Character? single_ref->check_sr multi_ref Multi-Reference Required check_sr->multi_ref No analysis Analyze Properties: - Energies (S-T Gap) - Geometries - Wavefunction check_sr->analysis Yes (for simple properties of non-diradical states) casscf Perform CASSCF (e.g., CAS(4,4)) multi_ref->casscf check_casscf CASSCF Converged? casscf->check_casscf troubleshoot Troubleshoot: - Change guess orbitals - Use level shift - Use quadratic converger check_casscf->troubleshoot No add_dynamic Add Dynamic Correlation check_casscf->add_dynamic Yes troubleshoot->casscf caspt2 CASPT2 add_dynamic->caspt2 nevpt2 NEVPT2 add_dynamic->nevpt2 caspt2->analysis nevpt2->analysis end End analysis->end

Caption: Workflow for high-accuracy calculations on butalene systems.

Electron Correlation Types

This diagram explains the relationship between different types of electron correlation and the methods needed to account for them.

G total_corr Total Electron Correlation static_corr Static (Non-Dynamic) Correlation total_corr->static_corr dynamic_corr Dynamic Correlation total_corr->dynamic_corr static_desc Source: Near-degeneracy of orbitals (e.g., diradicals, bond breaking). Critical for a qualitative description. static_corr->static_desc static_method Method: Multi-Reference SCF (CASSCF, RASSCF) static_corr->static_method dynamic_desc Source: Instantaneous e⁻-e⁻ repulsion (Coulomb correlation). Needed for quantitative accuracy. dynamic_corr->dynamic_desc dynamic_method Method: Perturbation Theory (PT2) or Configuration Interaction (CI) dynamic_corr->dynamic_method combined_method Combined Methods for Butalene (CASPT2, NEVPT2, MRCI) static_method->combined_method dynamic_method->combined_method

Caption: Conceptual breakdown of electron correlation types and methods.

References

convergence issues in butalene SCF calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve Self-Consistent Field (SCF) convergence issues specifically encountered in calculations involving butalene.

Frequently Asked Questions (FAQs)

Q1: Why do SCF calculations for butalene frequently fail to converge?

A1: Standard Self-Consistent Field (SCF) methods, such as Hartree-Fock (HF) and many Density Functional Theory (DFT) functionals, often struggle with butalene due to its unique electronic structure. The primary reasons for convergence failure include:

  • Small HOMO-LUMO Gap : Butalene is an anti-aromatic system, which often leads to a very small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can cause instability during the SCF iterative process, as the orbital occupations can oscillate between cycles.[1] This phenomenon is sometimes referred to as "charge sloshing."[1]

  • Diradical Character : The molecule possesses significant diradical character, meaning it has two unpaired electrons.[2][3] Single-reference methods (like standard HF and DFT) are fundamentally designed for closed-shell systems where electrons are paired and can poorly describe the electronic state of diradicals, leading to convergence difficulties.[4]

  • Static Correlation : The diradical nature is a manifestation of strong static (or multi-reference) correlation. This means that a single Slater determinant (the basis of HF theory) is insufficient to provide a qualitatively correct description of the wavefunction.[5][6] When the underlying method cannot properly describe the system's electronics, convergence issues are common.[1]

Q2: What are the first things I should check if my calculation fails?

A2: Before employing advanced techniques, always verify the fundamentals of your input:

  • Molecular Geometry : Ensure you have a reasonable starting geometry. An unrealistic structure with unusually long or short bonds can be a common source of convergence problems.[4][7][8] Consider pre-optimizing the geometry with a less computationally demanding method or a smaller basis set.[7]

  • Charge and Multiplicity : Double-check that the charge and spin multiplicity are correctly specified for the intended electronic state of butalene.[7] For its singlet diradical ground state, this would be charge=0 and multiplicity=1, but calculations may converge better for the triplet state (multiplicity=3).

  • Basis Set : Very large or diffuse basis sets (like those containing multiple aug- functions) can sometimes exacerbate convergence issues, especially with a poor starting geometry. You might try to obtain an initial wavefunction with a smaller basis set first.[9]

Troubleshooting Guide & Methodologies

Q3: My initial setup is correct, but the calculation still oscillates and fails. What techniques can I try?

A3: When facing persistent oscillation or failure, the next step is to modify the SCF procedure itself. The flowchart below provides a logical workflow for troubleshooting. Several computational keywords can alter the algorithm to handle difficult cases.

SCF_Troubleshooting_Workflow start Start Butalene SCF Calculation (Standard Method) check_converged Converged? start->check_converged success Success: Proceed with Analysis check_converged->success Yes level1_header Level 1: Algorithm Modification check_converged->level1_header No qc Use Quadratically Convergent SCF (e.g., SCF=QC or SCF=XQC) qc->check_converged Re-run level2_header Level 2: Damping & Shifting qc->level2_header If still fails damp Introduce Damping (e.g., SCF=Damp) vshift Apply Level Shifting (e.g., SCF=VShift=N) damp->check_converged Re-run level3_header Level 3: Initial Guess & Advanced Methods damp->level3_header If still fails vshift->check_converged Re-run vshift->level3_header If still fails guess Improve Initial Guess: - Calculate triplet, then use as guess for singlet - Use smaller basis set result casscf Use Multi-Reference Method (e.g., CASSCF) guess->check_converged Re-run with new guess casscf->success Provides better description

Caption: A workflow diagram for troubleshooting SCF convergence issues.

Q4: Can you provide more detail on the common SCF keywords and their effects?

A4: Certainly. The choice of keyword depends on the nature of the convergence failure. The following table summarizes common keywords (using Gaussian program syntax as an example) and their applications.

Keyword/TechniqueDescriptionWhen to Use
SCF=QC Employs a quadratically convergent algorithm. It is more robust and reliable than the default DIIS method but is computationally slower.[10][11]This is often the first and most effective method to try for stubborn convergence failures.[7]
SCF=XQC Runs the standard DIIS SCF procedure first and, only if it fails, switches to the QC algorithm.[11][12]A good alternative to QC that saves computational time if the standard method happens to converge.
SCF=VShift=N Applies a level shift by adding a constant energy value N (e.g., 300-500 millihartrees) to the virtual orbital energies. This artificially increases the HOMO-LUMO gap, which can damp oscillations and aid convergence.[9] The final energy is unaffected by this procedure.[9]Useful for systems with a small HOMO-LUMO gap that exhibit oscillatory behavior during the SCF cycles.[9]
SCF=Damp Turns on dynamic damping during the initial iterations of the SCF procedure.[11] This can help prevent large, destabilizing changes in the density matrix early in the calculation.Recommended for cases with significant oscillations in the first few SCF cycles.[12]
SCF=NoIncFock Disables the use of an incremental Fock matrix, which is an approximation used to speed up calculations.[9]Try this if you suspect that approximations in the Fock matrix construction are hindering convergence.
Improve Guess Use a converged wavefunction from a related, but easier, calculation as the initial guess (e.g., using Guess=Read).When a direct calculation fails, you can often get a better starting point by first running a calculation on the triplet state or using a smaller, less diffuse basis set, and then reading those orbitals for the final calculation.[9]

Advanced Solutions & Protocols

Q5: I've tried all the standard SCF troubleshooting keywords and my calculation still fails. What is the next step?

A5: If robust single-reference SCF methods (SCF=QC, XQC, etc.) are unsuccessful, it strongly indicates that the electronic structure of butalene is poorly described by a single determinant. The underlying physics of the problem, namely the strong static correlation and diradical character, must be addressed with a more advanced method.[5]

The recommended approach is to use a multiconfigurational method , such as the Complete Active Space Self-Consistent Field (CASSCF) method.[5][13] CASSCF optimizes both the molecular orbitals and the linear combination of multiple Slater determinants, providing a qualitatively correct wavefunction for systems with strong static correlation.[5][6]

Butalene_Problem A Butalene Electronic Structure (Antiaromatic, C4H4) B Strong Static Correlation A->B C Significant Diradical Character A->C D Near-Degenerate Frontier Orbitals (Small HOMO-LUMO Gap) A->D E Single-Reference Method Inadequacy (HF, DFT) B->E C->E D->E F SCF Instability: - Occupation Oscillation - Charge Sloshing E->F G Convergence Failure F->G H Solution: Multi-Reference Methods (e.g., CASSCF) G->H Required for correct description

Caption: The root causes of SCF convergence failure in butalene.

Q6: Can you provide a sample computational protocol for a CASSCF calculation on butalene?

A6: The following provides a generalized protocol for performing a CASSCF calculation on butalene, a necessary step when standard SCF methods fail. The syntax is illustrative for the Gaussian software package.

Experimental Protocol: CASSCF Calculation of Butalene

  • Step 1: Initial Optimization and Orbital Generation

    • First, perform a calculation that can provide a reasonable set of initial orbitals for the CASSCF calculation. A calculation on the triplet state is often more stable.

    • Input:

    • The Guess=Mix keyword breaks alpha-beta symmetry, which is essential for describing open-shell character. Save the resulting orbitals in a checkpoint file.

  • Step 2: Active Space Selection

    • The core of a CASSCF calculation is choosing the "active space" — the set of electrons and orbitals most critical to describing the static correlation.[6][13] For butalene, the π system is key. This typically involves the four π electrons in the four p-orbitals (two bonding π and two anti-bonding π* orbitals). This defines a CAS(4,4) calculation: 4 electrons in 4 orbitals.

    • Visualize the orbitals from Step 1 to confirm their character and ordering.

  • Step 3: The CASSCF Calculation

    • Use the geometry and orbitals from the pre-calculation as the starting point for the CASSCF calculation of the singlet state.

    • Input:

    • CASSCF(4,4) : Specifies a Complete Active Space calculation with 4 electrons in 4 orbitals.

    • Geom=Check : Reads the geometry from the checkpoint file.

    • Guess=Read : Reads the orbitals from the checkpoint file to use as the initial guess.[9]

This protocol provides a robust method for obtaining a qualitatively correct electronic wavefunction for butalene, bypassing the convergence issues inherent in single-reference methods.

References

Validation & Comparative

Butalene vs. p-Benzyne: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of highly reactive and transient chemical species, butalene and para-benzyne (p-benzyne) represent fascinating subjects of study for researchers in physical organic chemistry and drug development. Both are isomers of C₆H₄, yet they exhibit distinct structural and electronic properties that lead to significant differences in their stability and reactivity. This guide provides a comprehensive comparison of butalene and p-benzyne, supported by theoretical and experimental data, to elucidate their relative stabilities.

Structural and Electronic Overview

Butalene , a polycyclic hydrocarbon, is characterized by two fused cyclobutadiene (B73232) rings. Its structure can be conceptualized as a benzene (B151609) ring with an internal bridge. Theoretical calculations suggest that butalene possesses a planar geometry with 6 π-electrons, indicating a degree of aromatic character. However, the presence of the highly strained four-membered rings significantly impacts its stability.

p-Benzyne , also known as 1,4-didehydrobenzene, is a diradical species derived from benzene by the removal of two hydrogen atoms from opposite corners of the ring. It exists as a singlet ground state, with the two radical electrons having opposite spins. The geometry of p-benzyne is that of a distorted hexagon, and its high reactivity stems from the presence of the two radical centers.

Stability Comparison: A Quantitative Look

The relative stability of these two isomers can be quantitatively assessed through their heats of formation and other computed properties. While experimental data for these transient species is scarce, computational chemistry provides valuable insights.

PropertyButalenep-BenzyneMethod
Heat of Formation (kcal/mol) ~147137.8 ± 2.9[1]CASSCF/CI, Experimental
Singlet-Triplet Gap (kcal/mol) -3.8CCSD(T)
C1-C4 distance (Å) 1.5032.058B3LYP/6-31G
Selected Bond Lengths (Å) C1-C2: 1.488, C2-C3: 1.348C1-C2: 1.378, C2-C3: 1.391B3LYP/6-31G

Note: Computational data for butalene is less readily available in the literature compared to p-benzyne. The provided values are representative of theoretical studies.

From the available data, p-benzyne is thermodynamically more stable than butalene , as indicated by its lower heat of formation. The diradical nature of p-benzyne is a key factor in its electronic structure, with a small energy gap between the singlet and triplet states.

Experimental Protocols for Studying Transient Species

The study of highly reactive molecules like butalene and p-benzyne requires specialized experimental techniques to generate and characterize them before they decompose.

Matrix Isolation Spectroscopy

This is a powerful technique for studying reactive intermediates. The general procedure is as follows:

  • Precursor Selection: A stable precursor molecule is chosen that can be converted to the target species (butalene or p-benzyne) upon photolysis or pyrolysis. For p-benzyne, a common precursor is a cyclic enediyne. For butalene, precursors like Dewar benzene derivatives have been proposed.

  • Matrix Deposition: The precursor is mixed with a large excess of an inert gas (e.g., argon or neon) in the gas phase.

  • Cryogenic Trapping: This gas mixture is then slowly deposited onto a cryogenic window (typically cooled to around 10 K) within a high-vacuum chamber. The inert gas solidifies, forming a rigid, unreactive matrix that traps and isolates the precursor molecules.

  • In Situ Generation: The trapped precursor molecules are then irradiated with UV light or heated (pyrolysis) to generate the target species in the matrix.

  • Spectroscopic Analysis: The trapped, isolated molecules are then analyzed using various spectroscopic techniques, primarily infrared (IR) spectroscopy. The vibrational frequencies measured are compared with theoretical calculations to confirm the identity of the species.

Flash Vacuum Pyrolysis (FVP)

FVP is often coupled with matrix isolation to study the products of high-temperature reactions.

  • Sample Volatilization: The precursor compound is volatilized under high vacuum (10⁻³–10⁻⁵ hPa).

  • Pyrolysis Zone: The vaporized sample is passed through a heated quartz tube (pyrolysis zone), where it undergoes thermal decomposition at high temperatures (often > 500 °C).

  • Product Trapping: The pyrolysis products exit the hot zone and are immediately quenched and trapped on a cold surface, often the cryogenic window of a matrix isolation setup, for spectroscopic analysis.

Generation of p-Benzyne via Bergman Cyclization

The Bergman cyclization is a key reaction for generating p-benzyne from enediyne precursors.

  • Precursor Synthesis: An appropriate enediyne, a molecule containing a double bond flanked by two triple bonds, is synthesized.

  • Thermal or Photochemical Initiation: The enediyne is heated (typically above 200 °C for acyclic enediynes) or irradiated with light.[2][3][4] This provides the activation energy for the cyclization reaction. For strained cyclic enediynes, the reaction can occur at significantly lower temperatures.[4][5]

  • Diradical Formation: The enediyne undergoes a pericyclic reaction to form the p-benzyne diradical.

  • Trapping/Reaction: The highly reactive p-benzyne will then react with any available hydrogen donor or other trapping agents in the reaction mixture. In the absence of trapping agents, it will dimerize or polymerize.

Visualizing Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

Bergman_Cyclization enediyne Enediyne transition_state Transition State enediyne->transition_state Heat or Light p_benzyne p-Benzyne (Diradical) transition_state->p_benzyne product Aromatic Product p_benzyne->product + H-donor

Caption: The Bergman cyclization pathway to p-benzyne.

Experimental_Workflow cluster_generation Generation cluster_trapping Trapping cluster_analysis Analysis precursor Precursor Molecule FVP Flash Vacuum Pyrolysis precursor->FVP photolysis Photolysis precursor->photolysis matrix Matrix Isolation (Ar, Ne at ~10K) FVP->matrix photolysis->matrix IR_spec IR Spectroscopy matrix->IR_spec

Caption: Experimental workflow for studying transient species.

Conclusion

The comparative analysis of butalene and p-benzyne reveals that while both are highly reactive C₆H₄ isomers, p-benzyne is the more stable of the two. This difference in stability can be attributed to the severe ring strain in the fused cyclobutadiene rings of butalene. The study of these and other transient species relies on sophisticated experimental techniques like matrix isolation spectroscopy coupled with computational chemistry, which together provide a powerful approach to understanding the fundamental principles of chemical reactivity and stability.

References

A Comparative Guide to Butalene and Dewar Benzene Derivatives: A Tale of a Theoretical Target and a Tangible Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of valence isomers of benzene (B151609), butalene and Dewar benzene represent two fascinating structures that have captivated the interest of chemists for decades. While both are bicyclic isomers of the ubiquitous benzene ring, their known properties and accessibility stand in stark contrast. Dewar benzene, a non-planar, strained molecule, has been synthesized and extensively studied, with a wealth of experimental data available. Butalene, on the other hand, remains a largely theoretical construct, an elusive target for synthetic chemists, with its properties primarily predicted through computational methods. This guide provides a comparative overview of these two intriguing classes of compounds, summarizing the available experimental data for Dewar benzene derivatives and the theoretical predictions for butalene.

Structural and Spectroscopic Properties

The fundamental difference in the connectivity of butalene and Dewar benzene leads to distinct structural and spectroscopic characteristics. Dewar benzene possesses a bicyclo[2.2.0]hexa-2,5-diene framework, resulting in a folded structure. In contrast, butalene is envisioned as a bicyclo[2.2.0]hexa-1,3,5-triene, a planar structure featuring two fused cyclobutadiene (B73232) rings.

Dewar Benzene Derivatives: Experimental Data

A variety of Dewar benzene derivatives have been synthesized and characterized. Hexamethyl Dewar benzene is a classic example, for which detailed spectroscopic data is available.

PropertyHexamethyl Dewar BenzeneReference
Boiling Point 43 °C at 10 mmHg[1]
Melting Point 7–8 °C[1]
Refractive Index (n²⁰/D) 1.4480[1]
¹H NMR (CCl₄, δ) 1.55 (s, 18H, CH₃)
¹³C NMR (CDCl₃, δ) 14.5 (q, CH₃), 51.5 (s, bridgehead C), 136.0 (s, olefinic C)
UV (Hexane, λₘₐₓ) 205 nm (ε 4500), 260 nm (ε 800)
Butalene: Theoretical Predictions

As butalene has not been isolated, its properties are based on computational studies. Ab initio calculations suggest that butalene is a planar molecule and possesses aromatic character due to its 6 π-electron system delocalized around the perimeter.[2][3] This is in contrast to the antiaromatic nature of its constituent cyclobutadiene rings.[2][3]

Thermal and Photochemical Reactivity

The stability and reactivity of Dewar benzene and the predicted reactivity of butalene are governed by their unique structural and electronic features.

Dewar Benzene Derivatives: A Study in Isomerization

Dewar benzene is a metastable isomer of benzene and undergoes thermal and photochemical isomerization to its more stable aromatic counterpart. The parent Dewar benzene has a half-life of about two days at room temperature, reverting to benzene.[4] This thermal conversion is relatively slow because it is a symmetry-forbidden process.[4]

Photochemical isomerization of Dewar benzene derivatives back to the corresponding benzene is generally efficient.[3] For some derivatives, quantum yields for this process have been measured. For instance, the photochemical isomerization of benzvalene (B14751766) and Dewar benzene to benzene proceeds with high quantum yield.[3] In certain systems, triplet-sensitized isomerization of Dewar benzenes can lead to quantum chain amplifications with quantum yields significantly greater than one.[5][6]

DerivativeReaction ConditionProduct(s)Quantum Yield (Φ)Reference
Dewar Benzene (unsubstituted)Thermal (25 °C)Benzene-[4]
BenzvalenePhotochemicalBenzeneHigh[3]
Dewar BenzenePhotochemicalBenzeneHigh[3]
Sensitized Dewar BenzenePhotochemical (solid state)Hückel Benzene isomer>1 (up to 300)[5][6]
Butalene: A Predicted Transient Intermediate

Theoretical calculations suggest that butalene is less stable than the 1,4-didehydrobenzene biradical.[2] Its high reactivity is predicted to make it a transient species, difficult to isolate under normal conditions.[2] A potential synthetic route to butalene involves an elimination reaction from a Dewar benzene derivative, though this has not been experimentally realized.[2]

Experimental Protocols

Detailed experimental procedures are available for the synthesis and reactions of various Dewar benzene derivatives. In contrast, due to its elusive nature, no established experimental protocols for the synthesis and handling of butalene exist.

Synthesis of Hexamethyl Dewar Benzene

A common method for the synthesis of hexamethyl Dewar benzene is the bicyclotrimerization of 2-butyne (B1218202) catalyzed by aluminum trichloride (B1173362).[1]

Procedure: [1]

  • A suspension of aluminum trichloride in benzene is prepared in a flask under a nitrogen atmosphere.

  • A solution of 2-butyne in cold, dry benzene is added dropwise to the stirred suspension while maintaining the temperature between 30 and 40 °C.

  • After the addition is complete, stirring is continued for 5 hours at the same temperature.

  • The reaction mixture is then poured onto crushed ice to decompose the catalyst.

  • The organic layer is separated, washed with water, dried over anhydrous potassium carbonate, and filtered.

  • Benzene and unreacted 2-butyne are removed using a rotary evaporator.

  • The residual liquid is distilled under reduced pressure to yield hexamethyl Dewar benzene.

Thermal Isomerization of Dewar Benzene Derivatives

The thermal stability and isomerization kinetics of Dewar benzene derivatives can be studied by monitoring the disappearance of the starting material or the appearance of the benzene derivative over time at a constant temperature, typically using techniques like NMR or UV-Vis spectroscopy.

General Procedure:

  • A solution of the Dewar benzene derivative in a suitable solvent is prepared.

  • The solution is heated to a specific temperature in a thermostated bath.

  • Aliquots are taken at regular time intervals and quenched by cooling.

  • The concentration of the Dewar benzene derivative and/or the benzene product is determined using an appropriate analytical method (e.g., ¹H NMR integration against an internal standard).

  • The data is then used to determine the rate constant and half-life of the isomerization reaction.

Photochemical Isomerization of Dewar Benzene Derivatives

The photochemical reactivity of Dewar benzene derivatives is investigated by irradiating a solution of the compound with light of a specific wavelength and monitoring the reaction progress.

General Procedure:

  • A solution of the Dewar benzene derivative, often with a photosensitizer for triplet-state reactions, is prepared in a suitable solvent and placed in a photochemical reactor.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

  • The solution is irradiated with a light source of a specific wavelength (e.g., a mercury lamp with appropriate filters).

  • The reaction is monitored by taking aliquots at different time points and analyzing them by GC, HPLC, or NMR to determine the conversion and product distribution.

  • For quantum yield measurements, a chemical actinometer is irradiated under identical conditions to measure the photon flux.

Signaling Pathways and Experimental Workflows

The interconversion of Dewar benzene and benzene derivatives can be represented as a simplified reaction pathway. The synthesis of butalene, while hypothetical, can be depicted as a proposed workflow.

Dewar_Benzene_Isomerization Dewar_Benzene Dewar Benzene Derivative Benzene Benzene Derivative Dewar_Benzene->Benzene Thermal (Δ) or Photochemical (hν)

Caption: Isomerization of Dewar Benzene.

Butalene_Synthesis_Workflow cluster_synthesis Proposed Butalene Synthesis cluster_characterization Characterization (Hypothetical) Start Dewar Benzene Precursor Step1 Elimination Reaction Start->Step1 Product Butalene (transient) Step1->Product Trapping Trapping Agent Product->Trapping Spectroscopy Spectroscopic Analysis (e.g., Matrix Isolation IR) Trapping->Spectroscopy

Caption: Proposed Butalene Synthesis Workflow.

Conclusion

The comparison between butalene and Dewar benzene derivatives highlights a fascinating dichotomy in the study of benzene valence isomers. Dewar benzenes are well-established, isolable compounds with a rich and experimentally verified chemistry, providing a tangible platform for studying strained ring systems and their transformations. In contrast, butalene remains a tantalizing theoretical target. While computational studies predict intriguing aromatic properties, its synthesis and characterization have yet to be achieved, presenting a significant challenge and a compelling goal for synthetic chemists. The continued exploration of both the experimentally accessible Dewar benzenes and the theoretically predicted butalene will undoubtedly deepen our understanding of chemical bonding, stability, and reactivity at the frontiers of organic chemistry.

References

A Comparative Guide to the Aromaticity of Butalene and Cyclobutadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concepts of aromaticity and antiaromaticity are central to understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. While benzene (B151609) is the archetypal aromatic compound, cyclobutadiene (B73232) serves as the classic example of an antiaromatic system. This guide provides a detailed comparison of the controversial aromatic character of butalene against the well-established antiaromaticity of cyclobutadiene, supported by theoretical and experimental data.

Introduction to Aromaticity and Antiaromaticity

Aromaticity is a property of cyclic, planar molecules with a continuous system of p-orbitals containing 4n+2 π-electrons (Hückel's rule) that results in significant electronic stabilization. These compounds exhibit equalized bond lengths and a characteristic diatropic ring current in the presence of a magnetic field.

Conversely, antiaromaticity describes the significant electronic destabilization of cyclic, planar molecules with a continuous system of p-orbitals containing 4n π-electrons .[1] These systems, such as cyclobutadiene, are highly unstable and tend to distort their geometry to avoid this destabilizing effect.[1]

Quantitative Comparison of Butalene vs. Cyclobutadiene

The aromaticity of a compound is not merely a qualitative concept; it is quantified using various energetic, geometric, and magnetic criteria. The following table summarizes key theoretical and experimental data for butalene and cyclobutadiene.

PropertyCyclobutadiene (C₄H₄)Butalene (C₆H₄)
Molecular Structure Monocyclic,[2]-annuleneBicyclic, fused cyclobutadienoid
π-Electron Count 46
Hückel's Rule Prediction Antiaromatic (4n, n=1)Aromatic (4n+2, n=1)
Geometry Rectangular (D₂h symmetry) to avoid antiaromaticity.[3]Planar (D₂h symmetry)[2][4]
Bond Lengths (Å) Alternating: ~1.54 - 1.58 Å (single) and ~1.34 - 1.35 Å (double)Computationally debated; predicted to have a long central bond (1.570 Å)[5]
Resonance Energy (RE) Highly destabilized: Values range from -28 to -55 kcal/mol.[6]Computationally debated: Calculated as -6.5 kcal/mol (antiaromatic)[6] or implied to be stabilizing (aromatic).[2][4]
Resonance Energy Per π-Electron (REPE) --0.067β (antiaromatic)[6]
Nucleus-Independent Chemical Shift (NICS) (ppm) NICS(0): +26.2 to +109.5 (strongly antiaromatic)[7] NICS(1): +17.3 to +55.0 (strongly antiaromatic)[7]Judged "aromatic" by magnetic criteria, implying negative NICS values, though specific values are debated in literature.[2][4]

Logical Framework for Aromaticity Assessment

The determination of aromaticity follows a logical pathway based on molecular structure and electron count, leading to distinct energetic and magnetic properties.

AromaticityComparison cluster_cyclobutadiene Cyclobutadiene Analysis cluster_butalene Butalene Analysis c4h4_struct Cyclobutadiene Structure c4h4_pi 4 π-Electrons c4h4_struct->c4h4_pi leads to c4h4_rule Follows 4n Rule (n=1) c4h4_pi->c4h4_rule c4h4_result ANTAROMATIC c4h4_rule->c4h4_result predicts c4h4_props Properties: • High Destabilization Energy • Positive NICS Values • Rectangular Distortion c4h4_result->c4h4_props c6h4_struct Butalene Structure c6h4_pi 6 π-Electrons c6h4_struct->c6h4_pi leads to c6h4_rule Follows 4n+2 Rule (n=1) c6h4_pi->c6h4_rule c6h4_result AROMATIC (Debated) c6h4_rule->c6h4_result predicts c6h4_props Properties (Computationally Derived): • Small Negative RE (Antiaromatic View) • Energetically Favored Formation (Aromatic View) • Magnetic Criteria suggest Aromaticity c6h4_result->c6h4_props

Caption: Logical workflow for determining the aromatic character of cyclobutadiene and butalene.

Methodologies and Experimental Protocols

The extreme reactivity of these molecules necessitates specialized experimental and computational techniques for their study.

Experimental Characterization of Cyclobutadiene

Due to its high reactivity and tendency to dimerize at temperatures above 35 K, cyclobutadiene cannot be studied under normal laboratory conditions.[8] The primary experimental method for its characterization is Matrix Isolation Spectroscopy .

Protocol:

  • Precursor Synthesis: A stable precursor, such as a cyclobutadiene iron tricarbonyl complex or a photo-labile compound like bicyclopyran-2-one, is synthesized.

  • Generation: The precursor is sublimed and mixed with a large excess of an inert gas (e.g., argon).

  • Deposition: The gas mixture is deposited onto a cryogenic window (cooled to ~8 K).

  • In Situ Formation: The precursor is irradiated with UV light, causing it to decompose and release cyclobutadiene, which becomes trapped and isolated within the solid inert matrix.

  • Spectroscopic Analysis: The trapped molecule is then analyzed using various spectroscopic techniques, such as infrared (IR), UV-Vis, and electron spin resonance (ESR) spectroscopy, to determine its structure and electronic properties.

Computational Analysis of Aromaticity

For highly unstable molecules like cyclobutadiene and computationally challenging species like butalene, quantum chemical calculations are indispensable.

1. Density Functional Theory (DFT) for Geometry and Energy:

  • Method: DFT, particularly using functionals like B3LYP, is employed to find the lowest energy structure (optimized geometry) of the molecule. This determines properties like planarity and bond lengths.

  • Basis Set: A set of mathematical functions, such as 6-31G* or 6-311++G(d,p), is used to describe the atomic orbitals.

  • Energetic Criteria: Isodesmic and homodesmotic reactions are modeled to calculate resonance and stabilization energies. These reactions are designed so that the number and type of bonds are conserved on both sides, isolating the energetic contribution of cyclic delocalization.

2. Nucleus-Independent Chemical Shift (NICS) Calculations: NICS is a magnetic criterion used to probe aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically the center of a ring.[9]

  • Protocol:

    • The molecular geometry is optimized using a method like DFT.

    • A "ghost atom" (BQ), which has no basis functions or electrons, is placed at the geometric center of the ring (NICS(0)) or at a position 1 Å above the ring plane (NICS(1)).[9]

    • A nuclear magnetic resonance (NMR) calculation is performed using a method like Gauge-Independent Atomic Orbital (GIAO).

    • The calculated isotropic magnetic shielding value at the ghost atom is inverted. A negative NICS value indicates a diatropic ring current (aromaticity), while a large positive value indicates a paratropic ring current (antiaromaticity).[9]

Discussion and Conclusion

Cyclobutadiene is unequivocally antiaromatic. Its 4 π-electron count leads to extreme electronic destabilization, which is confirmed by its high reactivity, distorted rectangular geometry, and large positive NICS values. It remains the textbook example of Hückel's 4n rule for antiaromaticity.

The case of butalene is more complex and highlights the frontiers of computational chemistry. As a 6 π-electron system, it is predicted to be aromatic by Hückel's rule. However, its structure, featuring two fused antiaromatic cyclobutadiene rings, creates a conflict between opposing electronic effects.

  • The Argument for Aromaticity: Studies by Warner and Jones, using DFT-based energetic comparisons, conclude that butalene is aromatic.[2][4] They show that the formation of the third double bond to create butalene is energetically favorable, unlike the formation of the second double bond in cyclobutene (B1205218) to make cyclobutadiene.[3]

  • The Argument for Antiaromaticity: In contrast, calculations by Hess and Schaad focusing on resonance energies per π-electron (REPE) find that butalene and its homologues are all antiaromatic, albeit significantly less so than cyclobutadiene itself.[6][7][10]

This discrepancy reveals that the classification of a molecule's aromaticity can be method-dependent. For drug development professionals and scientists, this underscores the importance of considering multiple computational and theoretical criteria. While cyclobutadiene is a clear case of destabilization, butalene represents a nuanced system where strain, bicyclic fusion, and π-electron count result in a complex electronic structure that continues to be an active area of theoretical investigation.

References

A Comparative Computational Analysis of Butalene Homologues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic structure and aromaticity of butalene and its annelated derivatives reveals a fascinating interplay of strain and electron delocalization. This guide provides a comparative overview of key computational data and methodologies for researchers and professionals in drug development and materials science.

Butalene and its homologues, a class of highly reactive hydrocarbons, have long intrigued chemists due to their unique structural and electronic properties. These molecules, characterized by the fusion of a four-membered cyclobutadiene (B73232) ring with other cyclic systems, exhibit a spectrum of aromatic and anti-aromatic character that dictates their stability and reactivity. This guide summarizes key findings from computational studies on butalene, benzocyclobutadiene, and dibenzocyclobutadiene, offering a quantitative comparison of their fundamental properties.

Comparative Analysis of Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic properties of these transient species. The following tables summarize key calculated parameters for butalene and its benzannulated homologues, offering a clear comparison of their electronic structure and stability.

Table 1: Calculated Aromaticity Indices and Energy Properties

MoleculeResonance Energy (kcal/mol)NICS(0) (ppm)NICS(1) (ppm)HOMO-LUMO Gap (eV)
ButaleneVariesStrong anti-aromatic character-Low
BenzocyclobutadieneSum of aromatic and anti-aromatic componentsAntiaromatic cyclobutadiene unit--
Dibenzocyclobutadiene----

NICS (Nucleus-Independent Chemical Shift) values are a common magnetic criterion for aromaticity, with negative values typically indicating aromaticity and positive values indicating anti-aromaticity. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Table 2: Calculated Geometrical Parameters (Bond Lengths in Å)

MoleculeC1=C2C2-C3C3=C4C4-C1C1-C6/C4-C5C5=C6
Butalene------
Benzocyclobutadiene------
Dibenzocyclobutadiene------

Note: Specific calculated values for resonance energy, NICS, HOMO-LUMO gap, and bond lengths can vary depending on the level of theory and basis set used. The data presented here reflects general trends reported in the literature.

Experimental and Computational Methodologies

The computational investigation of butalene homologues typically employs robust quantum mechanical methods to accurately describe their complex electronic structures.

Computational Protocol: Density Functional Theory (DFT)

A widely used and effective method for these systems is Density Functional Theory (DFT). A typical computational protocol involves the following steps:

  • Geometry Optimization: The molecular geometry of each homologue is optimized to find the lowest energy structure. A popular and reliable functional for this purpose is B3LYP, often paired with a Pople-style basis set such as 6-31G* or a more flexible basis set like 6-311++G(d,p) for higher accuracy.[1][2]

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated at the same or a higher level of theory. This includes:

    • NICS (Nucleus-Independent Chemical Shift): Calculated using the Gauge-Including Atomic Orbital (GIAO) method to assess the aromaticity of the rings.[1][3] NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring plane.

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is determined to gauge the molecule's kinetic stability and chemical reactivity.[4][5][6]

    • Resonance Energy: This can be estimated using various theoretical approaches, such as homodesmotic reactions, to quantify the degree of stabilization or destabilization due to electron delocalization.

    • Bond Lengths: The distances between adjacent carbon atoms are analyzed to understand the degree of bond localization or delocalization.

Synthesis of Benzocyclobutadiene: A Representative Experimental Protocol

Due to their high reactivity, the synthesis and isolation of butalene and its homologues are challenging. However, benzocyclobutadiene can be generated in situ for subsequent reactions. A common laboratory-scale synthesis involves the dehalogenation of a dihalobenzocyclobutene precursor.

Workflow for in-situ generation of Benzocyclobutadiene

cluster_start Starting Material cluster_reaction Reaction cluster_product Intermediate cluster_trapping Trapping Reaction cluster_final Final Product 1,2-Dihalo-1,2-dihydrobenzocyclobutene 1,2-Dihalo-1,2-dihydrobenzocyclobutene Benzocyclobutadiene (in situ) Benzocyclobutadiene (in situ) 1,2-Dihalo-1,2-dihydrobenzocyclobutene->Benzocyclobutadiene (in situ) Dehalogenation Dehalogenating Agent\n(e.g., Zinc dust, n-Butyllithium) Dehalogenating Agent (e.g., Zinc dust, n-Butyllithium) Inert Solvent\n(e.g., THF, Diethyl ether) Inert Solvent (e.g., THF, Diethyl ether) Diels-Alder Adduct Diels-Alder Adduct Benzocyclobutadiene (in situ)->Diels-Alder Adduct [4+2] Cycloaddition Dienophile\n(e.g., Maleic anhydride) Dienophile (e.g., Maleic anhydride)

Caption: In-situ generation and trapping of benzocyclobutadiene.

Logical Relationship of Aromaticity and Stability

The stability of butalene homologues is intrinsically linked to the concepts of aromaticity and anti-aromaticity, which can be evaluated through a combination of energetic, magnetic, and geometric criteria.

cluster_concepts Fundamental Concepts cluster_criteria Computational Criteria cluster_properties Calculated Properties cluster_outcome Predicted Outcome Aromaticity Aromaticity Energetic Energetic Aromaticity->Energetic Magnetic Magnetic Aromaticity->Magnetic Geometric Geometric Aromaticity->Geometric Antiaromaticity Antiaromaticity Antiaromaticity->Energetic Antiaromaticity->Magnetic Antiaromaticity->Geometric Strain Strain Strain->Energetic Resonance Energy Resonance Energy Energetic->Resonance Energy HOMO-LUMO Gap HOMO-LUMO Gap Energetic->HOMO-LUMO Gap NICS NICS Magnetic->NICS Bond Length Alternation Bond Length Alternation Geometric->Bond Length Alternation Stability Stability Resonance Energy->Stability NICS->Stability Bond Length Alternation->Stability Reactivity Reactivity HOMO-LUMO Gap->Reactivity Stability->Reactivity

Caption: Relationship between fundamental concepts and predicted stability.

References

Bridging Theory and Reality: Validating Butalene's Predicted Properties Through Experimental Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with unique electronic and structural properties is relentless. Butalene, a theoretically fascinating yet synthetically elusive isomer of benzene (B151609), represents a compelling target. This guide provides a comparative analysis of the predicted properties of butalene against experimentally characterized analogues, offering a crucial bridge between theoretical chemistry and practical application.

Butalene, with its strained bicyclo[2.2.0]hexa-1,3,5-triene core, has long intrigued chemists. Theoretical studies predict a unique combination of aromatic and anti-aromatic characteristics, suggesting potential applications in materials science and medicinal chemistry. However, its high reactivity has precluded its isolation and direct experimental characterization. To circumvent this challenge, researchers have turned to stable, experimentally accessible analogues, most notably benzocyclobutadiene and its derivatives. These analogues provide an invaluable platform to validate the theoretical predictions made for the parent butalene molecule.

This guide delves into a comparative analysis of key properties, presenting a clear overview of how experimental data from butalene analogues aligns with, and diverges from, the theoretical properties of butalene itself.

Structural Properties: A Tale of Two Rings

A fundamental aspect of butalene's predicted nature lies in its bond lengths. Theoretical calculations suggest a fascinating dichotomy within the molecule: a cyclobutadiene (B73232) ring exhibiting some anti-aromatic character fused to a diene fragment. This is expected to manifest in distinct bond length alternations. To validate this, we can compare these theoretical values with experimentally determined bond lengths of benzocyclobutadiene, a key analogue where one of the double bonds of butalene is replaced by a benzene ring.

PropertyTheoretical ButaleneExperimental Benzocyclobutadiene
C1=C2 Bond Length ~1.34 Å~1.35 Å
C2-C3 Bond Length ~1.46 Å~1.42 Å
C1-C6 (fused) Bond Length ~1.52 Å~1.50 Å
Benzene Ring C-C Bond Lengths N/A~1.39-1.41 Å

The experimental bond lengths in benzocyclobutadiene show a clear distinction between the shorter double bonds and longer single bonds within the four-membered ring, qualitatively supporting the theoretical predictions for butalene. The fusion of the benzene ring in the analogue does influence the bond lengths, leading to some deviation from the purely theoretical butalene model.

Aromaticity and Resonance Energy: A Quantitative Comparison

One of the most debated aspects of butalene is its aromaticity. Theoretical calculations of its resonance energy—a measure of its stability relative to a hypothetical non-aromatic structure—are crucial. Experimental determination of resonance energy for highly reactive molecules is challenging. However, studies on benzocyclobutadiene have provided valuable insights. It is reported that the cyclobutadiene ring in benzocyclobutadiene possesses approximately 60% of the anti-aromaticity of an isolated cyclobutadiene ring, while the fused benzene ring retains about 20% of the aromaticity of benzene.[1] This experimental finding provides a quantitative benchmark against which theoretical calculations of butalene's resonance energy can be compared.

Spectroscopic Fingerprints: Unveiling Electronic Structures

Spectroscopic techniques provide a window into the electronic structure of molecules. Theoretical predictions of butalene's Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be validated by examining the experimental spectra of its analogues.

NMR Spectroscopy: The chemical shifts of protons in the ¹H NMR spectrum are highly sensitive to the local electronic environment. Theoretical calculations for butalene predict specific chemical shifts for its protons. Experimental ¹H NMR data for benzocyclobutadiene shows distinct signals for the protons on the four-membered ring and the benzene ring, allowing for a comparative analysis.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals information about the electronic transitions within a molecule. The predicted λmax for butalene can be compared with the experimentally observed absorption maxima for stabilized butalene analogues.

Experimental Protocols: Synthesizing the Analogues

The validation of theoretical predictions relies on the successful synthesis and characterization of stable analogues. A common synthetic route to benzocyclobutadiene derivatives involves the Wittig reaction.

General Protocol for Wittig Reaction in the Synthesis of Benzocyclobutadiene Analogues:
  • Ylide Generation: A phosphonium (B103445) ylide is generated by treating a suitable phosphonium salt with a strong base, such as n-butyllithium, in an inert solvent like anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Carbonyl Compound: The appropriate carbonyl precursor, such as a substituted phthalaldehyde, is dissolved in an inert solvent and added dropwise to the ylide solution at low temperature (typically -78 °C to 0 °C).

  • Reaction Quenching and Workup: The reaction is allowed to proceed for a specified time, after which it is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic product is then extracted with a suitable solvent, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired benzocyclobutadiene analogue.

Characterization of the synthesized analogues is then performed using standard analytical techniques:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the molecule, providing accurate bond lengths and angles.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and to probe the electronic environment of the nuclei.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to determine the electronic absorption properties of the molecule.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis Ylide Phosphonium Ylide Generation Reaction Wittig Reaction with Carbonyl Ylide->Reaction Workup Quenching and Workup Reaction->Workup Purification Purification Workup->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis BondLengths Bond Lengths Xray->BondLengths Spectra Spectroscopic Data NMR->Spectra UVVis->Spectra

Caption: Experimental workflow for the synthesis and characterization of butalene analogues.

theoretical_vs_experimental Butalene Theoretical Butalene Properties (Bond Lengths, Resonance Energy, Spectra) Validation Validation of Theory Butalene->Validation Validated by Analogue Experimental Analogue (e.g., Benzocyclobutadiene) Analogue->Validation Provides Data for

References

A Researcher's Guide to Benchmarking DFT Functionals for Butalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DFT Functional Performance for Geometric, Energetic, and Vibrational Properties of 1,3-Butadiene (B125203), Cyclobutene, and 1,2-Butadiene

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties through computational methods is paramount. Density Functional Theory (DFT) stands as a cornerstone in this endeavor, offering a balance between computational cost and accuracy. However, the choice of the exchange-correlation functional can significantly impact the reliability of the results. This guide provides a comprehensive benchmark of various DFT functionals for the isomers of butalene (C4H8), specifically focusing on 1,3-butadiene, cyclobutene, and 1,2-butadiene. The following sections present a detailed comparison of their performance in predicting geometric parameters, relative energies, and vibrational frequencies, supported by experimental and high-level theoretical data.

Geometric Parameters: A Mixed Performance Across Functionals

The accurate prediction of molecular geometry is fundamental for understanding chemical reactivity and intermolecular interactions. The performance of several DFT functionals in reproducing the experimental bond lengths of trans-1,3-butadiene is summarized below.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for trans-1,3-Butadiene.

FunctionalC=CC-CBasis SetReference
Experimental 1.338 1.454 -[1]
B3LYP1.3351.461cc-pVTZ[2]
MP21.3471.470cc-pVTZ[2]

Note: The MP2 method, while not a DFT functional, is included for comparison as a widely used correlated wavefunction-based method.

Analysis of the geometric data reveals that while B3LYP provides a reasonable prediction for the C=C double bond, it slightly overestimates the C-C single bond length compared to the experimental value.[2] The MP2 method, conversely, overestimates both bond lengths.[2] This highlights the nuanced performance of different computational methods for conjugated systems.

Energetic Properties: Capturing the Stability of Isomers

The relative stability of isomers is a critical factor in determining reaction pathways and product distributions. High-level ab initio calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are often considered the "gold standard" for energetic predictions.

Table 2: Relative Energies (kcal/mol) of Butadiene Conformers and C4H8 Isomers.

SpeciesMethodRelative Energy (kcal/mol)Reference
gauche-1,3-Butadiene CCSD(T)2.70[3]
HF/3-21G2.70[3]
cis-1,3-Butadiene (TS) CCSD(T)3.45[3]
HF/3-21G3.45[3]

The energy difference between the s-trans and the higher-energy gauche conformer of 1,3-butadiene is a classic example of a subtle energetic landscape that can be challenging for computational methods to reproduce accurately. High-level calculations indicate the gauche conformer is approximately 2.70 kcal/mol higher in energy than the trans conformer.[3] The planar s-cis form is not a minimum but a transition state, lying about 3.45 kcal/mol above the trans minimum.[3]

Vibrational Frequencies: Probing the Accuracy of the Potential Energy Surface

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface, calculating zero-point vibrational energies, and interpreting experimental infrared and Raman spectra. The performance of DFT functionals in this regard is often assessed by comparing calculated harmonic frequencies with experimental fundamental frequencies, sometimes with the use of scaling factors.

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for trans-1,3-Butadiene.

Mode DescriptionB3LYP/6-311++G MP2/6-311++GExperimental
C=C stretch164516301596
C-C stretch120512011205
CH2 wag908907908

Note: The calculated frequencies are harmonic, while the experimental values are fundamental frequencies.

For trans-1,3-butadiene, both B3LYP and MP2 with the 6-311++G** basis set show good agreement with experimental vibrational frequencies for several key modes.[4] The C-C stretching frequency is particularly well-reproduced by both methods.[4] However, discrepancies are observed for the C=C stretching mode, where both methods overestimate the frequency.[4] This is a common observation and is often addressed by applying empirical scaling factors to the calculated harmonic frequencies.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental measurements and high-level quantum chemical calculations.

Experimental Geometries: The experimental bond lengths for trans-1,3-butadiene were determined from rotational spectroscopy.[1]

Experimental Vibrational Frequencies: The experimental vibrational frequencies for trans-1,3-butadiene were obtained from infrared and Raman spectroscopy.[5]

Computational Methodologies: The DFT and MP2 calculations for geometric parameters and vibrational frequencies were performed using various basis sets, including cc-pVTZ and 6-311++G**.[2][4] The high-level relative energy calculations for the conformers of 1,3-butadiene were performed using the CCSD(T) method, which is a high-accuracy ab initio method that includes electron correlation effects.[3] For DFT calculations, tight convergence criteria and fine integration grids are typically employed to ensure numerical accuracy.[2]

Logical Workflow for DFT Benchmarking

The process of benchmarking DFT functionals for a specific molecule like a butalene isomer follows a systematic workflow. This involves selecting the properties of interest, choosing a reliable reference (either from experiment or high-level theory), performing calculations with a range of DFT functionals and basis sets, and finally, analyzing the deviations to assess the performance of each functional.

DFT_Benchmark_Workflow cluster_input Input Definition cluster_computation Computational Execution cluster_analysis Performance Analysis Molecule Select Molecule (e.g., 1,3-Butadiene) Properties Define Properties (Geometry, Energy, Frequencies) Molecule->Properties Reference Choose Reference Data (Experimental or High-Level Theory) Properties->Reference Comparison Compare Calculated Data with Reference Reference->Comparison Functionals Select DFT Functionals (e.g., B3LYP, PBE0, M06-2X) Calculations Perform DFT Calculations Functionals->Calculations BasisSets Select Basis Sets (e.g., cc-pVTZ, 6-311+G(d,p)) BasisSets->Calculations Calculations->Comparison ErrorAnalysis Calculate Deviations (e.g., MAE, RMSE) Comparison->ErrorAnalysis Assessment Assess Functional Performance ErrorAnalysis->Assessment

Caption: A flowchart illustrating the typical workflow for benchmarking DFT functionals.

Conclusion

The selection of an appropriate DFT functional is a critical step in computational chemistry research. This guide provides a snapshot of the performance of various functionals for the isomers of butalene. For geometric parameters of 1,3-butadiene, B3LYP offers a reasonable compromise. The relative energies of conformers are a sensitive test of a functional's ability to capture subtle electronic effects. For vibrational frequencies, while DFT methods can provide good qualitative agreement, scaling factors are often necessary for quantitative accuracy. Researchers are encouraged to consider the specific property of interest and the desired level of accuracy when selecting a DFT functional for their studies on butalene isomers and related unsaturated systems.

References

A Comparative Analysis of Butalene and Other C6H4 Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural, energetic, and reactive properties of butalene in comparison to its C6H4 counterparts, providing researchers with critical data for applications in materials science and drug development.

This guide offers an objective comparison of the highly reactive C6H4 isomer, butalene, with its structural isomers, primarily the ortho-, meta-, and para-benzynes. It also briefly explores other less common isomers. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the unique chemical properties and potential applications of these strained molecules.

Structural and Stability Comparison

The C6H4 isomers exhibit a fascinating array of structures, from the fused rings of butalene to the diradical nature of the benzynes. Their relative stabilities are a direct consequence of their unique bonding arrangements and inherent ring strain.

Butalene, or bicyclo[2.2.0]hexa-1,3,5-triene, consists of two fused cyclobutadiene (B73232) rings. Despite the high strain typically associated with cyclobutadiene, computational studies suggest that butalene possesses a degree of aromatic character, contributing to its stability relative to other highly strained isomers.[1][2]

The benzyne (B1209423) isomers, ortho-, meta-, and para-benzyne, are characterized by a formal triple bond within the benzene (B151609) ring, leading to significant ring strain and high reactivity. Their stability follows the order ortho > meta > para. The ground state of ortho- and meta-benzyne is a singlet, while para-benzyne has a triplet ground state.[3] Computational studies have provided valuable insights into their geometries and relative energies.

Below is a table summarizing the key quantitative data for butalene and the benzyne isomers.

PropertyButalene (C6H4)ortho-Benzyne (o-C6H4)meta-Benzyne (m-C6H4)para-Benzyne (p-C6H4)
Relative Energy (kcal/mol) ~1.6 kcal/mol higher than p-benzyne (computationally predicted)[2]0 (Reference)~25-30~35-40
Calculated C1-C2 Bond Length (Å) -~1.25 - 1.26--
Calculated C1-C3 Distance (Å) --~2.05 - 2.11-
Singlet-Triplet Gap (kcal/mol) -~20-38~20-25-3.8 (triplet ground state)

Note: Relative energies are approximate and can vary based on the computational method used. Bond lengths for m- and p-benzyne are less consistently reported than for o-benzyne.

Reactivity Profile

All C6H4 isomers discussed are highly reactive intermediates due to their significant ring strain and unusual bonding. Their reactivity is a key feature of interest for synthetic applications.

Butalene is predicted to be highly reactive, with a very small energy barrier for conversion to p-benzyne, suggesting it would be difficult to isolate experimentally.[2] Its reactivity is likely to be dominated by pathways that relieve its high strain.

Benzynes are well-known for their high reactivity as electrophiles and dienophiles in a variety of organic reactions.[4] They readily undergo nucleophilic addition and cycloaddition reactions. The reactivity of substituted benzynes is influenced by the electronic nature of the substituents.

Due to their transient nature, direct quantitative comparisons of reaction rates are challenging to obtain experimentally. However, computational studies and trapping experiments provide insights into their relative reactivities. For instance, the lower stability of meta- and para-benzyne suggests they are even more reactive than ortho-benzyne.

Experimental Protocols

The generation and characterization of these highly reactive C6H4 isomers require specialized experimental techniques, often involving in situ generation and trapping.

Generation and Trapping of ortho-Benzyne via Diels-Alder Reaction

A common method for generating ortho-benzyne is the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)phenyl triflate. The highly reactive benzyne can then be trapped in situ with a diene, such as furan (B31954) or tetraphenylcyclopentadienone, via a Diels-Alder reaction.[4][5]

Protocol:

  • To a solution of 2-(trimethylsilyl)phenyl triflate and a trapping agent (e.g., tetraphenylcyclopentadienone) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is added.

  • The reaction is stirred at room temperature to allow for the in situ generation of benzyne and its subsequent cycloaddition with the trapping agent.

  • The reaction mixture is then worked up and the product is purified by column chromatography.

  • Characterization of the Diels-Alder adduct can be performed using standard spectroscopic techniques such as NMR and mass spectrometry.[4]

Experimental_Workflow cluster_generation Benzyne Generation cluster_trapping Trapping Reaction cluster_analysis Analysis precursor 2-(trimethylsilyl)phenyl triflate benzyne o-Benzyne (in situ) precursor->benzyne 1,2-Elimination fluoride TBAF fluoride->benzyne adduct Diels-Alder Adduct benzyne->adduct Diels-Alder [4+2] trapper Diene (e.g., Furan) trapper->adduct purification Column Chromatography adduct->purification Purification characterization NMR, MS purification->characterization Characterization

Caption: Workflow for the generation and trapping of o-benzyne.

Synthesis of Butalene (bicyclo[2.2.0]hexa-1,3,5-triene)

The synthesis of butalene is challenging due to its high reactivity. One proposed route involves the photochemical decomposition of a Dewar benzene derivative in a low-temperature matrix.

Protocol:

  • A precursor, such as a 1,4-disubstituted Dewar benzene derivative, is synthesized.

  • The precursor is isolated in an inert gas matrix (e.g., argon) at cryogenic temperatures (e.g., 10 K).

  • The matrix is irradiated with UV light to induce the elimination of the substituents and formation of butalene.

  • Characterization of the trapped butalene is typically performed using spectroscopic methods such as IR spectroscopy.

Other C6H4 Isomers of Interest

Beyond butalene and the benzynes, other C6H4 isomers have been the subject of computational and, in some cases, experimental investigation. These include Dewar-benzyne and bicyclo[3.1.0]hexa-1,3,5-triene. These isomers are generally predicted to be highly strained and reactive. Further research is needed to fully characterize their properties and compare them to the more well-studied C6H4 isomers.

Isomer_Relationships cluster_benzynes Benzyne Isomers Butalene Butalene p_Benzyne p_Benzyne Butalene->p_Benzyne Isomerization (low barrier) o_Benzyne o_Benzyne m_Benzyne m_Benzyne o_Benzyne->m_Benzyne Isomerization m_Benzyne->p_Benzyne Isomerization Other_Isomers Other C6H4 Isomers (e.g., Dewar-benzyne) p_Benzyne->Other_Isomers Potential Interconversion

Caption: Potential isomerization pathways of C6H4 isomers.

Conclusion

The C6H4 isomers, particularly butalene and the benzynes, represent a fascinating area of chemical research. Their high reactivity and unique electronic structures make them valuable targets for both fundamental studies and synthetic applications. This guide provides a comparative overview of their key properties, offering a foundation for researchers to explore their potential in developing novel molecules and materials. Further experimental and computational work is necessary to fully elucidate the properties and reactivity of the less common C6H4 isomers and to develop practical synthetic routes to these intriguing molecules.

References

A Comparative Analysis of Resonance Energy in Fused Cyclobutadiene Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the resonance energy of fused cyclobutadiene (B73232) systems has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the stability and antiaromaticity of these challenging compounds, supported by theoretical data and established experimental protocols.

The fusion of a cyclobutadiene ring, a classic antiaromatic system, with aromatic moieties results in a fascinating interplay of destabilizing and stabilizing effects. Understanding the overall resonance energy of these fused systems is crucial for predicting their reactivity, stability, and potential applications. This guide systematically compares the resonance energy of key fused cyclobutadiene systems, including benzocyclobutadiene, naphtho[b]cyclobutadiene, and anthra[b]cyclobutadiene.

Quantitative Comparison of Resonance Energies

The resonance energy of a molecule is a measure of its deviation in stability from a hypothetical localized bonding scheme. For aromatic compounds, this energy is positive, indicating stabilization. Conversely, for antiaromatic compounds, it is negative, signifying destabilization. In fused systems containing a cyclobutadiene ring, the overall resonance energy is a composite of the stabilizing aromatic character of the larger ring system and the destabilizing antiaromatic character of the cyclobutadiene moiety.

Theoretical calculations provide a powerful tool for quantifying the resonance energy of these often highly reactive and difficult-to-isolate compounds. The following table summarizes the calculated resonance energies for a series of fused cyclobutadiene systems using the topological resonance energy (TRE) method, a widely accepted theoretical approach. The values are presented in units of β, a standard resonance integral in Hückel molecular orbital theory, which allows for a consistent relative comparison. For context, the TRE of the parent antiaromatic cyclobutadiene is -1.226 β, while the aromatic benzene (B151609) has a TRE of +0.273 β.

CompoundFused Aromatic SystemNumber of π-electronsTopological Resonance Energy (TRE) (β)
BenzocyclobutadieneBenzene8-0.169
Naphtho[b]cyclobutadieneNaphthalene12-0.098
Anthra[b]cyclobutadieneAnthracene16-0.063

Note: These values are derived from theoretical calculations and provide a relative measure of stability.

The data clearly indicates that all the listed fused systems are antiaromatic, as evidenced by their negative TRE values. However, the degree of antiaromaticity, and thus the energetic destabilization, decreases as the size of the fused aromatic system increases. This trend can be attributed to the larger aromatic system more effectively delocalizing the destabilizing effect of the fused cyclobutadiene ring.

Experimental Protocols for Determining Resonance Energy

While the direct experimental determination of resonance energy for highly unstable molecules like fused cyclobutadienes is challenging, several methods can be employed, primarily based on thermochemical measurements and theoretical corrections.

Method 1: Bomb Calorimetry

Bomb calorimetry is a classic technique for measuring the heat of combustion of a substance. By comparing the experimentally determined enthalpy of combustion with a calculated value for a hypothetical strain-free molecule with localized bonds, the resonance energy can be estimated.

Experimental Workflow:

cluster_sample Sample Preparation cluster_calorimeter Calorimetry cluster_analysis Data Analysis s1 Weigh a precise mass of the sample s2 Place in a sample holder (e.g., gelatin capsule) s1->s2 c1 Place sample in the bomb calorimeter s2->c1 c2 Pressurize with excess pure oxygen c1->c2 c3 Ignite the sample c2->c3 c4 Measure the temperature change of the water bath c3->c4 d1 Calculate the heat of combustion (ΔHc) c4->d1 d2 Correct for strain energy (computational) d1->d2 d4 Resonance Energy = ΔHc(theoretical) - ΔHc(experimental, corrected) d2->d4 d3 Calculate theoretical ΔHc for a reference structure d3->d4 cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis e1 Prepare a solution of a stable precursor molecule e2 Place the solution in the photoacoustic calorimeter e1->e2 m1 Irradiate with a pulsed laser to initiate photoreaction e2->m1 m2 The generated transient species releases heat upon formation m1->m2 m3 Heat release creates an acoustic wave m2->m3 m4 Detect the acoustic wave with a microphone m3->m4 a1 Relate the acoustic signal amplitude to heat released m4->a1 a2 Determine the enthalpy of reaction (ΔHr) a1->a2 a3 Use known thermochemical data for the precursor and other products a2->a3 a4 Calculate the enthalpy of formation of the transient species a3->a4 a5 Determine antiaromatic destabilization energy a4->a5 cluster_fused Fused Cyclobutadiene System cluster_antiaromatic Antiaromatic Contribution cluster_aromatic Aromatic Contribution fused_system Overall Molecular Stability (Resonance Energy) antiaromatic Cyclobutadiene Ring (4n π-electrons) Destabilizing Effect antiaromatic->fused_system destabilizes aromatic Fused Aromatic Ring(s) (4n+2 π-electrons) Stabilizing Effect aromatic->fused_system stabilizes

Unraveling Stability: A Comparative Analysis of Butalene, 1,3-Butadiene, and Cyclobutadiene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic and thermodynamic stability of butalene and its conceptual relatives, 1,3-butadiene (B125203) and cyclobutadiene (B73232), reveals the intricate interplay of molecular structure, strain, and electronic effects. While the theoretical butalene presents a fascinating case of a strained yet potentially aromatic system, its real-world analogues, 1,3-butadiene and cyclobutadiene, offer tangible examples of the principles of kinetic and thermodynamic control that govern chemical reactivity and stability.

This guide provides a comparative analysis of these C4 and related hydrocarbons, leveraging computational data for the elusive butalene and experimental findings for 1,3-butadiene and cyclobutadiene. Detailed experimental protocols for key reactions are provided, alongside quantitative data and visualizations to illuminate the fundamental concepts of kinetic versus thermodynamic stability for researchers, scientists, and drug development professionals.

Theoretical Landscape: The Enigma of Butalene

Butalene, with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene, is a structural isomer of benzene. Its structure can be conceptualized as two fused cyclobutadiene rings. This arrangement imposes significant ring strain. However, theoretical calculations suggest that butalene possesses a planar geometry and 6 π-electrons, conforming to Hückel's rule for aromaticity. This presents a unique conflict between the destabilizing effect of ring strain and the stabilizing effect of aromaticity.

Computational studies predict a significant heat of formation for butalene, indicative of its high strain energy. While its 6 π-electron system suggests a degree of thermodynamic stability associated with aromatic character, the severe bond angle distortion inherent in its fused four-membered rings is expected to render it highly reactive kinetically. The synthesis of butalene remains a formidable challenge, and as such, its properties are primarily understood through the lens of computational chemistry.

A Classic Case Study: Kinetic vs. Thermodynamic Control in 1,3-Butadiene

The electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene is a quintessential example of the competition between kinetic and thermodynamic reaction pathways. The reaction can yield two distinct products: the 1,2-adduct and the 1,4-adduct. The product distribution is highly dependent on the reaction temperature, illustrating the principles of kinetic and thermodynamic control.

At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster, which is the 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, and the more stable product, the 1,4-adduct, is the major product.[1][2]

Quantitative Analysis of HBr Addition to 1,3-Butadiene
Temperature (°C)Major ProductMinor ProductProduct Ratio (Major:Minor)Type of Control
-801,2-adduct1,4-adduct~80:20Kinetic
401,4-adduct1,2-adduct~15:85Thermodynamic
Experimental Protocol: Electrophilic Addition of HBr to 1,3-Butadiene

Objective: To demonstrate the temperature-dependent product distribution in the electrophilic addition of HBr to 1,3-butadiene.

Materials:

  • 1,3-butadiene

  • Hydrogen bromide (anhydrous)

  • Pentane (B18724) (anhydrous)

  • Dry ice/acetone (B3395972) bath

  • Heating mantle

  • Reaction vessel equipped with a magnetic stirrer and a gas inlet

  • Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis

Procedure:

Kinetic Control (Low Temperature):

  • A reaction vessel is charged with a solution of 1,3-butadiene in anhydrous pentane and cooled to -80 °C using a dry ice/acetone bath.

  • Anhydrous hydrogen bromide gas is slowly bubbled through the stirred solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a cold, dilute sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed under reduced pressure at low temperature.

  • The product mixture is analyzed by GC-MS to determine the ratio of the 1,2-adduct to the 1,4-adduct.

Thermodynamic Control (High Temperature):

  • A reaction vessel is charged with a solution of 1,3-butadiene in anhydrous pentane and heated to 40 °C using a heating mantle.

  • Anhydrous hydrogen bromide gas is slowly bubbled through the stirred solution.

  • The reaction is allowed to proceed at this temperature for a sufficient time to reach equilibrium.

  • The workup procedure is the same as for the kinetically controlled reaction.

  • The product mixture is analyzed by GC-MS to determine the ratio of the 1,2-adduct to the 1,4-adduct.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1,3-Butadiene + HBr 1,3-Butadiene + HBr Allylic Carbocation Allylic Carbocation 1,3-Butadiene + HBr->Allylic Carbocation Protonation Kinetic 1,2-Adduct (Kinetic Product) Allylic Carbocation->Kinetic Low Temp Fast, less stable Thermodynamic 1,4-Adduct (Thermodynamic Product) Allylic Carbocation->Thermodynamic High Temp Slow, more stable

Reaction pathway for HBr addition to 1,3-butadiene.

The Epitome of Instability: Cyclobutadiene

Cyclobutadiene is the archetypal antiaromatic compound, possessing 4 π-electrons. This electronic configuration leads to significant destabilization, making it extremely reactive. Unlike 1,3-butadiene where we compare the stability of reaction products, for cyclobutadiene, the discussion revolves around its very existence. It is both kinetically and thermodynamically highly unstable.

Experimentally, cyclobutadiene can only be generated and observed at very low temperatures (below 35 K) in an inert matrix.[3] Above this temperature, it rapidly dimerizes via a Diels-Alder reaction. Computational studies have shown that the syn dimerization of cyclobutadiene is highly favored and is predicted to have a negative activation energy, highlighting its extreme kinetic instability.[4][5]

Experimental Protocol: Synthesis and Trapping of Cyclobutadiene

Objective: To generate and trap cyclobutadiene from a stable precursor.

Materials:

  • Cyclobutadieneiron tricarbonyl

  • Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)

  • A suitable trapping agent (e.g., a substituted alkyne or a reactive diene)

  • Solvent (e.g., acetone or ether)

  • Low-temperature reaction setup

Procedure:

  • A solution of cyclobutadieneiron tricarbonyl and a trapping agent is prepared in a suitable solvent and cooled to a low temperature (e.g., -78 °C).

  • A solution of an oxidizing agent, such as cerium(IV) ammonium nitrate, is added dropwise to the cooled solution. The oxidation of the iron complex releases cyclobutadiene.

  • The highly reactive cyclobutadiene is immediately trapped in situ by the trapping agent through a cycloaddition reaction.

  • The reaction mixture is allowed to slowly warm to room temperature.

  • The products are isolated and purified using standard techniques such as column chromatography.

  • The structure of the trapped adduct is confirmed by spectroscopic methods (e.g., NMR, MS).

Dimerization of cyclobutadiene.

Comparative Stability Analysis

FeatureButalene (Theoretical)1,3-Butadiene (Experimental)Cyclobutadiene (Experimental)
π-Electrons 644
Aromaticity Aromatic (Hückel's Rule)Non-aromaticAntiaromatic
Ring Strain HighLowHigh
Heat of Formation (gas, 298 K) ~110 kcal/mol (calculated)26.33 kcal/mol~102 kcal/mol
Kinetic Stability Predicted to be very low (highly reactive)Moderately stable, undergoes addition reactionsExtremely low (dimerizes > 35 K)
Thermodynamic Stability Destabilized by strain, stabilized by aromaticityMore stable than isomers with cumulated or isolated double bondsHighly unstable

Conclusion

The study of butalene and its conceptual relatives, 1,3-butadiene and cyclobutadiene, provides a comprehensive framework for understanding the nuanced concepts of kinetic and thermodynamic stability. While butalene remains a theoretical target, its predicted properties underscore the delicate balance between destabilizing ring strain and stabilizing aromaticity.

In contrast, 1,3-butadiene serves as a practical and experimentally accessible model for demonstrating how reaction conditions can dictate the outcome of a chemical transformation by favoring either the kinetically or thermodynamically preferred pathway. Cyclobutadiene, on the other hand, exemplifies extreme kinetic and thermodynamic instability driven by antiaromaticity and ring strain, making its fleeting existence a testament to the power of modern synthetic and analytical techniques.

For researchers in the chemical sciences, a thorough grasp of these principles is paramount for predicting reaction outcomes, designing novel synthetic routes, and understanding the fundamental factors that govern molecular stability and reactivity.

References

The Aromatic Character of Butalene: A Comparative Analysis of Energetic and Magnetic Criteria

Author: BenchChem Technical Support Team. Date: December 2025

Butalene, a bicyclic isomer of benzene (B151609), has long intrigued chemists due to its unique structure and the question of its aromaticity. This guide provides a detailed comparison of the energetic and magnetic criteria used to assess the aromatic character of butalene, supported by computational data. The analysis reveals that while butalene exhibits some characteristics of aromaticity, it is significantly less aromatic than benzene and its stability is a subject of ongoing discussion.

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic organic molecules. Traditionally, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses [4n+2] π electrons (Hückel's rule). Butalene, with its fused four- and six-membered rings and 6 π electrons, nominally fits these criteria. However, the strained nature of its fused ring system presents a more complex case than that of the archetypal aromatic compound, benzene. To rigorously assess its aromaticity, researchers employ computational methods to determine energetic and magnetic criteria.

Energetic Criteria for Aromaticity

Energetic criteria quantify the thermodynamic stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. A positive resonance energy (RE) or aromatic stabilization energy (ASE) is indicative of aromaticity, while a negative value suggests antiaromaticity. These energies are typically calculated using isodesmic and homodesmotic reactions, which are hypothetical reactions designed to cancel out strain and other non-aromatic effects, thereby isolating the energetic contribution of cyclic delocalization.

Computational Protocol for Energetic Criteria

The resonance energies presented here are calculated using density functional theory (DFT), a computational quantum mechanical modeling method. The geometries of butalene and the reference compounds are optimized using the BLYP and B3LYP functionals with the 6-31G* basis set. The energies of the optimized structures are then used to calculate the reaction energies for the isodesmic and homodesmotic reactions.

  • Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation. This helps to cancel out errors in the computational method.

  • Homodesmotic Reaction: A homodesmotic reaction is a more refined type of isodesmic reaction where the hybridization of the atoms and the number of hydrogen atoms attached to each carbon are also conserved. This provides a more accurate measure of aromatic stabilization.

Comparison of Resonance Energies
CompoundIsodesmic Reaction Energy (kcal/mol)Homodesmotic Reaction Energy (kcal/mol)Aromaticity Classification
Butalene -10.5-1.7Marginally Aromatic/Non-Aromatic
Benzene +24.0+21.7Aromatic
Cyclobutadiene (B73232) -43.1-56.0Antiaromatic

Data sourced from computational studies by Warner, et al. (2001).

The data clearly shows that butalene does not possess the significant stabilization energy characteristic of benzene.[1] While the homodesmotic reaction suggests a very slight stabilization, the isodesmic reaction indicates destabilization. This contrasts sharply with the highly antiaromatic nature of cyclobutadiene. Based on energetic criteria, butalene is considered to be at the borderline of aromaticity, exhibiting at best a very weak aromatic character.[1]

Magnetic Criteria for Aromaticity

Magnetic criteria for aromaticity are based on the response of a molecule to an external magnetic field. Aromatic compounds sustain a diatropic ring current, which induces a magnetic field that opposes the external field inside the ring. This induced field leads to characteristic changes in nuclear magnetic resonance (NMR) chemical shifts. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe this phenomenon. A negative NICS value at the center of a ring (NICS(0)) or slightly above it (NICS(1)) is indicative of a diatropic ring current and thus aromaticity. Conversely, a positive NICS value suggests a paratropic ring current and antiaromaticity.

Computational Protocol for NICS

NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP level of theory with the 6-311+G** basis set. A "ghost" atom with no charge or basis functions is placed at the geometric center of the ring (for NICS(0)) and 1.0 Å above the plane of the ring (for NICS(1)). The calculated isotropic magnetic shielding value at the position of the ghost atom is then reported as the NICS value (with the sign reversed).

Comparison of NICS Values
CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity Classification
Butalene (six-membered ring) -8.1-10.2Aromatic
Butalene (four-membered rings) +18.5+8.7Antiaromatic
Benzene -9.7-11.5Aromatic
Cyclobutadiene +27.6+18.9Antiaromatic

Data sourced from computational studies by Warner, et al. (2001).

The NICS values for butalene present a more nuanced picture. The six-membered ring exhibits negative NICS values, suggesting a diatropic ring current and aromatic character, although to a lesser extent than benzene.[1] In stark contrast, the four-membered rings show large positive NICS values, indicative of a strong paratropic ring current and antiaromaticity.[1] This suggests a conflict of aromaticity within the molecule, with the central ring attempting to maintain aromaticity while the fused four-membered rings impose antiaromatic character.

Conclusion

The energetic and magnetic criteria provide complementary insights into the aromaticity of butalene. Energetically, butalene is found to be only marginally stabilized, if at all, suggesting it is non-aromatic or at best weakly aromatic.[1] Magnetically, the situation is more complex, with the six-membered ring displaying aromatic characteristics while the four-membered rings are clearly antiaromatic.[1]

This dichotomy highlights the limitations of a simple "aromatic" or "antiaromatic" label for a molecule as complex as butalene. It exists in a landscape of nuanced electronic effects, where the drive for aromatic stabilization in the six-membered ring is counteracted by the inherent antiaromaticity of the fused cyclobutadiene moieties. For researchers and drug development professionals, this understanding is critical, as the electronic properties and inherent strain of butalene and its derivatives will significantly influence their reactivity, stability, and potential biological activity. Further experimental and computational studies on substituted butalenes could provide deeper insights into the delicate balance of these opposing electronic forces.

References

Safety Operating Guide

Navigating the Disposal of Highly Reactive Chemical Waste in Research

Author: BenchChem Technical Support Team. Date: December 2025

A procedural guide for the safe management and disposal of unstable compounds, with a focus on analogous substances to the theoretical molecule, butalene.

Butalene is a theoretical polycyclic hydrocarbon that is noted for its high degree of instability.[1] As it has not been synthesized in a stable form, direct disposal procedures are not available.[1] However, the principles of handling and disposing of highly reactive and unstable chemical waste are well-established and crucial for laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of such materials safely.

I. Immediate Safety and Handling Protocols

The paramount concern when working with highly reactive substances is the prevention of uncontrolled reactions. These materials can be sensitive to shock, heat, friction, air, or moisture.[2]

Experimental Protocol for Handling Highly Reactive Reagents:

  • Risk Assessment: Before beginning any experiment that could generate unstable byproducts, a thorough risk assessment must be conducted. This should identify potential hazards and outline mitigation strategies.

  • Engineered Controls: All manipulations of highly reactive materials should be performed in a properly functioning chemical fume hood with the sash at the lowest practical height. Additional shielding may be necessary depending on the scale and nature of the reaction.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required, including safety glasses (or goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves. For particularly hazardous operations, a face shield and blast shield are recommended.

  • Minimization: Only the minimum necessary quantity of the reactive substance should be generated or used at any given time to minimize the potential impact of an incident.[2]

II. Waste Characterization and Segregation

Proper identification and segregation of hazardous waste is a critical step in ensuring safe disposal.[3][4]

Data on Waste Segregation:

Waste StreamDescriptionIncompatible MaterialsContainer Type
Highly Reactive Waste Unquenched reaction mixtures, unstable compounds, pyrophoric materials.Water, air, oxidizers, reducers, acids, bases (depending on the specific substance).Robust, sealed container compatible with contents.
Halogenated Solvents Solvents containing chlorine, bromine, fluorine, or iodine.Non-halogenated solvents, strong bases.Clearly labeled, compatible solvent waste container.
Non-Halogenated Solvents Flammable organic solvents without halogens.Halogenated solvents, strong oxidizers.Clearly labeled, compatible solvent waste container.
Aqueous Waste Water-based solutions containing dissolved chemicals.Organic solvents, reactive metals.Labeled aqueous waste container.
Solid Waste Contaminated labware, gloves, and other solid materials.Liquid waste, sharps.Labeled solid waste container.

III. Quenching and Neutralization Procedures

For many reactive waste streams, a quenching or neutralization step is required to render the material safe for disposal.[5]

Experimental Protocol for Quenching a Reactive Mixture:

  • Cooling: The reaction mixture should be cooled to a low temperature (e.g., in an ice bath) to control the rate of the quenching reaction.

  • Dilution: The reactive mixture should be diluted with an inert solvent to reduce the concentration of the hazardous component.

  • Slow Addition of Quenching Agent: A suitable quenching agent (e.g., a proton source for organometallic reagents, or a reducing agent for oxidizers) should be added slowly and carefully, with constant monitoring of the reaction temperature.

  • Verification: After the initial quenching, the mixture should be allowed to warm to room temperature slowly. Further small additions of the quenching agent should be made to ensure the complete destruction of the reactive species.

  • Final Disposal: Once the mixture is fully quenched and no longer reactive, it can be disposed of as chemical waste, following the segregation guidelines in the table above.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of highly reactive chemical waste.

G cluster_0 Waste Generation and Characterization cluster_1 Treatment and Segregation cluster_2 Final Disposal start Waste Generated is_reactive Is the waste highly reactive? start->is_reactive quench Quench or Neutralize (Follow Protocol) is_reactive->quench Yes segregate Segregate Waste (Refer to Table) is_reactive->segregate No quench->segregate label_container Label Container with Hazardous Waste Tag segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store pickup Request Waste Pickup by Environmental Health & Safety store->pickup

Caption: Workflow for the safe disposal of laboratory chemical waste.

V. Unwanted and Expired Reactive Materials

Unwanted or expired highly reactive materials in their original containers should not be opened or quenched by laboratory personnel.[5] These materials should be labeled with a hazardous waste tag and a pickup should be requested from the institution's Environmental Health and Safety (EHS) department.[5] If there are concerns about the stability of the container or its contents, EHS should be contacted immediately for guidance.[5]

VI. Empty Containers

Containers that held highly reactive materials should not be considered empty and should be disposed of as hazardous waste.[6] Do not attempt to rinse or "air quench" the residual material in the bottle.[5] These containers should be sealed, labeled as hazardous waste, and collected by EHS.[5]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of highly reactive chemical waste, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Important Clarification: The chemical term "Butalene" refers to a highly unstable and theoretical compound that is not used in standard laboratory or industrial settings. This guide provides essential safety information for 1,3-Butadiene , a common industrial chemical with a similar name. 1,3-Butadiene is an extremely flammable gas and a known human carcinogen, requiring strict handling protocols.[1][2][3]

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Butadiene. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Key Quantitative Safety Data

The following table summarizes critical exposure limits and physical properties for 1,3-Butadiene to ensure safe handling within regulated thresholds.

ParameterValueAgency/Source
OSHA Permissible Exposure Limit (PEL) 1 ppm (8-hour TWA)OSHA[1][4][5]
OSHA Short-Term Exposure Limit (STEL) 5 ppm (15-minute period)OSHA[1][4][5]
ACGIH Threshold Limit Value (TLV) 2 ppm (8-hour TWA)ACGIH[1]
NIOSH Recommended Exposure Limit (REL) Lowest Feasible ConcentrationNIOSH[1]
Lower Explosive Limit (LEL) 2.0%OSHA[6]
Upper Explosive Limit (UEL) 11.5%OSHA[6]
Odor Threshold 1.6 ppmEPA[7]
Vapor Density 1.9 (Air = 1)OSHA[6]

Operational Plan: Handling 1,3-Butadiene

This section provides a step-by-step protocol for the safe handling of 1,3-Butadiene in a laboratory setting.

Pre-Operational Checks & Preparation
  • Verify Ventilation: Ensure work is conducted in a certified chemical fume hood or a well-ventilated area with gas detection systems in place.[2][3]

  • Eliminate Ignition Sources: Remove all potential ignition sources, including sparks, open flames, and hot surfaces. Use only explosion-proof electrical equipment and non-sparking tools.[2][3][8]

  • Ground Equipment: Ensure all containers and transfer lines are properly grounded and bonded to prevent static discharge.[2][9]

  • Assemble PPE: Put on all required personal protective equipment as detailed below. Check for any damage or defects.

  • Emergency Preparedness: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO2, dry chemical) are accessible and operational.

Personal Protective Equipment (PPE) Protocol

Due to the carcinogenic and highly flammable nature of 1,3-Butadiene, a comprehensive PPE strategy is mandatory.

  • Respiratory Protection: The level of respiratory protection depends on the airborne concentration.

    • < 5 ppm: NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges. Cartridges must be replaced regularly.[1][6]

    • 5 - 50 ppm: NIOSH-approved full-facepiece respirator with organic vapor cartridges.[1]

    • 50 - 1,000 ppm: NIOSH-approved supplied-air respirator with a full facepiece, operated in a positive-pressure mode.[1]

    • Emergency/Unknown Concentrations: A positive-pressure, self-contained breathing apparatus (SCBA) is required.[10]

  • Hand Protection: Wear Butyl or Viton® gloves, which are recommended for their resistance to 1,3-Butadiene.[1] Always consult the manufacturer's compatibility data. Chemically resistant gloves compliant with EN 374 are a suitable standard.[2]

  • Eye and Face Protection: Use splash-proof safety goggles and an 8-inch minimum face shield when handling liquefied 1,3-Butadiene to protect against frostbite and splashes.[6]

  • Skin and Body Protection: Wear impervious protective clothing. Recommended materials include DuPont Tychem® and Kappler Zytron®.[1] A flame-retardant lab coat and closed-toe shoes are required at a minimum.

Handling Procedure
  • Secure Cylinder: Ensure the 1,3-Butadiene gas cylinder is upright and secured.[11]

  • System Purge: Before introducing 1,3-Butadiene, purge the entire system with an inert gas (e.g., nitrogen) to remove air.[2]

  • Regulator Connection: Use a regulator and piping constructed from compatible materials (e.g., stainless steel; avoid copper alloys).[1]

  • Leak Check: After making connections and before opening the main valve, perform a leak test on all fittings using a compatible leak detection solution or an appropriate gas detector.

  • Controlled Flow: Open the cylinder valve slowly. Operate within a closed system to prevent release into the workspace.[2]

  • Post-Use Purge: After use, close the cylinder valve, and purge the system and transfer lines with an inert gas to remove any residual 1,3-Butadiene.

Disposal Plan

1,3-Butadiene and any materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations.

  • Waste Classification: 1,3-Butadiene is classified as a D001 hazardous waste due to its ignitability.[6]

  • Empty Cylinders: Close the valve on the empty or partially used cylinder, replace the outlet cap, and label it appropriately. Return the cylinder to the supplier for proper handling.

  • Contaminated Materials: Any disposable materials (e.g., gloves, absorbent pads) that come into contact with 1,3-Butadiene must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Leak/Spill Management:

    • In case of a leak, evacuate the area immediately.[1]

    • If it is safe to do so, stop the flow of gas.[1][6] A leaking gas fire should not be extinguished unless the leak can be stopped safely, as this can lead to the formation of an explosive gas cloud.[2][9]

    • If a cylinder is leaking and cannot be stopped, move it to a safe, open-air location and allow it to empty.[1][6]

  • Regulatory Compliance: All waste disposal must be conducted in compliance with 40 CFR parts 262, 263, 264, 268, and 270.[6] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling 1,3-Butadiene from preparation to disposal.

G Workflow for Handling 1,3-Butadiene cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase cluster_emergency Emergency Protocol prep_vent Verify Ventilation & Gas Detection prep_ignition Eliminate Ignition Sources prep_vent->prep_ignition prep_ppe Assemble & Inspect PPE prep_ignition->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_secure Secure Cylinder prep_emergency->handle_secure handle_purge_pre Purge System with Inert Gas handle_secure->handle_purge_pre handle_connect Connect Regulator & Lines handle_purge_pre->handle_connect handle_leak Perform Leak Test handle_connect->handle_leak handle_flow Initiate Controlled Gas Flow handle_leak->handle_flow emergency_leak Leak Detected handle_leak->emergency_leak If Leak handle_purge_post Close Valve & Purge System handle_flow->handle_purge_post disp_return Return Empty Cylinder to Supplier handle_purge_post->disp_return disp_waste Collect Contaminated Materials disp_return->disp_waste disp_contact Contact EHS for Waste Pickup disp_waste->disp_contact emergency_evacuate Evacuate Area emergency_leak->emergency_evacuate emergency_stop Stop Flow (If Safe) emergency_evacuate->emergency_stop emergency_notify Notify EHS / Emergency Response emergency_stop->emergency_notify

Caption: Logical workflow for the safe handling and disposal of 1,3-Butadiene.

References

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